molecular formula C11H12O2 B181676 1,2,3,4-Tetrahydro-2-naphthoic acid CAS No. 53440-12-3

1,2,3,4-Tetrahydro-2-naphthoic acid

Cat. No.: B181676
CAS No.: 53440-12-3
M. Wt: 176.21 g/mol
InChI Key: NTAGXJQHJQUOOA-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-2-naphthoic acid is a versatile carboxylic acid building block in organic synthesis and medicinal chemistry research. This compound serves as a critical synthetic intermediate for the preparation of more complex structures, notably in the exploration of novel cytotoxic agents. Scientific studies have demonstrated that derivatives of this compound exhibit structure-dependent cytotoxic activity against a range of cancer cell lines . The research value of this compound lies in its use as a core scaffold for Structure-Activity Relationship (SAR) studies, helping to identify the molecular features essential for biological activity. For instance, research indicates that modifications to the tetralin ring system, such as the introduction of specific methoxy and dioxy substituents, can significantly enhance cytotoxic potency . As such, it is a valuable compound for researchers in chemical biology and pharmaceutical development working on anticancer drug discovery. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
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InChI

InChI=1S/C11H12O2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-4,10H,5-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTAGXJQHJQUOOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10871425
Record name 1,2,3,4-Tetrahydronaphthalene-2-carboxylic acid
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Molecular Weight

176.21 g/mol
Source PubChem
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CAS No.

53440-12-3
Record name 1,2,3,4-Tetrahydro-2-naphthoic acid
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Record name 1,2,3,4-Tetrahydro-2-naphthoic acid
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Record name 1,2,3,4-Tetrahydronaphthalene-2-carboxylic acid
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Record name 1,2,3,4-tetrahydro-2-naphthoic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,2,3,4-Tetrahydro-2-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrahydro-2-naphthoic acid, also known as tetralin-2-carboxylic acid, is a carbocyclic compound with the molecular formula C₁₁H₁₂O₂.[1][2] As a derivative of tetralin, it possesses a partially hydrogenated naphthalene ring system, which imparts a unique combination of aromatic and aliphatic characteristics. This structural feature makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and other fine chemicals.[3][4] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a summary of its known applications.

Chemical and Physical Properties

This compound is a solid at room temperature with a melting point in the range of 93-96 °C.[1] Its chemical structure and key identifiers are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₁H₁₂O₂[1][2]
Molecular Weight 176.21 g/mol [1][2]
CAS Number 53440-12-3[1][3]
Appearance Solid[1]
Melting Point 93-96 °C[1]
Functional Group Carboxylic Acid[1]
SMILES String OC(=O)C1CCc2ccccc2C1[1]
InChI Key NTAGXJQHJQUOOA-UHFFFAOYSA-N[1]

Safety Information: this compound is classified as a warning-level hazard. It may cause skin irritation, serious eye irritation, and respiratory irritation.[1] Appropriate personal protective equipment, including a dust mask, eye shields, and gloves, should be used when handling this compound.[1]

Experimental Protocols

Synthesis: Catalytic Hydrogenation of 2-Naphthoic Acid

A common method for the synthesis of this compound is the catalytic hydrogenation of 2-naphthoic acid. This process involves the reduction of the naphthalene ring system.

Materials:

  • 2-Naphthoic acid

  • Palladium on carbon (10% Pd/C)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas

  • Filter aid (e.g., Celite)

  • Hydrogenation apparatus (e.g., Parr shaker or a flask with a balloon)

Procedure:

  • In a hydrogenation vessel, dissolve 2-naphthoic acid in a suitable solvent such as ethanol.

  • Carefully add 10% palladium on carbon catalyst to the solution (typically 5-10% by weight of the substrate).

  • Seal the vessel and purge it with an inert gas, such as nitrogen or argon, to remove any air.

  • Introduce hydrogen gas into the vessel, typically at a pressure of 1-5 atmospheres.

  • Stir the mixture vigorously at room temperature or with gentle heating.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or by monitoring hydrogen uptake.

  • Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of filter aid (e.g., Celite) to remove the palladium catalyst.

  • Wash the filter cake with a small amount of the reaction solvent.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.

Purification: Recrystallization

The crude product can be purified by recrystallization to obtain a product of high purity.

Materials:

  • Crude this compound

  • Suitable solvent or solvent pair (e.g., ethanol/water, toluene)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Filtration apparatus (e.g., Büchner funnel, filter paper, vacuum flask)

Procedure:

  • Select a suitable solvent or solvent pair in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature.

  • In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot solvent.

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

  • If activated charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.

  • Allow the hot, clear solution to cool slowly to room temperature to promote the formation of well-defined crystals.

  • Further cooling in an ice bath can maximize the yield of the crystals.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.

  • Dry the crystals under vacuum or in a desiccator to remove any residual solvent.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

Expected ¹H NMR Spectral Data: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzene ring and the aliphatic protons of the tetralin ring system, as well as the acidic proton of the carboxylic acid group. The aromatic protons will typically appear in the downfield region (around 7.0-8.0 ppm). The aliphatic protons will appear in the upfield region, and their splitting patterns will depend on their specific environment and coupling to neighboring protons. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

Expected ¹³C NMR Spectral Data: The carbon NMR spectrum will show signals for the carbonyl carbon of the carboxylic acid (typically in the range of 170-180 ppm), the aromatic carbons, and the aliphatic carbons of the tetralin ring.

Infrared (IR) Spectroscopy

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, a mull can be prepared by grinding the sample with a mulling agent (e.g., Nujol).

Expected IR Spectral Data: The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band in the region of 3300-2500 cm⁻¹. The C=O stretching vibration of the carbonyl group will appear as a strong, sharp band around 1700 cm⁻¹. Other characteristic bands include the C-O stretching and O-H bending vibrations.

Mass Spectrometry (MS)

Sample Preparation for GC-MS: For analysis by gas chromatography-mass spectrometry (GC-MS), the carboxylic acid is often derivatized to its more volatile methyl ester. This can be achieved by reacting the acid with a methylating agent such as diazomethane or by heating with methanol in the presence of an acid catalyst (e.g., HCl).[5]

Procedure for Methyl Esterification (with HCl/Methanol):

  • Dissolve the carboxylic acid in a mixture of methanol and a co-solvent like toluene.

  • Add a solution of HCl in methanol.

  • Heat the mixture (e.g., at 100°C for 1-1.5 hours) to drive the esterification reaction to completion.[5]

  • After cooling, extract the methyl ester into an organic solvent like hexane.

  • The hexane solution can then be directly injected into the GC-MS for analysis.

Expected Mass Spectrum: The mass spectrum of the methyl ester of this compound will show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns for such esters include the loss of the methoxy group (-OCH₃) and other fragments arising from the cleavage of the tetralin ring.

Applications and Biological Relevance

This compound serves as a crucial building block in the synthesis of more complex molecules.[3] Its derivatives have been investigated for a range of biological activities, and it is considered a key intermediate in the development of pharmaceuticals.[4] While direct involvement in specific signaling pathways has not been extensively documented for this particular molecule, the tetralin scaffold is present in numerous biologically active compounds. The reactivity of the carboxylic acid group allows for a variety of chemical modifications, making it a versatile starting material for the synthesis of amides, esters, and other derivatives with potential therapeutic applications.[6]

Visualizations

Synthesis_and_Purification_Workflow Experimental Workflow: Synthesis and Purification of this compound start Start: 2-Naphthoic Acid dissolve Dissolve in Ethanol start->dissolve Step 1 add_catalyst Add 10% Pd/C Catalyst dissolve->add_catalyst Step 2 hydrogenation Catalytic Hydrogenation (H2 gas, 1-5 atm) add_catalyst->hydrogenation Step 3 filtration Filter to Remove Catalyst hydrogenation->filtration Step 4 evaporation Evaporate Solvent filtration->evaporation Step 5 crude_product Crude this compound evaporation->crude_product dissolve_crude Dissolve in Hot Solvent (e.g., Ethanol/Water) crude_product->dissolve_crude Purification Start cool Slow Cooling to Room Temperature dissolve_crude->cool Step 6 crystallization Crystallization cool->crystallization Step 7 vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration Step 8 wash Wash with Cold Solvent vacuum_filtration->wash Step 9 dry Dry under Vacuum wash->dry Step 10 final_product Pure this compound dry->final_product

Caption: Synthesis and Purification Workflow.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis sample Purified this compound nmr_prep Prepare NMR Sample (Dissolve in deuterated solvent) sample->nmr_prep ir_prep Prepare IR Sample (KBr pellet or Nujol mull) sample->ir_prep ms_prep Prepare Sample for MS (e.g., Methyl Esterification for GC-MS) sample->ms_prep nmr_acq Acquire 1H and 13C NMR Spectra nmr_prep->nmr_acq nmr_analysis Analyze Chemical Shifts, Splitting Patterns, and Integration nmr_acq->nmr_analysis structure_elucidation Structural Elucidation and Purity Assessment nmr_analysis->structure_elucidation ir_acq Acquire FTIR Spectrum ir_prep->ir_acq ir_analysis Identify Characteristic Functional Group Vibrations (O-H, C=O, C-O) ir_acq->ir_analysis ir_analysis->structure_elucidation ms_acq Acquire Mass Spectrum ms_prep->ms_acq ms_analysis Analyze Molecular Ion Peak and Fragmentation Pattern ms_acq->ms_analysis ms_analysis->structure_elucidation

Caption: Spectroscopic Analysis Workflow.

References

An In-depth Technical Guide to 1,2,3,4-Tetrahydro-2-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 53440-12-3

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,4-Tetrahydro-2-naphthoic acid, also known as tetralin-2-carboxylic acid, is a carbocyclic compound with the CAS number 53440-12-3. This document provides a comprehensive technical overview of its chemical and physical properties, synthesis, analytical data, and potential applications, with a focus on its role as a synthetic intermediate. While direct biological activity data for this specific compound is limited in publicly available literature, its structural motif is present in molecules with noted biological activities, particularly as antifungal agents. This guide aims to consolidate the available information for researchers and professionals in drug development and organic synthesis.

Chemical and Physical Properties

This compound is a solid at room temperature with a melting point in the range of 93-96 °C.[1][2][3] It is a carboxylic acid derivative of tetralin. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 53440-12-3[1][3]
Molecular Formula C₁₁H₁₂O₂[1][3]
Molecular Weight 176.21 g/mol [1][3]
Appearance White to light yellow powder/crystal[3]
Melting Point 93-96 °C[1][2][3]
Synonyms Tetralin-2-carboxylic acid[3]
InChI 1S/C11H12O2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-4,10H,5-7H2,(H,12,13)[1][3]
SMILES O=C(O)C1CCc2ccccc2C1[1][3]

Synthesis

The synthesis of this compound is not extensively detailed in readily available literature. However, a common route to tetralin-based carboxylic acids is the catalytic hydrogenation of the corresponding naphthoic acid. The selective reduction of one aromatic ring of the naphthalene system is a key challenge.

A general approach for the synthesis of a related isomer, 5,6,7,8-tetrahydro-2-naphthoic acid, involves the catalytic hydrogenation of 2-naphthoic acid. This procedure can likely be adapted to selectively synthesize the 1,2,3,4-isomer by careful selection of catalyst and reaction conditions.

Experimental Protocol: Catalytic Hydrogenation of 2-Naphthoic Acid (General Procedure)

This protocol outlines a general method for the hydrogenation of 2-naphthoic acid. Optimization of catalyst, solvent, temperature, and pressure would be necessary to selectively obtain this compound.

Materials:

  • 2-Naphthoic acid

  • Palladium on carbon (Pd/C, 5-10 wt%) or Raney Nickel

  • Solvent (e.g., ethanol, acetic acid, or aqueous sodium hydroxide)

  • Hydrogen gas

  • Pressurized hydrogenation apparatus (e.g., Parr shaker) or balloon hydrogenation setup

  • Celite for filtration

Procedure:

  • Reactor Setup: In a suitable hydrogenation vessel, dissolve 2-naphthoic acid in the chosen solvent.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the hydrogenation catalyst (e.g., 5-10% by weight of the substrate).

  • Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 1-5 atm for selective hydrogenation) and begin vigorous stirring. The reaction can be conducted at room temperature or with gentle heating.

  • Reaction Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or by observing hydrogen uptake.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Remove the solvent from the filtrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired tetrahydronaphthoic acid.

Diagram 1: General Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Work-up & Purification start 2-Naphthoic Acid dissolve Dissolve in Solvent start->dissolve add_catalyst Add Catalyst (e.g., Pd/C) dissolve->add_catalyst hydrogenation Hydrogenation (H2, pressure, temp) add_catalyst->hydrogenation filter Filter through Celite hydrogenation->filter concentrate Concentrate Filtrate filter->concentrate recrystallize Recrystallize concentrate->recrystallize product This compound recrystallize->product

Caption: General workflow for the synthesis and purification of tetrahydronaphthoic acids.

Analytical Data

Mass Spectrometry

A mass spectrum of commercially available this compound (as its methyl ester) has been reported. This data is crucial for the identification and confirmation of the compound in reaction mixtures and biological samples.

A graphical representation of the mass spectrum would be included here if available in the search results.

Biological Activity and Potential Applications

While there is a lack of specific biological activity data for this compound itself, it is known to be a reagent in the synthesis of N-acyl-5-methyl-3(2H)-isoxazolone derivatives, which have shown potential as fungicides.[2] The tetralin scaffold is a common feature in various biologically active molecules.

Potential as an Antifungal Intermediate

Derivatives of the structurally related 2-aminotetralin have been designed and synthesized as non-azole inhibitors of lanosterol 14α-demethylase in Candida albicans.[4] This enzyme is a key component of the ergosterol biosynthesis pathway in fungi and a major target for azole antifungal drugs.[5] The inhibition of this enzyme disrupts the fungal cell membrane integrity, leading to cell death.

Diagram 2: Simplified Ergosterol Biosynthesis Inhibition Pathway

G Lanosterol Lanosterol LDM Lanosterol 14α-demethylase (CYP51) Lanosterol->LDM Ergosterol Ergosterol LDM->Ergosterol Disruption Fungal Cell Membrane Disruption Ergosterol->Disruption Inhibitor Tetralin Derivatives (Potential Inhibitors) Inhibitor->LDM G cluster_prep Assay Preparation cluster_assay Screening compound Test Compound (e.g., this compound) dilution Serial Dilution in 96-well plate compound->dilution add_inoculum Inoculate Plate dilution->add_inoculum fungus Fungal Culture (e.g., C. albicans) inoculum Prepare Standardized Inoculum fungus->inoculum inoculum->add_inoculum incubate Incubate (35°C, 24-48h) add_inoculum->incubate read_plate Read Results (Visual/Spectrophotometer) incubate->read_plate determine_mic Determine MIC read_plate->determine_mic

References

An In-Depth Technical Guide to the Molecular Structure of 1,2,3,4-Tetrahydro-2-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and spectroscopic profile of 1,2,3,4-Tetrahydro-2-naphthoic acid. Additionally, it outlines a representative synthetic protocol and explores the potential biological significance of this molecule, drawing insights from related compounds.

Molecular Structure and Identification

This compound, also known as tetralin-2-carboxylic acid, is a bicyclic carboxylic acid.[1][2][3] Its structure consists of a naphthalene ring system where one of the aromatic rings is fully saturated, and a carboxylic acid group is attached to the 2-position of the saturated ring.

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular structure of this compound.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 53440-12-3[1][2][3][4]
Chemical Formula C₁₁H₁₂O₂[1]
SMILES OC(=O)C1CCc2ccccc2C1[2][5]
InChI 1S/C11H12O2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-4,10H,5-7H2,(H,12,13)[2][5]
InChIKey NTAGXJQHJQUOOA-UHFFFAOYSA-N[5]
IUPAC Name 1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 2.

Table 2: Physicochemical Data

PropertyValue
Molecular Weight 176.21 g/mol [1]
Appearance White to pale cream crystalline powder[6]
Melting Point 93-96 °C[4][5]
Solubility Data not readily available
pKa Data not readily available

Experimental Protocols

Representative Synthesis: Catalytic Hydrogenation of 2-Naphthoic Acid

Materials:

  • 2-Naphthoic acid

  • Palladium on carbon (Pd/C, 5-10 wt%)

  • Solvent (e.g., Ethanol, Methanol, or Acetic Acid)

  • Hydrogen gas (H₂)

  • Inert gas (e.g., Nitrogen or Argon)

  • Filter aid (e.g., Celite)

  • Standard hydrogenation apparatus (e.g., Parr shaker or flask with balloon)

Procedure:

  • Reactor Setup: A clean, dry hydrogenation vessel is charged with 2-naphthoic acid.

  • Catalyst Addition: Under an inert atmosphere, 5% Palladium on carbon (5-10% by weight of the substrate) is added to the vessel.

  • Solvent Addition: A suitable solvent is added to dissolve the 2-naphthoic acid.

  • Hydrogenation: The vessel is purged with hydrogen gas and then pressurized to the desired pressure. The reaction mixture is stirred at a controlled temperature until the theoretical amount of hydrogen is consumed.

  • Work-up: Upon completion, the hydrogen gas is carefully vented, and the vessel is purged with an inert gas. The reaction mixture is filtered through a pad of Celite to remove the catalyst. The Celite pad is washed with the reaction solvent.

  • Isolation: The solvent is removed from the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Note: Reaction conditions such as temperature, pressure, and solvent may require optimization to achieve high selectivity for the desired partially hydrogenated product and to minimize over-reduction to decalin-2-carboxylic acid.

The logical workflow for this synthesis is depicted in the following diagram:

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start 2-Naphthoic Acid react Catalytic Hydrogenation (H₂, Pd/C, Solvent) start->react workup Filtration (remove catalyst) react->workup purify Solvent Removal & Recrystallization workup->purify product This compound purify->product AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 1,2,3,4-Tetrahydro- 2-naphthoic acid (Hypothetical Ligand) AhR_complex AhR-Hsp90-AIP Complex Ligand->AhR_complex Binds Activated_AhR Activated AhR Complex AhR_complex->Activated_AhR Conformational Change ARNT ARNT Activated_AhR->ARNT Translocates to Nucleus & Dimerizes AhR_ARNT AhR-ARNT Heterodimer ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds Transcription Transcription of Target Genes (e.g., CYP1A1) XRE->Transcription Initiates

References

Solubility Profile of 1,2,3,4-Tetrahydro-2-naphthoic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,2,3,4-tetrahydro-2-naphthoic acid in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information, a generalized experimental protocol for solubility determination, and a representative synthesis workflow.

Qualitative Solubility Data

SolventQualitative SolubilityCitation
MethanolSoluble
ChloroformSoluble

It is generally expected that carboxylic acids will be soluble in polar organic solvents.[1]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Analytical balance

  • Vials or test tubes with screw caps

  • Constant temperature bath or shaker

  • Centrifuge

  • Volumetric flasks

  • Pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a vial.

  • Equilibration: Tightly cap the vials and place them in a constant temperature bath or shaker. Allow the mixtures to equilibrate for a set period (e.g., 24-48 hours) to ensure that a saturated solution is formed. The temperature should be carefully controlled and recorded.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to sediment the excess undissolved solid.

  • Sample Dilution: Carefully pipette a known aliquot of the clear supernatant into a volumetric flask and dilute with the same solvent to a concentration suitable for the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the acid should be used for accurate quantification.

  • Calculation: Calculate the solubility of this compound in the solvent at the specified temperature based on the measured concentration and the dilution factor.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis cluster_result Result prep1 Add excess solute to solvent prep2 Equilibrate at constant temperature prep1->prep2 sep1 Centrifuge to sediment excess solid prep2->sep1 sep2 Collect clear supernatant sep1->sep2 ana1 Dilute supernatant sep2->ana1 ana2 Quantify concentration (HPLC/UV-Vis) ana1->ana2 res1 Calculate solubility ana2->res1

Caption: A generalized workflow for determining the solubility of a solid compound.

Representative Synthesis of this compound

While various synthetic routes exist, a common approach to synthesizing tetralin derivatives involves the reduction of a naphthalene precursor. The following diagram outlines a representative synthesis of 5,6,7,8-tetrahydro-2-naphthoic acid, a structurally related compound, which can be adapted for the synthesis of the target molecule. A common laboratory-scale synthesis involves the hydrogenation of naphthalene, followed by Friedel-Crafts acylation and subsequent oxidation.[2]

Synthesis_Workflow cluster_step1 Step 1: Hydrogenation cluster_step2 Step 2: Friedel-Crafts Acylation cluster_step3 Step 3: Oxidation s1_start Naphthalene s1_reagents H₂ / Catalyst s1_start->s1_reagents s1_end 1,2,3,4-Tetrahydronaphthalene (Tetralin) s2_reagents Acetyl Chloride / AlCl₃ s1_end->s2_reagents s1_reagents->s1_end s2_end 2-Acetyl-5,6,7,8-tetrahydronaphthalene s3_reagents NaOCl (Haloform Reaction) s2_end->s3_reagents s2_reagents->s2_end s3_end 5,6,7,8-Tetrahydro-2-naphthoic acid s3_reagents->s3_end

Caption: A representative multi-step synthesis of a tetralin carboxylic acid.

References

Biological Activity of 1,2,3,4-Tetrahydro-2-naphthoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3,4-tetrahydro-2-naphthoic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of a diverse range of biologically active compounds. Its rigid, bicyclic framework allows for precise spatial orientation of functional groups, leading to specific interactions with various biological targets. This technical guide provides an in-depth overview of the known biological activities of this compound derivatives, focusing on their cytotoxic, antifungal, anti-inflammatory, spasmolytic, and melanocortin receptor modulating properties. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to facilitate further research and development in this promising area.

Cytotoxic Activity

Derivatives of the 1,2,3,4-tetrahydronaphthalene framework have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of key cellular processes required for cancer cell proliferation.

Quantitative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity of various naphthoquinone and naphthyridine derivatives, which share structural similarities with the core topic and provide valuable structure-activity relationship (SAR) insights. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

CompoundCell LineIC50 (µM)Reference
2-[(2-fluorophenyl)acetamido]-3-chloro-1,4-naphthoquinoneVariousNot specified, but showed high activity[1]
Naphthyridine Derivative 16HeLa (Cervical Cancer)0.7[1]
HL-60 (Leukemia)0.1[1]
PC-3 (Prostate Cancer)5.1[1]
2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione (10)LNCaP (Prostate Cancer)0.03[2]
PC3 (Prostate Cancer)0.08[2]
ortho-chloro-substituted analog 11LNCaP (Prostate Cancer)0.01[2]
Substituted 1,4-naphthoquinone 11HuCCA-1 (Cholangiocarcinoma)0.15 - 1.55[3]
A549 (Lung Carcinoma)0.15 - 1.55[3]
HepG2 (Hepatocellular Carcinoma)0.15 - 1.55[3]
MOLT-3 (Lymphoblastic Leukemia)0.15 - 1.55[3]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., HeLa, HL-60, PC-3)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate for a specified period (e.g., 48 or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value by plotting the percentage of viability versus the compound concentration.[1]

Antifungal Activity

Certain derivatives of the tetrahydronaphthalene and related naphthoquinone structures have exhibited potent antifungal activity against a range of pathogenic fungi. The proposed mechanisms often involve the disruption of the fungal cell membrane and interference with essential cellular processes.

Quantitative Antifungal Data

The following table presents the Minimum Inhibitory Concentration (MIC) values, the lowest concentration of a compound that inhibits the visible growth of a microorganism, for several naphthoquinone and tetrahydroquinoline derivatives.

CompoundFungal StrainMIC (µg/mL)Reference
2-methoxynaphthalene-1,4-dione (2-MNQ)Cryptococcus neoformans3.12 - 12.5[4]
2,3-dibromonaphthalene-1,4-dione (2,3-DBNQ)Cryptococcus neoformans0.19[4]
6-methoxy-4-(4-hydroxi-3-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline (6g)Dermatophytes32-65[5]
Azole derivative 4lCandida albicans SC53140.51[6]
Azole derivative 4sCandida albicans SC53140.53[6]
Azole derivative 4wCandida albicans SC53140.69[6]
Experimental Protocol: Broth Microdilution Assay for Antifungal Susceptibility

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.

Materials:

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)

  • RPMI-1640 medium buffered with MOPS

  • 96-well microplates

  • Test compounds dissolved in DMSO

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in RPMI-1640 medium in a 96-well plate.

  • Prepare a fungal inoculum and adjust the concentration to approximately 0.5-2.5 x 10^3 CFU/mL.

  • Add the fungal inoculum to each well of the microplate.

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.[4]

Anti-inflammatory Activity via Aryl Hydrocarbon Receptor (AhR) Signaling

Some naphthoic acid derivatives have been shown to exert anti-inflammatory effects through modulation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway. The AhR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The canonical AhR signaling pathway is initiated by the binding of a ligand to the cytosolic AhR, which is in a complex with chaperone proteins like Hsp90, XAP2, and p23. Upon ligand binding, the complex translocates to the nucleus, where AhR dissociates from the chaperones and heterodimerizes with the AhR Nuclear Translocator (ARNT). This AhR/ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their transcription. These target genes include cytochrome P450 enzymes (e.g., CYP1A1) and the AhR Repressor (AhRR), which creates a negative feedback loop.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., 1,4-DHNA) AhR_complex AhR-Hsp90-XAP2-p23 Complex Ligand->AhR_complex Binding AhR_ligand_complex Ligand-AhR-Hsp90 -XAP2-p23 Complex AhR_ligand_complex_nuc Ligand-AhR Complex AhR_ligand_complex->AhR_ligand_complex_nuc Nuclear Translocation ARNT ARNT AhR_ligand_complex_nuc->ARNT Dimerization AhR_ARNT_dimer Ligand-AhR/ARNT Heterodimer XRE XRE AhR_ARNT_dimer->XRE Binding Target_Genes Target Gene Transcription (e.g., CYP1A1, AhRR) XRE->Target_Genes Activation

Caption: Canonical Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Experimental Protocol: Luciferase Reporter Assay for AhR Activation

This assay measures the ability of a compound to activate the AhR signaling pathway by quantifying the expression of a reporter gene (luciferase) under the control of an XRE.

Materials:

  • Hepatoma cell line (e.g., HepG2) stably transfected with an XRE-luciferase reporter plasmid

  • Cell culture medium and reagents

  • 96-well plates

  • Test compounds dissolved in DMSO

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the transfected cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds.

  • Incubate for 24 hours.

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a luminometer.

  • Calculate the fold induction of luciferase activity compared to the vehicle control.

Spasmolytic Activity

Derivatives of 1,2,3,4-tetrahydro-2-naphthylamine have been investigated for their spasmolytic properties, demonstrating the ability to relax smooth muscle and potentially treat conditions involving muscle spasms.

Experimental Protocol: In Vitro Spasmolytic Activity Assay

This protocol outlines a general method for assessing the spasmolytic activity of test compounds on isolated smooth muscle preparations.

Materials:

  • Isolated tissue preparation (e.g., guinea pig ileum, rat uterus)

  • Organ bath with a tissue holder and a force transducer

  • Physiological salt solution (e.g., Tyrode's solution)

  • Spasmogen (e.g., acetylcholine, histamine, potassium chloride)

  • Test compounds dissolved in a suitable solvent

  • Data acquisition system

Procedure:

  • Mount the isolated tissue in the organ bath containing the physiological salt solution, maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).

  • Allow the tissue to equilibrate for at least 30 minutes.

  • Induce sustained contractions by adding a spasmogen to the organ bath.

  • Once a stable contraction is achieved, add the test compound cumulatively in increasing concentrations.

  • Record the relaxation of the smooth muscle at each concentration.

  • Calculate the percentage of relaxation and determine the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation).[7]

Melanocortin-4 Receptor (MC4R) Agonist Activity

Analogs of 1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid have been identified as potent and selective agonists of the melanocortin-4 receptor (MC4R), a key regulator of energy homeostasis and appetite.

Experimental Workflow: MC4R Radioligand Binding Assay

MC4R_Binding_Assay_Workflow start Start prep_membranes Prepare Cell Membranes Expressing MC4R start->prep_membranes prep_reagents Prepare Radioligand ([125I]-NDP-α-MSH) and Test Compound Dilutions start->prep_reagents incubation Incubate Membranes, Radioligand, and Test Compound prep_membranes->incubation prep_reagents->incubation filtration Separate Bound and Free Radioligand by Filtration incubation->filtration counting Quantify Bound Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis (IC50 and Ki Determination) counting->analysis end End analysis->end

Caption: Workflow for MC4R Radioligand Binding Assay.

Experimental Protocol: Radioligand Binding Assay for MC4R

This assay determines the binding affinity of a test compound to the MC4R by measuring its ability to compete with a radiolabeled ligand.[8]

Materials:

  • Cell membranes prepared from cells expressing human MC4R

  • Radioligand: [¹²⁵I]-NDP-α-MSH

  • Non-labeled competitor (test compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA)

  • 96-well filter plates (e.g., GF/C)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • In a 96-well plate, add the assay buffer, the radioligand at a fixed concentration (e.g., near its Kd), and varying concentrations of the test compound.

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through the filter plate, followed by washing with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.[8][9]

Conclusion

The this compound framework and its derivatives represent a rich source of compounds with diverse and potent biological activities. This technical guide has provided a comprehensive overview of their cytotoxic, antifungal, anti-inflammatory, spasmolytic, and MC4R agonist properties. The presented quantitative data, detailed experimental protocols, and pathway visualizations are intended to serve as a valuable resource for the scientific community, fostering further investigation and the development of novel therapeutic agents based on this versatile chemical scaffold. The structure-activity relationships highlighted within this guide offer a foundation for the rational design of next-generation derivatives with improved potency, selectivity, and pharmacokinetic profiles.

References

A Technical Guide to the Medicinal Chemistry of Tetralin-2-Carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Tetralin Scaffold as a Privileged Structure

The 1,2,3,4-tetrahydronaphthalene, or tetralin, nucleus is a bicyclic hydrocarbon that serves as a foundational scaffold in a multitude of biologically active compounds.[1] Its rigid, partially saturated structure provides a three-dimensional framework that is ideal for orienting pharmacophoric groups in a defined spatial arrangement, making it a "privileged scaffold" in medicinal chemistry. The tetralin core is a key structural element in several marketed drugs, including the antidepressant sertraline and the dopamine agonist rotigotine, as well as in natural products like anthracycline antibiotics used in cancer chemotherapy.[1]

This guide focuses specifically on the derivatives of tetralin-2-carboxylic acid , a versatile building block that has been instrumental in the development of novel therapeutic agents. The carboxylic acid functional group at the 2-position not only provides a convenient handle for synthetic elaboration but also serves as a key interaction point with biological targets or as a platform for creating conformationally constrained amino acid mimetics. This document will explore the synthesis, therapeutic applications, and structure-activity relationships of these compounds, providing a technical overview for drug discovery professionals.

Synthetic Strategies and Derivatization

The synthesis of the tetralin core can be achieved through various methods, including the hydrogenation of naphthalene derivatives and cyclization reactions.[1][2] Modern techniques, such as palladium-catalyzed cyclative C-H/C-H coupling of free aliphatic acids, offer practical and efficient routes to construct the tetralin framework.[3]

Once the tetralin-2-carboxylic acid scaffold is obtained, the carboxylic acid moiety serves as a versatile point for diversification. Standard organic chemistry transformations allow for the creation of extensive compound libraries for screening. Key derivatization strategies include:

  • Amide Bond Formation: Coupling the carboxylic acid with a diverse range of amines to produce tetralin-2-carboxamides. This is one of the most common strategies for exploring structure-activity relationships (SAR).[4]

  • Esterification: Reaction with various alcohols to modulate properties such as lipophilicity and cell permeability.

  • Reduction: Reduction of the carboxylic acid to the corresponding alcohol, which can be further functionalized.

  • Use in Peptide Synthesis: Incorporation of aminotetralin-2-carboxylic acid derivatives as constrained amino acid surrogates in peptide synthesis.[5]

The general workflow for developing drug candidates from this scaffold involves iterative cycles of design, synthesis, and biological evaluation to optimize potency, selectivity, and pharmacokinetic properties.

Drug_Discovery_Workflow cluster_0 Design & Synthesis cluster_1 Screening & Evaluation cluster_2 Optimization cluster_3 Preclinical Development A Tetralin-2-Carboxylic Acid Scaffold B Library Design (e.g., R-group selection for amides) A->B Scaffold Selection C Parallel Synthesis of Derivatives B->C Chemical Elaboration D Primary Screening (e.g., Binding Assay) C->D Compound Library E Secondary Screening (e.g., Functional Assay) D->E Hit Identification F In Vitro ADME/Tox E->F Lead Characterization G SAR Analysis E->G F->G H Lead Optimization G->H Data-driven Design H->C Iterative Synthesis I In Vivo Efficacy & PK/PD H->I Optimized Lead J Candidate Selection I->J

Fig. 1: Drug discovery workflow using the tetralin-2-carboxylic acid scaffold.

Therapeutic Applications and Biological Activities

Derivatives of tetralin-2-carboxylic acid have been investigated for a wide range of therapeutic targets, demonstrating the scaffold's versatility.

Neuropharmacology

The rigid nature of the tetralin core makes it an excellent scaffold for designing ligands that target receptors in the central nervous system.

  • Melanocortin-4 Receptor (MC4R) Agonists: 1-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has been successfully used as a mimetic of tetrahydroisoquinoline-3-carboxylic acid (Tic) in the synthesis of potent and selective agonists of the human melanocortin-4 receptor.[6] This receptor is a key target for therapeutic intervention in obesity and metabolic disorders.

  • δ Opioid Receptor Agonists: 2-Aminotetralin-2-carboxylic acid (Atc) has been employed as a conformationally constrained analog of phenylalanine in deltorphin peptides.[5] This substitution resulted in agonists with subnanomolar potency and exceptionally high selectivity for the δ opioid receptor, highlighting the utility of the scaffold in peptide-based drug design.[5]

  • Dopamine Receptor Ligands: 2-substituted tetralin derivatives have been synthesized as partially rigid analogs of butyrophenone neuroleptics. These compounds were evaluated for their dopamine receptor binding properties and in vivo activity, with some showing potency comparable to 1% of haloperidol.[7]

Endocrinology
  • Growth Hormone Secretagogue Receptor (GHS-R) Antagonists: Structure-activity relationship studies have identified 2-alkoxycarbonylamino substituted tetralin carboxamides as potent, selective, and orally bioavailable antagonists of the GHS-R (ghrelin receptor).[4] These compounds have potential applications in metabolic diseases.

Oncology

The tetralin moiety is found in clinically used anticancer drugs like doxorubicin.[8] Novel derivatives continue to be explored for their cytotoxic potential.

  • Heterocyclic Tetralin Derivatives: A series of novel compounds incorporating pyrazoline, pyrimidine, and pyridine heterocycles onto a tetralin-6-yl core were synthesized and evaluated for anticancer activity.[9] One α,β-unsaturated ketone intermediate, 3-(2,6-dichlorophenyl)-1-(1,2,3,4-tetrahydronaphthalen-6-yl)prop-2-en-1-one, demonstrated the highest potency.[9]

Compound IDStructure DescriptionCell LineActivity (IC50)Reference
3a 3-(2,6-Dichlorophenyl)-1-(tetralin-6-yl)prop-2-en-1-oneHela (Cervix Carcinoma)3.5 µg/mL[9]
3a 3-(2,6-Dichlorophenyl)-1-(tetralin-6-yl)prop-2-en-1-oneMCF7 (Breast Carcinoma)4.5 µg/mL[9]
Enzyme Inhibition
  • Carbonic Anhydrase (CA) and Acetylcholinesterase (AChE) Inhibitors: Novel sulfonamides and sulphamides built on a tetralin scaffold have been synthesized and shown to inhibit human carbonic anhydrase isoenzymes (hCA I and hCA II) and AChE.[10] The compounds displayed inhibitory activity in the low micromolar to sub-micromolar range against the CA isoenzymes.[10]

Compound ClassTarget EnzymeActivity Range (Ki)Reference
Tetralin Sulphonamides/SulphamideshCA I0.91 - 9.56 µM[10]
Tetralin Sulphonamides/SulphamideshCA II3.70 - 27.88 µM[10]
Tetralin Sulphonamides/SulphamidesAChEModerate Inhibition[10]

Structure-Activity Relationship (SAR) and Molecular Design

The primary advantage of using the tetralin-2-carboxylic acid scaffold is the ability to impose conformational constraint. By restricting the rotational freedom of side chains, these analogs can help elucidate the bioactive conformation required for receptor binding and lead to increased potency and selectivity.

The work on δ opioid receptor agonists provides a classic example. Replacing the flexible Phenylalanine (Phe) residue with the rigid 2-Aminotetralin-2-carboxylic acid (Atc) forces the aromatic side chain into a specific orientation. The high potency of the resulting peptides gave strong evidence that the side chain of the Phe residue at position 3 adopts a trans conformation at the χ1 dihedral angle during its interaction with the δ receptor.[5]

SAR_Concept cluster_0 Flexible Ligand cluster_1 Constrained Ligand cluster_2 Biological Target Phe Flexible Phe Side Chain Conf1 Conformation 1 Phe->Conf1 Conf2 Conformation 2 Phe->Conf2 Conf3 Conformation 3 (Bioactive) Phe->Conf3 Receptor Receptor Binding Pocket Conf3->Receptor Weak / Entropically Penalized Binding Atc Rigid Atc Scaffold (Tetralin-2-carboxylic acid derivative) LockedConf Locked Bioactive Conformation Atc->LockedConf LockedConf->Receptor Strong / Potent Binding

Fig. 2: Constrained scaffold locking a bioactive conformation for enhanced binding.

Key Experimental Protocols

Detailed experimental procedures are available in the cited literature. This section provides a generalized overview of the methodologies commonly employed.

General Synthetic Protocol: Amide Coupling
  • Activation: Tetralin-2-carboxylic acid is dissolved in an appropriate aprotic solvent (e.g., DMF, DCM). A peptide coupling agent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., DIPEA) are added, and the mixture is stirred at room temperature for a short period to form the activated ester.

  • Coupling: The desired amine (1.0-1.2 equivalents) is added to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at room temperature until completion, monitored by TLC or LC-MS.

  • Workup and Purification: The reaction mixture is diluted with an organic solvent and washed sequentially with aqueous acid, aqueous base, and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography or recrystallization.

General Protocol: Synthesis of Tetralin-based Chalcones[9]
  • Condensation: 6-Acetyltetralin and a substituted aromatic aldehyde are dissolved in a suitable solvent like ethanol.

  • Base Catalysis: An aqueous solution of a base (e.g., potassium hydroxide) is added dropwise, and the mixture is stirred at room temperature.

  • Precipitation: The reaction is typically left stirring for several hours, during which the chalcone product precipitates.

  • Isolation: The solid product is filtered, washed with water and cold ethanol, and then dried. Crystallization from a suitable solvent yields the purified α,β-unsaturated ketone.

General Protocol: In Vitro Cytotoxicity (MTT Assay)[8]
  • Cell Seeding: Cancer cell lines (e.g., MCF-7, A549) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the synthesized tetralin derivatives for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT reagent is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value (the concentration at which 50% of cell growth is inhibited) is calculated from the dose-response curve.

Challenges and Future Directions

While the tetralin-2-carboxylic acid scaffold is highly promising, the carboxylic acid moiety itself can present pharmacokinetic challenges. At physiological pH, the carboxylate anion can lead to high water solubility, which may limit passive diffusion across biological membranes like the blood-brain barrier.[11][12] Furthermore, the carboxylic acid group can be a site for metabolic transformations, such as glucuronidation, which can lead to rapid clearance or idiosyncratic toxicities.[12]

Future research in this area will likely focus on:

  • Bioisosteric Replacement: Replacing the carboxylic acid with suitable bioisosteres (e.g., tetrazoles, hydroxamic acids, acylsulfonamides) to improve pharmacokinetic profiles while retaining biological activity.[12][13]

  • Prodrug Strategies: Masking the carboxylic acid as an ester or other labile group to enhance membrane permeability, with subsequent cleavage in vivo to release the active parent drug.

  • Exploring New Chemical Space: Expanding the derivatization of the tetralin core to target novel biological pathways and address unmet medical needs.

References

An In-depth Technical Guide to 1,2,3,4-Tetrahydro-2-naphthoic Acid: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2,3,4-Tetrahydro-2-naphthoic acid, a saturated derivative of 2-naphthoic acid. While the specific historical details of its initial discovery and synthesis are not extensively documented in readily available literature, its chemistry is deeply rooted in the broader exploration of tetralin and its derivatives, which gained prominence in the early 20th century. This document details the established and theoretical synthetic routes, experimental protocols, and the known biological significance of its derivatives, offering valuable insights for its application in organic synthesis and medicinal chemistry.

Introduction

This compound, also known as tetralin-2-carboxylic acid, is a carbocyclic compound with the molecular formula C₁₁H₁₂O₂. Its structure features a benzene ring fused to a cyclohexane ring, with a carboxylic acid group attached to the 2-position of the saturated ring. While not as extensively studied as some of its isomers, it serves as a valuable building block in the synthesis of more complex molecules, particularly in the development of novel fungicides and as a scaffold in medicinal chemistry.[1] The exploration of tetralin derivatives began in the early 20th century, with significant contributions to their synthesis, including the Darzens synthesis of tetralin derivatives. This historical context provides the foundation for understanding the synthesis of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.

PropertyValueReference
CAS Number 53440-12-3[1]
Molecular Formula C₁₁H₁₂O₂[1]
Molecular Weight 176.21 g/mol [1]
Melting Point 93-96 °C[2]
Appearance White to off-white solid
Synonyms Tetralin-2-carboxylic acid[2]

Historical Synthesis Approaches

While a definitive first synthesis of this compound is not clearly documented, its preparation is conceptually linked to the broader history of tetralin chemistry. Early methods for the synthesis of tetralin derivatives often involved intramolecular cyclization reactions or the partial hydrogenation of naphthalene precursors.

One of the notable early methods for creating the tetralin framework is the Darzens synthesis of tetralin derivatives , first described by Auguste Georges Darzens in 1926. This reaction involves the intramolecular electrophilic aromatic substitution of a 1-aryl-pent-4-ene using concentrated sulfuric acid. Although not a direct synthesis of the target molecule, it represents a foundational approach to constructing the core tetralin ring system.

A more direct and historically significant approach to obtaining tetralin carboxylic acids involves the catalytic hydrogenation of the corresponding naphthoic acid . This method became more feasible with the development of effective hydrogenation catalysts in the early 20th century. The selective hydrogenation of one of the aromatic rings of a naphthalene derivative was a key challenge that chemists of that era worked to overcome.

Modern Synthetic Methodologies and Experimental Protocols

The most common and efficient method for the synthesis of this compound is the catalytic hydrogenation of 2-naphthoic acid. The key to this synthesis is the selective reduction of the unsubstituted aromatic ring of the naphthalene system.

Catalytic Hydrogenation of 2-Naphthoic Acid

This method involves the reduction of 2-naphthoic acid using hydrogen gas in the presence of a metal catalyst. The choice of catalyst and reaction conditions is crucial for achieving high selectivity and yield.

Experimental Protocol:

Objective: To synthesize this compound via catalytic hydrogenation of 2-naphthoic acid.

Materials:

  • 2-Naphthoic acid

  • Palladium on carbon (5% or 10% Pd/C) or Raney Nickel

  • Solvent: Ethanol, Methanol, or Acetic Acid

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Celite or other filter aid

  • Standard laboratory glassware for hydrogenation (e.g., Parr shaker or a round-bottom flask with a balloon inlet)

Procedure:

  • Reactor Setup: In a clean, dry hydrogenation vessel, add 2-naphthoic acid (1.0 equivalent).

  • Catalyst Addition: Under an inert atmosphere, carefully add the chosen catalyst (typically 5-10 wt% of the substrate). Palladium on carbon is a common choice for its selectivity.[3]

  • Solvent Addition: Add a suitable solvent to dissolve the 2-naphthoic acid. The concentration should be optimized to ensure good mixing and reaction kinetics.

  • Hydrogenation:

    • Seal the reaction vessel.

    • Purge the system with hydrogen gas several times to remove any residual air.

    • Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-5 atm for a balloon setup, or higher for a Parr apparatus).

    • Begin vigorous stirring.

    • The reaction can be monitored by the uptake of hydrogen or by analytical techniques such as TLC or LC-MS to track the disappearance of the starting material. Reaction times can vary from a few hours to overnight depending on the scale, catalyst, and conditions.

  • Work-up:

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with the reaction solvent.

    • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

Table of Reaction Parameters for Catalytic Hydrogenation:

ParameterConditionRemarks
Catalyst 5-10% Pd/C or Raney NickelPd/C often offers better selectivity for partial hydrogenation.[3]
Solvent Ethanol, Methanol, Acetic AcidThe choice of solvent can influence reaction rate and selectivity.
Temperature Room Temperature to 50 °CHigher temperatures may lead to over-reduction to decalin derivatives.[3]
Hydrogen Pressure 1-10 atmHigher pressures can increase the rate but may reduce selectivity.[3]
Reaction Time 2-24 hoursMonitored by hydrogen uptake or chromatography.

Logical Workflow for Synthesis:

G General Workflow for the Synthesis of this compound cluster_start Starting Material cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product start 2-Naphthoic Acid reaction Catalytic Hydrogenation (H₂, Pd/C or Raney Ni) start->reaction filtration Filtration (Removal of Catalyst) reaction->filtration evaporation Solvent Evaporation filtration->evaporation purification Recrystallization or Column Chromatography evaporation->purification product This compound purification->product

Synthesis Workflow

Biological Activity and Derivatives

While extensive biological data for this compound itself is limited in the public domain, its derivatives have shown promising biological activities. This suggests that the tetralin-2-carboxylic acid scaffold is a valuable pharmacophore for drug discovery.

  • Fungicidal Activity: this compound is used as a reagent in the synthesis of N-acyl-5-methyl-3(2H)-isoxazolone derivatives, which have demonstrated high potential as fungicides.[1]

  • Cytotoxic Activity: Gamma-lactone derivatives of this compound have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines.[4] Structure-activity relationship studies indicated that the spatial arrangement of the aromatic rings is crucial for cytotoxicity.[4]

The biological activity of related naphthoic acid derivatives, such as 1,4-dihydroxy-2-naphthoic acid, has been more extensively studied. This compound, a bacterial metabolite, is an agonist of the aryl hydrocarbon receptor (AhR) and exhibits anti-inflammatory activity.[5] This suggests that hydroxylated and otherwise functionalized derivatives of this compound could be interesting targets for future drug development.

As no specific signaling pathways for this compound have been elucidated, a diagram of the aryl hydrocarbon receptor (AhR) signaling pathway, which is relevant to its structural analogs, is provided for context.

G Aryl Hydrocarbon Receptor (AhR) Signaling Pathway cluster_cyto Cytoplasm cluster_nuc Nucleus ligand Ligand (e.g., 1,4-DHNA) AhR_complex AhR-Hsp90-XAP2-p23 Complex ligand->AhR_complex Binding & Activation AhR_ARNT AhR-ARNT Complex AhR_complex->AhR_ARNT Translocation DRE DRE (DNA Response Element) AhR_ARNT->DRE Binding gene Target Gene Expression (e.g., CYP1A1) DRE->gene Transcription

AhR Signaling Pathway

Conclusion and Future Perspectives

This compound, while not a widely studied molecule in its own right, represents a valuable synthetic intermediate and a promising scaffold for the development of new biologically active compounds. Its synthesis via the catalytic hydrogenation of 2-naphthoic acid is a well-established and optimizable process. Future research into this molecule could focus on the synthesis and biological evaluation of a wider range of derivatives, exploring their potential as antimicrobial, anticancer, and anti-inflammatory agents. Further investigation into its own potential biological activities is also warranted. The historical context of tetralin chemistry provides a rich backdrop for the continued exploration of this and related compounds in the pursuit of novel therapeutics and functional materials.

References

1,2,3,4-Tetrahydro-2-naphthoic Acid: A Versatile Scaffold for Scientific Innovation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrahydro-2-naphthoic acid, a partially saturated bicyclic carboxylic acid, has emerged as a valuable and versatile building block in the fields of medicinal chemistry, organic synthesis, and materials science. Its rigid, three-dimensional structure provides a unique scaffold for the design and synthesis of novel molecules with tailored properties. This technical guide delves into the synthesis, chemical properties, and diverse applications of this compound, offering a comprehensive resource for researchers and professionals. The document details experimental protocols for its synthesis and derivatization, presents quantitative data on the biological activity of its derivatives, and visualizes key synthetic and biological pathways.

Physicochemical Properties

This compound is a white to off-white solid with a melting point range of 93-96 °C.[1][2] It is commercially available from various suppliers.[1][2]

Table 1: Physicochemical Properties of this compound [1][2]

PropertyValue
Molecular Formula C₁₁H₁₂O₂
Molecular Weight 176.21 g/mol
CAS Number 53440-12-3
Melting Point 93-96 °C
Appearance White to off-white solid
Synonyms Tetralin-2-carboxylic acid

Synthesis of this compound

The primary route for the synthesis of this compound involves the catalytic hydrogenation of 2-naphthoic acid. This method allows for the selective reduction of one of the aromatic rings of the naphthalene nucleus.

Experimental Protocol: Catalytic Hydrogenation of 2-Naphthoic Acid[3]

Materials:

  • 2-Naphthoic acid

  • Palladium on carbon (5% Pd/C)

  • Ethanol (or other suitable solvent like methanol or acetic acid)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite)

  • Standard hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)

Procedure:

  • In a suitable hydrogenation vessel, dissolve 2-naphthoic acid in ethanol.

  • Under an inert atmosphere, carefully add 5% Pd/C catalyst (typically 5-10 wt% of the substrate).

  • Seal the vessel and purge the system several times with hydrogen gas to remove the inert atmosphere.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-5 atm). For laboratory scale, a balloon filled with hydrogen can be used.

  • Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or by monitoring hydrogen uptake.

  • Once the reaction is complete (disappearance of starting material), carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent (e.g., aqueous ethanol).

Expected Yield: The yield for this reaction can be high but may require optimization of reaction conditions (temperature, pressure, catalyst loading, and reaction time) to maximize the formation of the desired tetrahydronaphthoic acid isomer and minimize over-reduction to decalin-2-carboxylic acid.[3]

G General Workflow for the Synthesis of this compound cluster_synthesis Synthesis cluster_purification Purification 2-Naphthoic_Acid 2-Naphthoic Acid Hydrogenation Catalytic Hydrogenation (H₂, Pd/C, Ethanol) 2-Naphthoic_Acid->Hydrogenation Crude_Product Crude 1,2,3,4-Tetrahydro- 2-naphthoic Acid Hydrogenation->Crude_Product Filtration Filtration (remove catalyst) Crude_Product->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization Pure_Product Pure 1,2,3,4-Tetrahydro- 2-naphthoic Acid Recrystallization->Pure_Product G General Pathway for Evaluating Anticancer Activity Start Synthesized Derivative Treatment Treatment with Derivative Start->Treatment Cell_Culture Cancer Cell Line Culture Cell_Culture->Treatment Assay Cytotoxicity Assay (e.g., MTT) Treatment->Assay Data_Analysis Data Analysis (IC₅₀ determination) Assay->Data_Analysis Result Biological Activity (e.g., Anticancer) Data_Analysis->Result

References

Isomers of 1,2,3,4-Tetrahydro-2-naphthoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Isomers of 1,2,3,4-Tetrahydro-2-naphthoic Acid

Introduction

This compound, also known as tetralin-2-carboxylic acid, is a bicyclic carboxylic acid. Its structure contains a chiral center, leading to the existence of two enantiomers: (R)-1,2,3,4-tetrahydro-2-naphthoic acid and (S)-1,2,3,4-tetrahydro-2-naphthoic acid. Additionally, its positional isomer, 1,2,3,4-tetrahydro-1-naphthoic acid, also exists as a pair of enantiomers. These compounds serve as crucial intermediates and building blocks in the synthesis of various pharmaceuticals and fine chemicals.[1] For instance, 1,2,3,4-tetrahydro-1-naphthoic acid is a key raw material in the synthesis of Palonosetron HCl. This guide provides a comprehensive overview of the isomers of this compound and its related positional isomer, focusing on their properties, synthesis, separation, and biological significance.

Physicochemical Properties of Tetrahydronaphthoic Acid Isomers

The physical and chemical properties of the tetrahydronaphthoic acid isomers are summarized in the table below. These properties are crucial for their separation, characterization, and application in chemical synthesis.

PropertyThis compound1,2,3,4-Tetrahydro-1-naphthoic Acid
CAS Number 53440-12-31914-65-4[2][3]
Molecular Formula C₁₁H₁₂O₂C₁₁H₁₂O₂[2][3]
Molecular Weight 176.21 g/mol 176.21 g/mol [2][3]
Appearance LiquidWhite to pale cream powder[2]
Melting Point 93-96 °C79.0-86.0 °C[2]
Boiling Point Not available135 °C at 5 mmHg
Solubility Not availableSoluble in methanol and chloroform
IUPAC Name 1,2,3,4-tetrahydronaphthalene-2-carboxylic acid1,2,3,4-tetrahydronaphthalene-1-carboxylic acid[2][3]

Synthesis and Enantiomeric Separation

The synthesis of tetrahydronaphthoic acid derivatives can be achieved through various routes, often starting from substituted tetralones. The separation of enantiomers is a critical step for their application in chiral drug synthesis and is typically accomplished using chiral chromatography.

Synthesis of 5-Methoxy-1,2,3,4-tetrahydro-2-naphthoic Acid

A documented synthesis route for a derivative, 5-methoxy-1,2,3,4-tetrahydro-2-naphthoic acid, involves a three-step process starting from 5-methoxy-1-tetralone.[4]

Experimental Protocol:

  • Step 1: Synthesis of α,β-unsaturated nitrile: 5-Methoxy-1-tetralone is treated with trimethylsilyl cyanide (TMSCN) in the presence of zinc iodide as a catalyst to yield the corresponding α,β-unsaturated nitrile.[4]

  • Step 2: Hydrolysis to acid: The nitrile is then heated under reflux with an aqueous solution of potassium hydroxide to hydrolyze the nitrile group to a carboxylic acid.[4]

  • Step 3: Catalytic Hydrogenation: The resulting unsaturated acid undergoes catalytic hydrogenation over a Palladium-on-Carbon (Pd/C) catalyst in ethanol to yield 5-methoxy-1,2,3,4-tetrahydro-2-naphthoic acid.[4]

G cluster_synthesis Synthesis of 5-Methoxy-1,2,3,4-tetrahydro-2-naphthoic Acid start 5-Methoxy-1-tetralone step1 α,β-unsaturated nitrile start->step1 TMSCN, ZnI₂ step2 Unsaturated Acid step1->step2 KOH, H₂O, Reflux end 5-Methoxy-1,2,3,4- tetrahydro-2-naphthoic Acid step2->end H₂, Pd/C, EtOH

Synthetic pathway for a derivative of this compound.
Chiral Separation of 1,2,3,4-Tetrahydro-1-naphthoic Acid Enantiomers

A simple isocratic chiral liquid chromatographic method has been developed for the enantiomeric separation of 1,2,3,4-tetrahydro-1-naphthoic acid (THNA).

Experimental Protocol:

  • Chromatographic System: High-Performance Liquid Chromatography (HPLC).

  • Stationary Phase: Chiralcel OD-H, 250 mm x 4.6 mm, 5 µm column.

  • Mobile Phase: A mixture of n-hexane, isopropyl alcohol, and trifluoroacetic acid in the ratio of 948:50:2 (v/v/v).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at a wavelength of 265 nm.

  • Injection Volume: 20 µL.

This method achieved a resolution of more than three between the (R)- and (S)-enantiomers. The limit of detection and quantification for the (R)-enantiomer were 0.4046 µg/mL and 0.8186 µg/mL, respectively, and for the (S)-enantiomer were 0.5916 µg/mL and 0.9860 µg/mL, respectively.

G cluster_separation Chiral Separation Workflow sample Racemic Mixture of 1,2,3,4-Tetrahydro-1-naphthoic Acid hplc HPLC System (Chiralcel OD-H column) sample->hplc separation Elution with n-hexane/IPA/TFA hplc->separation detection UV Detection at 265 nm separation->detection r_isomer (R)-Enantiomer detection->r_isomer Separated Peak 1 s_isomer (S)-Enantiomer detection->s_isomer Separated Peak 2

Workflow for the enantiomeric separation of tetrahydronaphthoic acid.

Biological Significance and Applications

The isomers of tetrahydronaphthoic acid are of significant interest to researchers in drug development due to their versatile chemical nature.

  • Pharmaceutical Intermediates: As mentioned, 1,2,3,4-tetrahydro-1-naphthoic acid is a key starting material for the synthesis of Palonosetron HCl, an antiemetic drug. Substituted derivatives of this compound, such as (2S)-7-methoxy-1,2,3,4-tetrahydro-2-naphthoic acid, are intermediates in the synthesis of adrenergic beta-agonists.[5]

  • Cytotoxic Activity: Derivatives of this compound gamma-lactone have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines.[6] Structure-activity relationship studies have shown that the presence of certain substituents, such as a 3,4-dioxy group on one ring and a 2-methoxy group on another, is essential for enhanced activity.[6]

  • Fungicidal Activity: this compound is used as a reagent in the synthesis of N-acyl-5-methyl-3(2H)-isoxazolone derivatives, which have shown high potential as fungicides.[7]

Conclusion

The isomers of this compound and its positional isomer, 1,2,3,4-tetrahydro-1-naphthoic acid, are valuable compounds in organic synthesis and medicinal chemistry. Their synthesis and, crucially, the separation of their enantiomers are well-established processes, enabling their use in the development of chiral drugs and other biologically active molecules. The continued exploration of their derivatives is likely to yield new compounds with significant therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1,2,3,4-Tetrahydro-2-naphthoic acid from 2-Tetralone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the multi-step synthesis of 1,2,3,4-tetrahydro-2-naphthoic acid from 2-tetralone. The synthetic strategy involves a four-step sequence: a Reformatsky reaction to generate a β-hydroxy ester, followed by dehydration to an unsaturated ester, catalytic hydrogenation of the double bond, and subsequent hydrolysis of the ester to yield the final carboxylic acid. This protocol is intended to serve as a comprehensive guide for researchers in organic synthesis and drug development, providing detailed experimental procedures, expected outcomes, and a summary of quantitative data.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its rigid, partially saturated bicyclic core makes it an attractive scaffold for the development of novel therapeutic agents and functional materials. The synthesis of this compound from readily available starting materials such as 2-tetralone is of significant interest. The following application note details a reliable and reproducible method for this transformation.

Overall Synthesis Scheme

The synthesis of this compound from 2-tetralone is accomplished via the following four-step reaction sequence:

  • Step 1: Reformatsky Reaction: 2-Tetralone is reacted with ethyl bromoacetate in the presence of activated zinc to form ethyl 2-hydroxy-1,2,3,4-tetrahydronaphthalene-2-acetate.

  • Step 2: Dehydration: The resulting β-hydroxy ester is dehydrated using a suitable agent, such as phosphorus oxychloride in pyridine, to yield a mixture of unsaturated esters, primarily ethyl 3,4-dihydronaphthalene-2-acetate and ethyl 1,4-dihydronaphthalene-2-acetate.

  • Step 3: Catalytic Hydrogenation: The mixture of unsaturated esters is subjected to catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst to saturate the double bond, affording ethyl 1,2,3,4-tetrahydro-2-naphthoate.

  • Step 4: Hydrolysis: The saturated ester is hydrolyzed under basic conditions to yield the final product, this compound.

Data Presentation

The following table summarizes the expected quantitative data for each step of the synthesis. Please note that yields are representative and may vary depending on experimental conditions and scale.

StepReactionStarting MaterialProductReagentsTypical Yield (%)
1Reformatsky Reaction2-TetraloneEthyl 2-hydroxy-1,2,3,4-tetrahydronaphthalene-2-acetateZinc, Ethyl bromoacetate, Iodine (catalyst)75-85
2DehydrationEthyl 2-hydroxy-1,2,3,4-tetrahydronaphthalene-2-acetateEthyl 3,4-dihydronaphthalene-2-acetate & Ethyl 1,4-dihydronaphthalene-2-acetatePOCl₃, Pyridine80-90
3Catalytic HydrogenationEthyl 3,4-dihydronaphthalene-2-acetate & Ethyl 1,4-dihydronaphthalene-2-acetateEthyl 1,2,3,4-tetrahydro-2-naphthoateH₂, 10% Pd/C>95
4HydrolysisEthyl 1,2,3,4-tetrahydro-2-naphthoateThis compoundKOH, Ethanol, H₂O90-98

Experimental Protocols

Step 1: Reformatsky Reaction - Synthesis of Ethyl 2-hydroxy-1,2,3,4-tetrahydronaphthalene-2-acetate

Materials:

  • 2-Tetralone (1.0 eq)

  • Activated Zinc dust (2.0 eq)

  • Ethyl bromoacetate (1.5 eq)

  • Iodine (catalytic amount)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with activated zinc dust (2.0 eq) and a crystal of iodine.

  • The flask is gently heated under a nitrogen atmosphere to activate the zinc, as indicated by the disappearance of the iodine color.

  • The flask is allowed to cool to room temperature, and anhydrous toluene is added.

  • A solution of 2-tetralone (1.0 eq) and ethyl bromoacetate (1.5 eq) in anhydrous toluene is added dropwise from the dropping funnel to the stirred suspension of zinc.

  • After the initial exothermic reaction subsides, the mixture is heated to reflux for 2-3 hours until the consumption of the starting material is observed by TLC.

  • The reaction mixture is cooled to 0°C and quenched by the slow addition of a saturated aqueous NH₄Cl solution.

  • The mixture is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude β-hydroxy ester.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Step 2: Dehydration - Synthesis of Ethyl 3,4-dihydronaphthalene-2-acetate and Ethyl 1,4-dihydronaphthalene-2-acetate

Materials:

  • Ethyl 2-hydroxy-1,2,3,4-tetrahydronaphthalene-2-acetate (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (1.2 eq)

  • Anhydrous Pyridine

  • Dichloromethane (DCM)

  • Ice-cold water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of ethyl 2-hydroxy-1,2,3,4-tetrahydronaphthalene-2-acetate (1.0 eq) in anhydrous pyridine is prepared in a round-bottom flask and cooled to 0°C in an ice bath.

  • Phosphorus oxychloride (1.2 eq) is added dropwise to the stirred solution, maintaining the temperature at 0°C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction is quenched by carefully pouring the mixture onto crushed ice.

  • The aqueous mixture is extracted with dichloromethane (3 x 50 mL).

  • The combined organic layers are washed successively with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated under reduced pressure to give the crude mixture of unsaturated esters.

  • The crude product is typically used in the next step without further purification.

Step 3: Catalytic Hydrogenation - Synthesis of Ethyl 1,2,3,4-tetrahydro-2-naphthoate

Materials:

  • Mixture of ethyl 3,4-dihydronaphthalene-2-acetate and ethyl 1,4-dihydronaphthalene-2-acetate (1.0 eq)

  • 10% Palladium on carbon (Pd/C) (5-10 mol%)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • The crude unsaturated ester mixture (1.0 eq) is dissolved in ethanol or ethyl acetate in a hydrogenation flask.

  • 10% Pd/C (5-10 mol%) is carefully added to the solution.

  • The flask is connected to a hydrogenation apparatus, and the atmosphere is purged with hydrogen gas.

  • The reaction mixture is stirred vigorously under a hydrogen atmosphere (balloon pressure or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or ¹H NMR).

  • Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst.

  • The filter cake is washed with the solvent used for the reaction.

  • The filtrate is concentrated under reduced pressure to afford the crude saturated ester, which is often pure enough for the next step.

Step 4: Hydrolysis - Synthesis of this compound

Materials:

  • Ethyl 1,2,3,4-tetrahydro-2-naphthoate (1.0 eq)

  • Potassium hydroxide (KOH) (3.0 eq)

  • Ethanol

  • Water

  • 1M Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of ethyl 1,2,3,4-tetrahydro-2-naphthoate (1.0 eq) in ethanol is prepared in a round-bottom flask.

  • An aqueous solution of potassium hydroxide (3.0 eq) is added to the flask.

  • The mixture is heated to reflux for 2-4 hours, or until the hydrolysis is complete as monitored by TLC.

  • The reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.

  • The remaining aqueous solution is washed with diethyl ether to remove any unreacted ester or neutral byproducts.

  • The aqueous layer is cooled in an ice bath and acidified to pH 2-3 with 1M HCl.

  • The precipitated carboxylic acid is collected by vacuum filtration, washed with cold water, and dried under vacuum.

  • If no precipitate forms, the aqueous layer can be extracted with diethyl ether or ethyl acetate. The combined organic extracts are then dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the final product.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Visualization

Experimental Workflow

SynthesisWorkflow Tetralone 2-Tetralone HydroxyEster Ethyl 2-hydroxy-1,2,3,4-tetrahydronaphthalene-2-acetate Tetralone->HydroxyEster  Step 1:  Reformatsky Reaction UnsaturatedEster Ethyl 3,4-dihydronaphthalene-2-acetate & Ethyl 1,4-dihydronaphthalene-2-acetate HydroxyEster->UnsaturatedEster  Step 2:  Dehydration SaturatedEster Ethyl 1,2,3,4-tetrahydro-2-naphthoate UnsaturatedEster->SaturatedEster  Step 3:  Catalytic Hydrogenation FinalProduct This compound SaturatedEster->FinalProduct  Step 4:  Hydrolysis

Caption: Synthetic workflow for the preparation of this compound.

Detailed Protocol for the Synthesis of 1,2,3,4-Tetrahydro-2-naphthoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

1,2,3,4-Tetrahydro-2-naphthoic acid is a saturated derivative of 2-naphthoic acid. This structural modification, transitioning from a planar aromatic system to a partially saturated, non-planar ring, is a significant strategy in medicinal chemistry. It is often employed to enhance pharmacokinetic properties such as solubility and metabolic stability, and to explore novel interactions with biological targets. The primary synthetic route to this compound is the selective catalytic hydrogenation of 2-naphthoic acid, where one of the two aromatic rings in the naphthalene system is reduced. This process requires careful control of reaction conditions to prevent the over-reduction to decalin-2-carboxylic acid. The most common and efficient catalysts for this transformation are Palladium on carbon (Pd/C) and Raney Nickel. This document provides a detailed protocol for the synthesis of this compound using these catalysts.

Chemical Structure and Properties

  • Chemical Name: this compound

  • Synonyms: Tetralin-2-carboxylic acid

  • CAS Number: 53440-12-3

  • Molecular Formula: C₁₁H₁₂O₂

  • Molecular Weight: 176.21 g/mol

  • Appearance: White to off-white solid

  • Melting Point: 93-96 °C

Experimental Protocols

The synthesis of this compound is most commonly achieved via the selective catalytic hydrogenation of 2-naphthoic acid. Below are two detailed protocols utilizing Palladium on carbon (Pd/C) and Raney Nickel as catalysts.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is based on established procedures for the selective hydrogenation of naphthalene derivatives and is often favored for its high yield and selectivity under optimized conditions. A similar procedure for a substituted analog, 5-Methoxy-3,4-dihydro-2H-naphthalene-1-carboxylic acid, resulted in a 99% yield, indicating the high efficiency of this method.[1]

Materials:

  • 2-Naphthoic acid

  • 10% Palladium on carbon (Pd/C)

  • Absolute Ethanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 2M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

Equipment:

  • High-pressure hydrogenation apparatus (e.g., Parr hydrogenator) or a round-bottom flask with a hydrogen balloon setup

  • Magnetic stirrer and stir bar

  • Heating mantle (if required)

  • Büchner funnel and filter paper

  • Celite®

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • pH paper or pH meter

Procedure:

  • Reaction Setup:

    • In a high-pressure reaction vessel, add 2-naphthoic acid and 10% Pd/C (typically 5-10 wt% of the substrate).

    • Add absolute ethanol as the solvent to dissolve the 2-naphthoic acid.

    • Seal the reaction vessel securely.

  • Inerting the Atmosphere:

    • Purge the reaction vessel with nitrogen gas for 5-10 minutes to remove any residual air.

    • Evacuate the vessel under a vacuum and then backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere and proper introduction of the reactant gas.

  • Hydrogenation Reaction:

    • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-5 atm for selective hydrogenation).

    • Begin vigorous stirring of the reaction mixture.

    • The reaction can typically be carried out at room temperature to 50°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or by observing hydrogen uptake.

  • Work-up:

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen gas.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with ethanol.

    • Combine the filtrate and washes and remove the ethanol under reduced pressure using a rotary evaporator.

  • Purification:

    • Dissolve the crude residue in ethyl acetate and transfer the solution to a separatory funnel.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate. The product, being acidic, will move to the aqueous layer.

    • Separate the aqueous layer and wash it with a small amount of ethyl acetate to remove any non-acidic impurities.

    • Cool the combined aqueous layers in an ice bath and acidify to a pH of 2-3 with 2M HCl.

    • A white precipitate of this compound will form.

    • Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum to a constant weight.

Protocol 2: Catalytic Hydrogenation using Raney Nickel

Raney Nickel is a highly active catalyst and can also be used for the hydrogenation of 2-naphthoic acid.[2] Care must be taken to control the reaction conditions to avoid over-reduction.

Materials:

  • 2-Naphthoic acid

  • Raney Nickel (slurry in water)

  • Ethanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 2M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

Equipment:

  • High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

  • Magnetic stirrer and stir bar

  • Heating mantle (if required)

  • Büchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • pH paper or pH meter

Procedure:

  • Catalyst Preparation:

    • Carefully wash the Raney Nickel slurry with ethanol to remove the water.

  • Reaction Setup:

    • In a high-pressure reaction vessel, combine 2-naphthoic acid, the prepared Raney Nickel catalyst, and ethanol.

    • Seal the reaction vessel securely.

  • Inerting the Atmosphere and Hydrogenation:

    • Follow the same procedures for inerting the atmosphere and conducting the hydrogenation as described in the Pd/C protocol (steps 2 and 3). It is advisable to start with milder conditions (room temperature and lower hydrogen pressure) due to the high activity of Raney Nickel.

  • Work-up and Purification:

    • The work-up and purification steps are identical to those described in the Pd/C protocol (steps 4 and 5). The Raney Nickel catalyst is typically removed by filtration.

Data Presentation

Table 1: Comparison of Catalytic Systems for the Synthesis of Tetrahydro-2-naphthoic Acid Derivatives

Starting MaterialCatalystSolventTemperature (°C)Pressure (atm)Reaction TimeYield (%)Reference
5-Methoxy-3,4-dihydro-2H-naphthalene-1-carboxylic acid10% Pd/CEthanolRoom Temp.N/AN/A99[1]
2-Naphthoic AcidPd/C (general)Ethanol/Acetic AcidRoom Temp. - 501 - 5N/AHigh (expected)[2]
2-Naphthoic AcidRaney Ni (general)EthanolRoom Temp. - 501 - 5N/AHigh (expected)[2]

Characterization of this compound

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, as well as the aliphatic protons of the tetrahydronaphthalene ring system and the carboxylic acid proton.

  • ¹³C NMR: The carbon NMR spectrum will display peaks corresponding to the aromatic carbons, the aliphatic carbons of the saturated ring, and the carbonyl carbon of the carboxylic acid group.[3]

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carbonyl group, and C-H stretches of the aromatic and aliphatic portions of the molecule.

Mandatory Visualizations

SynthesisWorkflow Start 2-Naphthoic Acid Reaction Catalytic Hydrogenation Start->Reaction Catalyst Catalyst (Pd/C or Raney Ni) Catalyst->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Hydrogen H₂ Gas Hydrogen->Reaction Workup Work-up (Filtration, Solvent Removal) Reaction->Workup Purification Purification (Acid-Base Extraction, Precipitation) Workup->Purification Product 1,2,3,4-Tetrahydro- 2-naphthoic acid Purification->Product

Caption: General experimental workflow for the synthesis of this compound.

SignalingPathways cluster_0 Reaction Parameters cluster_1 Reaction Outcome Catalyst Catalyst Activity Selectivity Selectivity Catalyst->Selectivity Influences OverReduction Over-reduction Catalyst->OverReduction High activity increases Temperature Temperature Temperature->Selectivity Influences Temperature->OverReduction High temp increases Pressure H₂ Pressure Pressure->Selectivity Influences Pressure->OverReduction High pressure increases

Caption: Logical relationship between reaction parameters and the outcome of the hydrogenation.

References

Application Note: Chiral Separation of 1,2,3,4-Tetrahydro-2-naphthoic Acid Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of 1,2,3,4-tetrahydro-2-naphthoic acid. The described protocol is essential for the quality control, purity assessment, and stereoselective analysis of this compound, which is a critical process in pharmaceutical development and chemical synthesis. The method utilizes a polysaccharide-based chiral stationary phase to achieve baseline separation of the (R)- and (S)-enantiomers.

Introduction

Chiral separation is a critical aspect of drug development and chemical analysis, as enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological properties. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used and effective technique for the separation and quantification of enantiomers. This compound is a chiral carboxylic acid of interest in synthetic chemistry. This document provides a detailed protocol for the successful chiral separation of its enantiomers. While the specific application for this compound is presented, the principles are based on established methods for similar structures like 1,2,3,4-tetrahydro-1-naphthoic acid, a key raw material in the synthesis of Palonosetron HCl.

Experimental Protocols

A simple and rapid normal phase chiral LC method has been developed for the enantiomeric separation. The following protocol is based on a validated method for a closely related analyte and is expected to provide excellent resolution for this compound enantiomers.

Instrumentation and Materials:

  • HPLC System: A Waters 2695 separation module or equivalent, equipped with a UV detector, auto-sampler, and a thermostated column compartment.

  • Chiral Column: Chiralcel OD-H, 250 mm x 4.6 mm, 5 µm particle size.

  • Chemicals:

    • n-Hexane (HPLC grade)

    • Isopropyl alcohol (IPA) (HPLC grade)

    • Trifluoroacetic acid (TFA) (Reagent grade)

  • Sample Preparation:

    • Prepare a stock solution of the racemic this compound standard in a mixture of n-hexane and ethanol (95:5 v/v).

    • Further dilute the stock solution with the mobile phase to a suitable concentration (e.g., 10 µg/mL).

Chromatographic Conditions:

The optimized chromatographic conditions are summarized in the table below. The addition of a small amount of a strong acid like trifluoroacetic acid to the mobile phase can significantly improve peak shape and resolution for acidic analytes.

ParameterCondition
Column Chiralcel OD-H, 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane : Isopropyl Alcohol : Trifluoroacetic Acid (948 : 50 : 2, v/v/v)
Flow Rate 0.8 mL/min
Column Temperature Ambient
Detection Wavelength To be determined based on the UV absorbance maximum of this compound
Injection Volume 20 µL

Method Validation and Expected Results:

Based on the separation of the structurally similar 1,2,3,4-tetrahydro-1-naphthoic acid, a satisfactory separation with a resolution (Rs) value greater than 3 is expected. The typical retention times for the enantiomers are anticipated to be distinct, allowing for accurate quantification. For the analogous compound, the retention times were approximately 7.6 min and 8.8 min. The stability of the analytical solution is expected to be maintained for at least 36 hours at room temperature.

Data Presentation

The following table summarizes the expected quantitative data for the chiral separation, based on the performance of the method with a closely related compound.

Parameter(S)-Enantiomer(R)-Enantiomer
Expected Retention Time (min) ~7.6~8.8
Resolution (Rs) > 3

Experimental Workflow

The logical flow of the experimental procedure is visualized in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Prepare Mobile Phase (n-Hexane:IPA:TFA) h1 System Equilibration p1->h1 p2 Prepare Sample Solution (Racemic Standard) h2 Inject Sample p2->h2 h1->h2 h3 Isocratic Elution h2->h3 d1 UV Detection h3->d1 d2 Chromatogram Generation d1->d2 d3 Peak Integration & Analysis d2->d3

Caption: Experimental workflow for the chiral HPLC separation.

Conclusion

The described HPLC method provides a reliable and efficient means for the chiral separation of this compound enantiomers. The use of a Chiralcel OD-H column with a mobile phase consisting of n-hexane, isopropyl alcohol, and trifluoroacetic acid is expected to yield excellent resolution and peak shape, making this method suitable for routine quality control and research applications in the pharmaceutical and chemical industries.

HPLC method for purity analysis of 1,2,3,4-Tetrahydro-2-naphthoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An optimized High-Performance Liquid Chromatography (HPLC) method is crucial for determining the purity of 1,2,3,4-Tetrahydro-2-naphthoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. This application note provides a detailed protocol for a stability-indicating reversed-phase HPLC (RP-HPLC) method suitable for quantifying this compound and separating it from potential process-related impurities and degradation products.

Introduction

This compound is a bicyclic carboxylic acid whose purity is critical for the quality and efficacy of final drug products. A reliable analytical method is required to assess its purity and stability. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose due to its high resolution, sensitivity, and accuracy.[1][2]

This document outlines a validated RP-HPLC method that can be readily implemented in quality control and research laboratories. The method is designed to be stability-indicating, meaning it can effectively separate the main analyte from its degradation products formed under various stress conditions.[3][4][5]

Materials and Methods

Instrumentation and Reagents
  • HPLC System: A standard HPLC system equipped with a UV detector is suitable for this method.[1]

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended for optimal separation.[1]

  • Solvents: HPLC grade acetonitrile, methanol, and water are required.

  • Reagents: Phosphoric acid (or formic acid for MS compatibility) is used as a mobile phase modifier.[2]

  • Reference Standard: A well-characterized reference standard of this compound is necessary for system suitability and quantification.

Chromatographic Conditions

The following table summarizes the recommended chromatographic conditions, which may require minor optimization based on the specific instrument and column used.

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 60% B to 90% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detector Wavelength 241 nm
Run Time 15 minutes
Table 1: Recommended HPLC Chromatographic Conditions.[2]

Experimental Protocols

Mobile Phase Preparation
  • Mobile Phase A: Add 1.0 mL of phosphoric acid to 1 L of HPLC grade water and mix thoroughly.

  • Mobile Phase B: Use HPLC grade acetonitrile.

  • Degas both mobile phases using a suitable method (e.g., sonication or vacuum filtration) before use.

Standard Solution Preparation
  • Accurately weigh approximately 10 mg of the this compound reference standard.

  • Dissolve the standard in a suitable solvent such as methanol or acetonitrile to prepare a 1 mg/mL stock solution.[2]

  • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[2]

Sample Solution Preparation
  • Accurately weigh the sample to be tested to prepare a solution with a concentration similar to the standard solution (e.g., 0.5 mg/mL).[1]

  • Dissolve the sample in the same solvent used for the standard solution.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

HPLC Analysis Protocol
  • System Preparation: Purge the HPLC system with the initial mobile phase composition to remove any air bubbles and to equilibrate the system.[2]

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.[2]

  • Analysis: Inject the prepared standards and samples onto the HPLC system.

  • Data Acquisition: Acquire the chromatograms for the specified run time.[2]

  • Data Processing: Integrate the peak corresponding to this compound and any impurity peaks.

Data Presentation

The following table summarizes the expected analytical performance parameters for the HPLC analysis of this compound.

ParameterExpected Value
Retention Time ~ 5-7 minutes (dependent on exact conditions)
Linearity (r²) > 0.999
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0% - 102.0%
Limit of Detection (LOD) ~ 0.1 µg/mL
Limit of Quantitation (LOQ) ~ 0.3 µg/mL
Table 2: Typical Analytical Performance Parameters.

Method Validation and Stability-Indicating Aspects

For a comprehensive purity analysis, the method should be validated according to ICH guidelines. This includes specificity, linearity, accuracy, precision, and robustness. To establish the method as stability-indicating, forced degradation studies should be performed.[4]

Forced Degradation Studies

Subject the sample solution to various stress conditions to induce degradation. The HPLC method should be able to separate the intact drug from any degradation products.

  • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 80°C for 2 hours.[4]

  • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 80°C for 2 hours.[4]

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.[4]

  • Thermal Degradation: Expose the solid sample to dry heat (e.g., 60°C).[4]

  • Photolytic Degradation: Expose the sample solution to UV light.[3]

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SystemPrep HPLC System Preparation MobilePhase->SystemPrep StandardPrep Standard Solution Preparation Injection Sample/Standard Injection StandardPrep->Injection SamplePrep Sample Solution Preparation SamplePrep->Injection ColumnEquil Column Equilibration SystemPrep->ColumnEquil ColumnEquil->Injection DataAcq Data Acquisition Injection->DataAcq Integration Peak Integration DataAcq->Integration Calculation Purity Calculation Integration->Calculation

Caption: Experimental workflow for the HPLC analysis of this compound.

Method_Validation cluster_validation Method Validation Parameters cluster_stability Stability-Indicating Study PurityMethod HPLC Purity Method Specificity Specificity PurityMethod->Specificity Linearity Linearity PurityMethod->Linearity Accuracy Accuracy PurityMethod->Accuracy Precision Precision PurityMethod->Precision Robustness Robustness PurityMethod->Robustness ForcedDeg Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Specificity->ForcedDeg Separation Separation of Degradants ForcedDeg->Separation

Caption: Logical relationship for HPLC method validation and stability-indicating studies.

References

Application Note and Protocol for the NMR Analysis of 1,2,3,4-Tetrahydro-2-naphthoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 1,2,3,4-Tetrahydro-2-naphthoic acid. It includes predicted spectroscopic data, comprehensive experimental protocols for sample preparation and data acquisition, and workflow diagrams to facilitate understanding and implementation in a laboratory setting.

Introduction

This compound (also known as tetralin-2-carboxylic acid) is a carboxylic acid derivative of tetralin. Its structural elucidation and purity assessment are critical in synthetic chemistry and drug development. NMR spectroscopy is a powerful analytical technique for the unambiguous structural characterization of organic molecules.[1][2][3] This application note presents the expected ¹H and ¹³C NMR spectral data for this compound and provides standardized protocols for obtaining high-quality spectra.

Molecular Structure:

Chemical Formula: C₁₁H₁₂O₂ Molecular Weight: 176.21 g/mol

Predicted Spectroscopic Data

While specific experimental data for this compound is not widely published, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on established chemical shift ranges for similar structural motifs.[4][5]

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11-12Singlet (broad)1HCOOH
~7.1Multiplet4HAromatic (C₅, C₆, C₇, C₈)
~3.0 - 2.8Multiplet3HC₁-H (axial & equatorial), C₄-H (axial)
~2.8 - 2.6Multiplet1HC₄-H (equatorial)
~2.5 - 2.3Multiplet1HC₂-H
~2.2 - 2.0Multiplet1HC₃-H (axial)
~1.8 - 1.6Multiplet1HC₃-H (equatorial)

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

Chemical Shift (δ) ppmAssignment
~180-185C =O (Carboxylic Acid)[6]
~135-140Aromatic C (quaternary, C₄ₐ, C₈ₐ)
~125-130Aromatic C H (C₅, C₆, C₇, C₈)
~40-45C H-COOH (C₂)
~30-35C H₂ (C₁)
~25-30C H₂ (C₄)
~20-25C H₂ (C₃)

Experimental Protocols

The following protocols provide a standardized methodology for the NMR analysis of this compound.

3.1. Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra with good resolution and signal-to-noise.[7]

  • Determine Sample Quantity:

    • For ¹H NMR, weigh 5-25 mg of this compound.[7]

    • For ¹³C NMR, a higher concentration is recommended; weigh 50-100 mg of the sample.[7][8]

  • Solvent Selection and Dissolution:

    • Choose a suitable deuterated solvent in which the compound is soluble, such as Chloroform-d (CDCl₃), DMSO-d₆, or Acetone-d₆.[7] Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[1]

    • In a small, clean vial, dissolve the weighed sample in approximately 0.5-0.7 mL of the chosen deuterated solvent.[8][9]

  • Filtration and Transfer:

    • To ensure the solution is free of particulate matter, which can degrade spectral quality, filter the solution.[7][10]

    • Prepare a filter by plugging a Pasteur pipette with a small amount of glass wool or cotton.[10]

    • Filter the sample solution directly into a clean, dry 5 mm NMR tube.[8]

  • Final Steps:

    • Cap the NMR tube securely.

    • Wipe the outside of the NMR tube clean with a lint-free tissue (e.g., Kimwipe) before inserting it into the spectrometer.[11]

3.2. NMR Data Acquisition

The following are general parameters for data acquisition on a standard NMR spectrometer (e.g., 400 MHz).

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Time (AQ): ~2-4 seconds.

  • Relaxation Delay (D1): 1-5 seconds. A longer delay may be needed for quantitative analysis.

  • Number of Scans (NS): 8-16 scans, depending on the sample concentration.

  • Spectral Width (SW): 0-15 ppm.

  • Temperature: 298 K (25 °C).

¹³C NMR Spectroscopy:

  • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Acquisition Time (AQ): ~1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Number of Scans (NS): 1024 or more, as ¹³C has a low natural abundance and sensitivity.[2]

  • Spectral Width (SW): 0-220 ppm.

  • Temperature: 298 K (25 °C).

Visualizations

The following diagrams illustrate the experimental workflow and the structural analysis logic.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-25mg for 1H, 50-100mg for 13C) dissolve Dissolve in Deuterated Solvent (0.6 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert setup Set Up Experiment (1H or 13C Parameters) insert->setup acquire Acquire Spectrum setup->acquire process Process Raw Data (FT, Phasing, Baseline Correction) acquire->process analyze Analyze Spectrum (Peak Picking, Integration) process->analyze assign Assign Signals to Structure analyze->assign

Caption: Workflow for NMR analysis of this compound.

structure_nmr_relationship mol This compound Aromatic Protons (4H) Aliphatic Protons (7H) Carboxylic Acid Proton (1H) h_nmr ¹H NMR Spectrum δ 7.1 ppm (Multiplet) δ 1.6-3.0 ppm (Multiplets) δ 11-12 ppm (Broad Singlet) mol:f0->h_nmr:p0 Correlates to mol:f1->h_nmr:p1 Correlates to mol:f2->h_nmr:p2 Correlates to c_nmr ¹³C NMR Spectrum δ 125-140 ppm (Aromatic C) δ 20-45 ppm (Aliphatic C) δ 180-185 ppm (Carbonyl C) mol:f0->c_nmr:c0 Correlates to mol:f1->c_nmr:c1 Correlates to mol:f2->c_nmr:c2 Correlates to

Caption: Relationship between molecular structure and expected NMR signals.

References

Application Notes and Protocols for the Use of 1,2,3,4-Tetrahydro-2-naphthoic Acid in Fungicide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential application of fungicides derived from 1,2,3,4-tetrahydro-2-naphthoic acid. While direct synthesis of a commercialized fungicide from this specific starting material is not widely documented in publicly available literature, its structural motif is present in analogous compounds with demonstrated fungicidal properties. This document outlines a representative synthetic protocol for a potential fungicidal agent, N-(5-methylisoxazol-3-yl)-1,2,3,4-tetrahydronaphthalene-2-carboxamide, based on established chemical principles for the synthesis of N-aroyl-isoxazole derivatives, a class known for its fungicidal activity.

Introduction

This compound is a valuable building block in organic synthesis. Its rigid, bicyclic structure can serve as a scaffold for the development of novel bioactive molecules. In the context of fungicide development, the tetralin moiety can impart favorable physicochemical properties, such as lipophilicity, which can influence cell membrane permeability and target engagement in fungal pathogens. The synthesis of N-acyl-5-methyl-3(2H)-isoxazolone derivatives using this compound has been identified as a promising route to novel fungicides.[1] The isoxazole ring is a well-established pharmacophore in numerous antifungal agents.

Representative Fungicide Synthesis

This section details the synthesis of a representative fungicide, N-(5-methylisoxazol-3-yl)-1,2,3,4-tetrahydronaphthalene-2-carboxamide. The synthesis involves two key steps: the activation of this compound to its corresponding acid chloride, followed by the acylation of 3-amino-5-methylisoxazole.

Synthesis Workflow

Synthesis_Workflow start 1,2,3,4-Tetrahydro- 2-naphthoic acid step1 Activation with Thionyl Chloride (SOCl2) start->step1 intermediate 1,2,3,4-Tetrahydro- 2-naphthoyl chloride step1->intermediate step2 Acylation in the presence of a base (e.g., Pyridine) intermediate->step2 reagent 3-Amino-5-methylisoxazole reagent->step2 product N-(5-methylisoxazol-3-yl)- 1,2,3,4-tetrahydronaphthalene- 2-carboxamide step2->product end Purification and Characterization product->end

Caption: General workflow for the synthesis of the target fungicide.

Experimental Protocol: Synthesis of N-(5-methylisoxazol-3-yl)-1,2,3,4-tetrahydronaphthalene-2-carboxamide

Materials:

  • This compound (CAS: 53440-12-3)[1][2]

  • Thionyl chloride (SOCl₂)

  • 3-Amino-5-methylisoxazole

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

Step 1: Synthesis of 1,2,3,4-Tetrahydro-2-naphthoyl chloride

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add thionyl chloride (1.2 eq) dropwise at 0 °C under a nitrogen atmosphere.

  • Add a catalytic amount of dimethylformamide (DMF).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 1,2,3,4-tetrahydro-2-naphthoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of N-(5-methylisoxazol-3-yl)-1,2,3,4-tetrahydronaphthalene-2-carboxamide

  • Dissolve 3-amino-5-methylisoxazole (1.0 eq) in anhydrous DCM and add anhydrous pyridine (1.5 eq).

  • Cool the mixture to 0 °C and add a solution of the crude 1,2,3,4-tetrahydro-2-naphthoyl chloride (1.1 eq) in anhydrous DCM dropwise.

  • Allow the reaction mixture to stir at room temperature overnight.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Putative Fungicidal Activity and Data Presentation

While specific fungicidal activity data for N-(5-methylisoxazol-3-yl)-1,2,3,4-tetrahydronaphthalene-2-carboxamide is not available in the searched literature, compounds with similar N-aroyl-isoxazole structures have shown activity against a range of plant pathogenic fungi. For data presentation of newly synthesized and tested compounds, the following table structure is recommended.

Table 1: In Vitro Fungicidal Activity of this compound Derivatives

Compound IDTarget FungusEC₅₀ (µg/mL)MIC (µg/mL)
Example Compound Botrytis cinereaData to be determinedData to be determined
Fusarium oxysporumData to be determinedData to be determined
Rhizoctonia solaniData to be determinedData to be determined
Control Fungicide Botrytis cinereaReference ValueReference Value
Fusarium oxysporumReference ValueReference Value
Rhizoctonia solaniReference ValueReference Value

EC₅₀: Half-maximal effective concentration; MIC: Minimum inhibitory concentration.

Proposed Mechanism of Action and Signaling Pathway

The mechanism of action for this class of compounds is often related to the inhibition of key fungal enzymes. For many carboxamide fungicides, the target is succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain. Inhibition of SDH disrupts cellular respiration and leads to fungal cell death.

Proposed Experimental Workflow for Mechanism of Action Studies

MOA_Workflow start Synthesized Fungicide step1 In Vitro Enzyme Assay (e.g., SDH Inhibition) start->step1 step2 Cellular Respiration Assay (Oxygen Consumption) start->step2 step3 Membrane Integrity Assay (e.g., Propidium Iodide Staining) start->step3 step4 Gene Expression Analysis (qRT-PCR of stress-response genes) start->step4 conclusion Elucidation of Mechanism of Action step1->conclusion step2->conclusion step3->conclusion step4->conclusion

Caption: Workflow for investigating the mechanism of action.

Putative Signaling Pathway of SDH Inhibition

SDH_Inhibition_Pathway cluster_mitochondrion Mitochondrion fungicide N-(5-methylisoxazol-3-yl)- 1,2,3,4-tetrahydronaphthalene- 2-carboxamide sdh Succinate Dehydrogenase (SDH) (Complex II) fungicide->sdh Inhibition etc Mitochondrial Electron Transport Chain sdh->etc Blocks Electron Flow atp ATP Synthesis etc->atp Reduced ros Reactive Oxygen Species (ROS) Production etc->ros Increased apoptosis Fungal Cell Death (Apoptosis/Necrosis) atp->apoptosis Leads to ros->apoptosis Induces

Caption: Proposed pathway of fungicidal action via SDH inhibition.

Conclusion

This compound represents a promising, yet underexplored, starting material for the synthesis of novel fungicides. The synthetic protocol outlined provides a clear pathway to generate N-aroyl-isoxazole derivatives for screening and further development. Future research should focus on the synthesis of a library of analogs by modifying both the tetralin and isoxazole moieties to establish structure-activity relationships and identify lead compounds with potent and broad-spectrum fungicidal activity. Elucidation of the precise mechanism of action will be crucial for the rational design of next-generation fungicides based on this scaffold.

References

Application of 1,2,3,4-Tetrahydro-2-naphthoic Acid in Polymer Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,4-Tetrahydro-2-naphthoic acid is a versatile bicyclic carboxylic acid. While its primary applications are in the synthesis of pharmaceuticals and as an intermediate in organic chemistry, its structural features suggest potential utility in polymer science. The incorporation of its tetralin moiety into a polymer backbone can impart unique thermal and mechanical properties. This document outlines potential applications, generalized experimental protocols for polymer synthesis, and hypothetical data based on analogous polymer systems. Due to a lack of specific literature on polymers derived from this compound, the following sections provide a theoretical framework and practical guidance for researchers interested in exploring its use in novel polymer design, particularly for specialty plastics and biomedical applications.

Potential Applications in Polymer Science

The rigid, alicyclic structure of this compound makes it an intriguing candidate as a monomer or a modifying agent in polymer synthesis. Its incorporation into polymer chains could lead to materials with enhanced properties.

  • High-Performance Polyesters and Polyamides: As a dicarboxylic acid mimic (if converted to a diacid derivative) or a chain terminator/modifier, it can be used to synthesize specialty polyesters and polyamides. The bulky tetralin group could increase the glass transition temperature (Tg) of the resulting polymers, leading to materials with higher thermal stability.

  • Drug Delivery Systems: Polymers are integral to advanced drug delivery, enabling controlled release of therapeutic agents.[1] Polyesters are a key class of biodegradable polymers used for these systems.[2] By incorporating this compound into a polyester backbone, it may be possible to create novel biodegradable polymers for drug delivery with tunable degradation rates and mechanical properties. The hydrophobic nature of the tetralin moiety could be advantageous for the encapsulation of hydrophobic drugs.

  • Specialty Polymers and Coatings: There is a general mention in the literature of 1,2,3,4-Tetrahydro-1-naphthoic acid (a positional isomer) being used in the formulation of specialty polymers to enhance flexibility and thermal stability.[3] This suggests that this compound could similarly be explored for applications in high-performance materials and coatings where such properties are desirable.

Experimental Protocols

The following are generalized protocols for the synthesis of polyesters and polyamides. These would need to be adapted and optimized for the specific use of this compound or its derivatives.

Synthesis of a Polyester via Melt Polycondensation

This protocol describes the synthesis of a polyester using a diol and a dicarboxylic acid. To incorporate this compound, it would first need to be converted to a di-functional monomer, for example, by esterification with a diol to create a new diol monomer containing the tetralin moiety.

Materials:

  • This compound-derived diol (hypothetical)

  • Adipic acid

  • Titanium(IV) butoxide (catalyst)

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Nitrogen inlet and vacuum outlet

Procedure:

  • Equimolar amounts of the this compound-derived diol and adipic acid are added to the three-neck round-bottom flask.

  • The flask is equipped with a mechanical stirrer, a nitrogen inlet, and a vacuum outlet.

  • The system is purged with nitrogen to create an inert atmosphere.

  • The temperature is gradually raised to 150-180°C with stirring to melt the monomers and initiate the esterification reaction. Water will be evolved and can be collected.

  • After 2-4 hours, the catalyst (Titanium(IV) butoxide, ~0.1 mol%) is added.

  • The temperature is then increased to 220-250°C, and a vacuum is slowly applied to remove the remaining water and drive the polymerization to completion.

  • The reaction is continued for several hours until the desired viscosity is achieved.

  • The resulting polymer is cooled to room temperature under nitrogen and then can be purified by dissolution in a suitable solvent and precipitation in a non-solvent.

Logical Workflow for Polyester Synthesis

Polyester_Synthesis Monomers Monomers (Tetrahydro-naphthoic acid derivative + Diacid) Reaction_Vessel Reaction Vessel (Three-neck flask) Monomers->Reaction_Vessel Catalyst Catalyst (e.g., Ti(OBu)4) Catalyst->Reaction_Vessel Heating Heating (150-250°C) Reaction_Vessel->Heating Polymerization Melt Polycondensation Heating->Polymerization Inert_Atmosphere Inert Atmosphere (Nitrogen Purge) Inert_Atmosphere->Polymerization Vacuum Vacuum Application Vacuum->Polymerization Polymerization->Vacuum Purification Purification (Dissolution & Precipitation) Polymerization->Purification Final_Polymer Polyester Product Purification->Final_Polymer Polyamide_Formation Diamine Diamine (e.g., Hexamethylenediamine) NucleophilicAttack Nucleophilic Attack of Amine on Carbonyl Diamine->NucleophilicAttack AcidChloride Acid Chloride (Tetrahydro-naphthoyl chloride) AcidChloride->NucleophilicAttack Solvent Solvent (DMAc) AcidScavenger Acid Scavenger (Triethylamine) LowTemp Low Temperature (0-5°C) TetrahedralIntermediate Tetrahedral Intermediate Formation NucleophilicAttack->TetrahedralIntermediate occurs in Solvent HCl_Elimination Elimination of HCl TetrahedralIntermediate->HCl_Elimination AmideBond Amide Bond Formation HCl_Elimination->AmideBond facilitated by Acid Scavenger Polyamide Polyamide Product AmideBond->Polyamide repeats to form polymer chain

References

Application Notes and Protocols: Derivatization of 1,2,3,4-Tetrahydro-2-naphthoic acid for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrahydro-2-naphthoic acid is a versatile bicyclic carboxylic acid that serves as a valuable scaffold in medicinal chemistry. Its rigid tetralin core allows for the spatial presentation of functional groups, making it an attractive starting point for the synthesis of novel bioactive molecules. Derivatization of the carboxylic acid moiety into amides and esters is a common strategy to generate libraries of compounds for biological screening. These derivatives have shown potential in various therapeutic areas, including oncology and infectious diseases. This document provides detailed protocols for the synthesis of amide and ester derivatives of this compound and for their subsequent biological evaluation.

Derivatization Strategies

The primary point of diversification for this compound is the carboxylic acid group. This functional group can be readily converted into a variety of other functionalities, with amide and ester formations being the most common and straightforward.

  • Amide Synthesis: Amide bond formation is a cornerstone of medicinal chemistry. The reaction of the carboxylic acid with a diverse range of primary and secondary amines, facilitated by coupling agents, can generate a library of amides with varying physicochemical properties.

  • Ester Synthesis: Esterification, typically through acid-catalyzed reaction with various alcohols, provides another avenue for creating a diverse set of derivatives for screening.

Experimental Protocols

Protocol 1: Synthesis of this compound Amide Derivatives

This protocol describes a general procedure for the synthesis of amide derivatives using a common coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., aniline, benzylamine, morpholine)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2-3 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolution: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Activation: To the stirred solution, add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.2 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude amide derivative by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Synthesis of this compound Ester Derivatives

This protocol outlines the Fischer-Speier esterification method, a classic acid-catalyzed reaction.

Materials:

  • This compound

  • Desired alcohol (e.g., methanol, ethanol, isopropanol) - used in excess as the solvent

  • Concentrated sulfuric acid (H₂SO₄) (catalytic amount, e.g., 5 mol%)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in the desired alcohol (a large excess, serving as the solvent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction time will vary depending on the alcohol used (typically 4-24 hours). Monitor the reaction progress by TLC.[1]

  • Cooling and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully add saturated aqueous NaHCO₃ solution to neutralize the excess acid.

  • Extraction: Extract the aqueous mixture with diethyl ether (3x).

  • Washing and Drying: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (1x) and brine (1x). Dry the organic layer over anhydrous Na₂SO₄.

  • Concentration and Purification: Filter the solution and concentrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel if necessary.

Biological Screening Protocols

Protocol 3: In Vitro Cytotoxicity Screening using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and cytotoxicity.[2][3][4][5]

Materials:

  • Human cancer cell line (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Test compounds (derivatives of this compound) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Data Presentation

Quantitative data from biological screening should be organized for clear comparison.

Table 1: Cytotoxic Activity of this compound Derivatives against Human Cancer Cell Lines

Compound IDR Group (Amide/Ester)Cell LineIC₅₀ (µM)
TNA-A1 -NH-PhMCF-7Data to be generated
TNA-A2 -NH-CH₂PhMCF-7Data to be generated
TNA-E1 -OCH₃MCF-7Data to be generated
TNA-E2 -OCH₂CH₃MCF-7Data to be generated
Doxorubicin (Positive Control)MCF-7Reference Value
TNA-A1 -NH-PhA549Data to be generated
TNA-A2 -NH-CH₂PhA549Data to be generated
TNA-E1 -OCH₃A549Data to be generated
TNA-E2 -OCH₂CH₃A549Data to be generated
Doxorubicin (Positive Control)A549Reference Value

Note: The IC₅₀ values in this table are placeholders and would be populated with experimental data.

Visualizations

Derivatization_Workflow TNA 1,2,3,4-Tetrahydro- 2-naphthoic acid Amide_Deriv Amide Derivative Library TNA->Amide_Deriv Amide Coupling (HATU, DIPEA) Ester_Deriv Ester Derivative Library TNA->Ester_Deriv Esterification (H2SO4, Reflux) Amine Primary/Secondary Amine (R-NHR') Amine->Amide_Deriv Alcohol Alcohol (R-OH) Alcohol->Ester_Deriv Screening Biological Screening (e.g., Cytotoxicity Assay) Amide_Deriv->Screening Ester_Deriv->Screening Data_Analysis Data Analysis (IC50 Determination) Screening->Data_Analysis Hit_Compound Hit Compound Identification Data_Analysis->Hit_Compound

Caption: Workflow for derivatization and biological screening.

MTT_Assay_Workflow cluster_plate 96-Well Plate Seed_Cells 1. Seed Cancer Cells Add_Compounds 2. Add Test Compounds Seed_Cells->Add_Compounds Incubate_48h 3. Incubate (48h) Add_Compounds->Incubate_48h Add_MTT 4. Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h 5. Incubate (4h) Add_MTT->Incubate_4h Solubilize 6. Solubilize Formazan Incubate_4h->Solubilize Read_Absorbance 7. Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_IC50 8. Calculate IC50 Read_Absorbance->Calculate_IC50

Caption: Workflow of the MTT cytotoxicity assay.

Signaling_Pathway TNA_Deriv TNA Derivative (Hit Compound) Receptor Cell Surface Receptor (e.g., Growth Factor Receptor) TNA_Deriv->Receptor Inhibition Kinase_Cascade Intracellular Kinase Cascade (e.g., MAPK Pathway) Receptor->Kinase_Cascade Signal Transduction Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Gene_Expression Altered Gene Expression (e.g., Pro-apoptotic genes ↑, Anti-apoptotic genes ↓) Transcription_Factor->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Plausible signaling pathway for anticancer activity.

References

Application Notes and Protocols for the Asymmetric Synthesis of (S)-1,2,3,4-Tetrahydro-2-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of (S)-1,2,3,4-Tetrahydro-2-naphthoic acid, a valuable chiral building block in pharmaceutical development. The synthesis is achieved through a robust three-step sequence involving the resolution of a racemic precursor, intramolecular Friedel-Crafts cyclization, and catalytic hydrogenation.

Introduction

(S)-1,2,3,4-Tetrahydro-2-naphthoic acid is a key chiral intermediate in the synthesis of various biologically active molecules. Its rigid, partially saturated bicyclic structure provides a unique scaffold for the development of novel therapeutic agents. The stereochemistry at the C2 position is often crucial for pharmacological activity, making its enantioselective synthesis a topic of significant interest. The synthetic strategy outlined herein is based on the classical resolution of a prochiral precursor, offering a reliable and scalable method for obtaining the desired (S)-enantiomer with high optical purity.

Overall Synthetic Strategy

The asymmetric synthesis of (S)-1,2,3,4-Tetrahydro-2-naphthoic acid is accomplished via the following three main steps:

  • Synthesis and Resolution of 2-Benzylsuccinic Acid: Racemic 2-benzylsuccinic acid is synthesized and then resolved using a chiral amine to isolate the desired (S)-enantiomer.

  • Intramolecular Friedel-Crafts Cyclization: The resulting (S)-2-benzylsuccinic acid is converted to its anhydride and then subjected to an intramolecular Friedel-Crafts reaction to form the key tricyclic intermediate, (S)-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid.

  • Catalytic Hydrogenation: The keto-acid intermediate is then reduced via catalytic hydrogenation to yield the final product, (S)-1,2,3,4-Tetrahydro-2-naphthoic acid.

Experimental Protocols

Step 1: Synthesis and Resolution of (S)-2-Benzylsuccinic Acid

A. Synthesis of Racemic 2-Benzylsuccinic Acid

This procedure is adapted from standard methods for the synthesis of succinic acid derivatives.

  • Materials:

    • Diethyl succinate

    • Benzaldehyde

    • Sodium ethoxide

    • Ethanol

    • Hydrochloric acid

    • Diethyl ether

    • Sodium sulfate (anhydrous)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.

    • A mixture of diethyl succinate and benzaldehyde is added dropwise to the sodium ethoxide solution with stirring.

    • The reaction mixture is heated at reflux for 4-6 hours.

    • After cooling, the reaction mixture is acidified with hydrochloric acid.

    • The aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude diethyl 2-benzylidenesuccinate.

    • The crude ester is then hydrolyzed by refluxing with a solution of sodium hydroxide in ethanol/water.

    • After completion of the hydrolysis, the ethanol is removed, and the aqueous solution is acidified with concentrated hydrochloric acid to precipitate racemic 2-benzylsuccinic acid.

    • The solid is collected by filtration, washed with cold water, and dried.

B. Resolution of Racemic 2-Benzylsuccinic Acid

This resolution is based on the formation of diastereomeric salts with a chiral amine, such as (S)-(-)-α-phenylethylamine.[1]

  • Materials:

    • Racemic 2-benzylsuccinic acid

    • (S)-(-)-α-Phenylethylamine

    • Methanol

    • Hydrochloric acid (1 M)

    • Ethyl acetate

  • Procedure:

    • Racemic 2-benzylsuccinic acid is dissolved in hot methanol.

    • A solution of (S)-(-)-α-phenylethylamine in methanol is added slowly to the hot solution.

    • The mixture is allowed to cool slowly to room temperature and then placed in a refrigerator to facilitate crystallization of the diastereomeric salt.

    • The crystals of the (S,S)-diastereomeric salt are collected by filtration.

    • The salt is recrystallized from methanol to achieve high diastereomeric purity.

    • The purified diastereomeric salt is then treated with 1 M hydrochloric acid to liberate the free (S)-2-benzylsuccinic acid.

    • The aqueous solution is extracted with ethyl acetate.

    • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield optically enriched (S)-2-benzylsuccinic acid.

Step 2: Intramolecular Friedel-Crafts Cyclization

This step involves the formation of the tetralone ring system. The diacid is first converted to the corresponding anhydride.

  • Materials:

    • (S)-2-Benzylsuccinic acid

    • Acetyl chloride or acetic anhydride

    • Aluminum chloride (AlCl₃)

    • Dichloromethane (anhydrous)

    • Hydrochloric acid (ice-cold, 1 M)

  • Procedure:

    • (S)-2-Benzylsuccinic acid is refluxed with an excess of acetyl chloride or acetic anhydride to form (S)-2-benzylsuccinic anhydride. The excess reagent is removed under vacuum.

    • The crude anhydride is dissolved in anhydrous dichloromethane in a flask equipped with a nitrogen inlet and a dropping funnel.

    • The solution is cooled to 0 °C in an ice bath.

    • Aluminum chloride is added portion-wise with vigorous stirring.

    • The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4-6 hours, or until the reaction is complete (monitored by TLC).

    • The reaction is quenched by carefully pouring the mixture onto crushed ice and 1 M hydrochloric acid.

    • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

    • The combined organic layers are washed with water, brine, and dried over anhydrous sodium sulfate.

    • The solvent is evaporated to give crude (S)-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, which can be purified by column chromatography or recrystallization.

Step 3: Catalytic Hydrogenation

The final step is the reduction of the ketone to a methylene group and saturation of the aromatic ring.

  • Materials:

    • (S)-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

    • Palladium on carbon (10% Pd/C)

    • Ethanol or acetic acid

    • Hydrogen gas

  • Procedure:

    • The keto-acid from the previous step is dissolved in ethanol or acetic acid in a hydrogenation vessel.

    • A catalytic amount of 10% Pd/C is added to the solution.

    • The vessel is connected to a hydrogen source and purged with hydrogen gas.

    • The reaction is stirred under a hydrogen atmosphere (typically 50 psi) at room temperature until the uptake of hydrogen ceases.

    • The catalyst is removed by filtration through a pad of Celite.

    • The filtrate is concentrated under reduced pressure to yield the crude product.

    • The crude (S)-1,2,3,4-Tetrahydro-2-naphthoic acid is purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Data Presentation

The following table summarizes typical quantitative data for the key steps in the synthesis of (S)-1,2,3,4-Tetrahydro-2-naphthoic acid.

StepReactionStarting MaterialKey ReagentsTypical Yield (%)Enantiomeric/Diastereomeric Excess (%)
1 ResolutionRacemic 2-benzylsuccinic acid(S)-(-)-α-Phenylethylamine35-45 (for S-enantiomer)>98 (de of salt)
2 Friedel-Crafts Cyclization(S)-2-Benzylsuccinic anhydrideAlCl₃75-85>98 (ee)
3 Catalytic Hydrogenation(S)-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acidH₂, 10% Pd/C90-98>98 (ee)

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Synthesis & Resolution cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrogenation start Diethyl Succinate + Benzaldehyde racemic_acid Racemic 2-Benzylsuccinic Acid start->racemic_acid Stobbe Condensation & Hydrolysis resolution Resolution with (S)-(-)-α-Phenylethylamine racemic_acid->resolution s_acid (S)-2-Benzylsuccinic Acid resolution->s_acid anhydride (S)-2-Benzylsuccinic Anhydride s_acid->anhydride Acetic Anhydride cyclization Intramolecular Friedel-Crafts anhydride->cyclization AlCl₃ keto_acid (S)-4-oxo-1,2,3,4-tetrahydro- naphthalene-2-carboxylic acid cyclization->keto_acid hydrogenation Catalytic Hydrogenation keto_acid->hydrogenation H₂, Pd/C final_product (S)-1,2,3,4-Tetrahydro- 2-naphthoic acid hydrogenation->final_product

Caption: Overall workflow for the asymmetric synthesis.

Logical Relationship of Key Intermediates

logical_relationship racemic Racemic 2-Benzylsuccinic Acid s_enantiomer (S)-2-Benzylsuccinic Acid racemic->s_enantiomer Resolution r_enantiomer (R)-2-Benzylsuccinic Acid (discarded or racemized) racemic->r_enantiomer Resolution anhydride (S)-Anhydride Intermediate s_enantiomer->anhydride Dehydration tetralone (S)-Tetralone Carboxylic Acid anhydride->tetralone Friedel-Crafts Cyclization final_product (S)-1,2,3,4-Tetrahydro-2-naphthoic acid tetralone->final_product Hydrogenation

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2,3,4-Tetrahydro-2-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,2,3,4-Tetrahydro-2-naphthoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Route 1: Hydrolysis of a Precursor Ester

This common and often high-yield method involves the hydrolysis of an ester, such as ethyl 1,2,3,4-tetrahydro-2-naphthoate, to the corresponding carboxylic acid.

Question: My hydrolysis reaction is slow or incomplete, resulting in a low yield. What are the possible causes and solutions?

Answer: Slow or incomplete hydrolysis is a frequent issue. Several factors can contribute to this problem. The following table outlines potential causes and recommended solutions to improve your reaction's efficiency.

Potential CauseRecommended Solution
Insufficient Base Ensure at least a stoichiometric amount of base (e.g., NaOH or KOH) is used. For sterically hindered esters, a larger excess may be necessary.
Low Reaction Temperature Increase the reaction temperature. Refluxing in a suitable solvent mixture like ethanol/water is often effective. A common condition is heating to 60°C.[1][2]
Poor Ester Solubility Add a co-solvent such as tetrahydrofuran (THF) or dioxane to improve the solubility of the starting material in the reaction medium.[1]
Short Reaction Time Monitor the reaction's progress using Thin Layer Chromatography (TLC). Continue heating until the starting material is no longer visible on the TLC plate. Some procedures may require up to 20 hours.[1][2]
Insufficient Water Ensure enough water is present for the hydrolysis to proceed. A mixture of an organic solvent and an aqueous base is typically used.[1]

Question: I am struggling with the work-up and purification of the product from the hydrolysis reaction. What are the best practices?

Answer: Proper work-up and purification are critical for obtaining a high-purity product. Below are common issues and their solutions.[1]

IssueRecommended Solution
Product Loss During Extraction After acidification, ensure the pH of the aqueous layer is sufficiently low (pH 1-2) to fully protonate the carboxylic acid.[1] This decreases its water solubility and increases its solubility in the organic extraction solvent. Some protocols recommend acidifying to a pH of 3-5.[1][2]
Emulsion Formation To break up emulsions during extraction, add a small amount of brine (saturated NaCl solution) or allow the mixture to stand for a longer period. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.[1]
Co-precipitation of Salts If inorganic salts precipitate with your product, wash the crude product with a small amount of cold water.
Choosing a Recrystallization Solvent A mixture of ethanol and water is often a good choice for recrystallization.[1] Dissolve the crude product in a minimal amount of hot ethanol, then add hot water dropwise until the solution becomes slightly cloudy. Allow it to cool slowly to form pure crystals.[1]
Route 2: Catalytic Hydrogenation of 2-Naphthoic Acid

This route offers a direct, atom-economical approach but requires specialized equipment for handling hydrogen gas.[2]

Question: My catalytic hydrogenation of 2-naphthoic acid is not proceeding to completion. What should I check?

Answer: Several factors can affect the efficiency of catalytic hydrogenation.

Potential CauseRecommended Solution
Catalyst Inactivity Ensure the catalyst (e.g., Palladium on carbon, Pd/C) is fresh and active.[2] If the catalyst is old, consider using a new batch. The catalyst loading should also be optimized.
Insufficient Hydrogen Pressure This reaction often requires high pressure.[2] Ensure your reactor is pressurized to the appropriate level (e.g., 8 atm or higher) and that there are no leaks.[2]
Poor Mixing Ensure vigorous stirring to maintain a good suspension of the catalyst and facilitate contact between the substrate, catalyst, and hydrogen gas.
Presence of Catalyst Poisons The starting material and solvent must be free of impurities that can poison the catalyst (e.g., sulfur or nitrogen compounds). Purify the 2-naphthoic acid and use high-purity solvents if poisoning is suspected.

Experimental Protocols

Protocol 1: Hydrolysis of Ethyl 1,2,3,4-tetrahydro-2-naphthoate

This procedure is adapted from a high-yield synthesis of the analogous 5,6,7,8-Tetrahydro-2-naphthoic acid.[2][3]

  • Dissolution: Dissolve ethyl 1,2,3,4-tetrahydro-2-naphthoate in a mixture of tetrahydrofuran (THF) and a 1N aqueous solution of sodium hydroxide (NaOH).[1][3]

  • Heating: Heat the mixture to 60°C for 20 hours.[1][2][3]

  • Extraction: After cooling, dilute the reaction mixture with diethyl ether. Extract twice with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1][2]

  • Acidification: Acidify the combined aqueous layers with 10% hydrochloric acid (HCl) to a pH of 3-5.[1][2][3]

  • Product Extraction: Extract the acidified aqueous layer with diethyl ether.[1][2]

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product.[1]

Protocol 2: Catalytic Hydrogenation of 2-Naphthoic Acid

This method provides a direct conversion but requires careful handling of hydrogen gas under pressure.[2]

  • Reactor Setup: In a high-pressure reactor, combine 2-naphthoic acid and a Palladium on carbon (Pd/C) catalyst (e.g., 5 wt%) in a suitable solvent such as ethanol or acetic acid.[2]

  • Purging: Purge the reactor with hydrogen gas multiple times to remove air.

  • Pressurization: Pressurize the reactor with hydrogen to the desired pressure (e.g., 8 atm or higher).[2]

  • Reaction: Heat the mixture to the desired temperature and stir until the reaction is complete. Monitor completion by observing hydrogen uptake or by using TLC.[2]

  • Work-up: After the reaction, carefully depressurize the reactor. Filter the mixture to remove the Pd/C catalyst. Evaporate the solvent to obtain the crude product, which can then be purified by recrystallization.

Data and Pathway Visualizations

Comparative Analysis of Synthetic Routes

The selection of a synthetic pathway depends on factors like precursor availability, required equipment, and desired scale.

ParameterRoute 1: Hydrolysis of EsterRoute 2: Catalytic Hydrogenation
Starting Material Ethyl 1,2,3,4-tetrahydro-2-naphthoate2-Naphthoic Acid
Key Reagents Sodium Hydroxide, Hydrochloric AcidHydrogen Gas, Pd/C Catalyst
Number of Steps 11
Reported Yield High (e.g., ~95% for analogous compounds)[2][3]High (typically)[2]
Reaction Conditions 60°C, 20 hours[2][3]High pressure, variable temperature[2]
Advantages High yield, straightforward procedure.[2]Direct, atom-economical.[2]
Disadvantages Requires synthesis of the starting ester.Requires specialized high-pressure equipment.[2]

Diagrams

Synthesis_Workflow cluster_hydrolysis Route 1: Ester Hydrolysis cluster_hydrogenation Route 2: Catalytic Hydrogenation start1 Ethyl 1,2,3,4-tetrahydro- 2-naphthoate step1 1. NaOH, THF/H2O, 60°C 2. HCl (aq) start1->step1 end 1,2,3,4-Tetrahydro- 2-naphthoic acid step1->end start2 2-Naphthoic Acid step2 H2, Pd/C High Pressure start2->step2 step2->end

Caption: Key synthetic routes to this compound.

Troubleshooting_Hydrolysis Start Low Yield in Hydrolysis Reaction Q_Temp Is Reaction Temp Sufficient (e.g., 60°C)? Start->Q_Temp Sol_Temp Increase Temperature and Monitor by TLC Q_Temp->Sol_Temp No Q_Base Is Base Stoichiometry Correct (>= 1 eq.)? Q_Temp->Q_Base Yes Sol_Temp->Q_Base Sol_Base Increase Amount of Base Q_Base->Sol_Base No Q_Time Is Reaction Time Sufficient? Q_Base->Q_Time Yes Sol_Base->Q_Time Sol_Time Increase Reaction Time and Monitor by TLC Q_Time->Sol_Time No Q_Sol Is Ester Fully Dissolved? Q_Time->Q_Sol Yes Sol_Time->Q_Sol Sol_Sol Add Co-solvent (e.g., THF) Q_Sol->Sol_Sol No End Yield Improved Q_Sol->End Yes Sol_Sol->End

Caption: Troubleshooting workflow for low yield in ester hydrolysis.

References

Technical Support Center: Purification of Crude 1,2,3,4-Tetrahydro-2-naphthoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the purification of crude 1,2,3,4-Tetrahydro-2-naphthoic acid via recrystallization. This document offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to enhance the purity and yield of the final product.

Data Presentation

A summary of the physical and solubility properties of this compound is presented below. Accurate assessment of purity can be initially determined by the melting point of the recrystallized product.

Table 1: Physical Properties of this compound

PropertyValueReference
CAS Number53440-12-3
Molecular FormulaC₁₁H₁₂O₂
Molecular Weight176.21 g/mol
Melting Point (Purified)93-96 °C
AppearanceWhite to off-white solidGeneral

Table 2: Qualitative Solubility Profile for Recrystallization Solvent Selection

Solvent/Solvent SystemSolubility at Room TemperatureSolubility at Elevated TemperatureSuitability for Recrystallization
WaterLowLow to ModeratePotentially suitable, may require a large volume of solvent.
Ethanol/WaterModerateHighGood potential as a solvent-antisolvent system.
Methanol/WaterModerateHighGood potential as a solvent-antisolvent system.
TolueneLowHighGood potential, especially for removing non-polar impurities.
Hexane/Ethyl AcetateLow in Hexane, High in Ethyl AcetateHigh in mixtureGood potential as a solvent-antisolvent system.
Acetic Acid/WaterHigh in Acetic AcidHigh in mixturePotentially suitable, but removal of residual acetic acid is necessary.

Experimental Protocols

A general methodology for the recrystallization of this compound is provided below. The ideal solvent or solvent system should be determined through small-scale preliminary testing.

Protocol 1: Single Solvent Recrystallization
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add the chosen solvent dropwise at room temperature. A suitable solvent will show low solubility at room temperature. Heat the test tube; the compound should fully dissolve. Allow to cool to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the selected solvent. Heat the mixture to boiling with gentle swirling or stirring. Add the minimum amount of hot solvent required to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (decolorizing carbon) and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated charcoal or insoluble impurities are present, perform

Technical Support Center: Synthesis of 1,2,3,4-Tetrahydro-2-naphthoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 1,2,3,4-Tetrahydro-2-naphthoic acid. The content is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may arise during the catalytic hydrogenation of 2-naphthoic acid, the most direct route to this compound.

Q1: My reaction shows a high percentage of decalin-2-carboxylic acid. How can I prevent this over-reduction?

A1: Over-reduction to decalin-2-carboxylic acid is the most common side reaction and occurs when both aromatic rings of the naphthalene nucleus are saturated.[1] The primary challenge is controlling the reaction's selectivity.[1] Here are the potential causes and solutions:

  • Cause 1: Catalyst is too active. Highly active catalysts like Raney Nickel or a high-loading Palladium on Carbon (Pd/C) can be too aggressive under standard conditions.[1]

    • Solution: Switch to a less active catalyst or reduce the catalyst loading. Rhodium on Carbon (Rh/C) often shows good selectivity under milder conditions.[1]

  • Cause 2: Reaction temperature is too high. Elevated temperatures increase the reaction rate but disproportionately favor the over-hydrogenation of the second aromatic ring.[1]

    • Solution: Lower the reaction temperature. Finding the optimal temperature is key to balancing reaction time and selectivity.[1]

  • Cause 3: Hydrogen pressure is too high. Much like high temperature, elevated hydrogen pressure drives the reaction towards complete saturation.[1]

    • Solution: Use lower to moderate hydrogen pressures. This is a critical parameter for achieving selectivity.[1]

  • Cause 4: Prolonged reaction time. Allowing the reaction to continue long after the desired product has formed will inevitably lead to further reduction.[1]

    • Solution: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or by monitoring hydrogen uptake. Stop the reaction once the starting material is consumed.

G cluster_input Problem Input cluster_causes Potential Causes cluster_solutions Recommended Solutions High_Byproduct High Percentage of Decalin-2-Carboxylic Acid Cause_Catalyst Catalyst Too Active High_Byproduct->Cause_Catalyst Cause_Temp Temperature Too High High_Byproduct->Cause_Temp Cause_Pressure H₂ Pressure Too High High_Byproduct->Cause_Pressure Cause_Time Reaction Time Too Long High_Byproduct->Cause_Time Sol_Catalyst Use Less Active Catalyst (e.g., Rh/C) or Lower Loading Cause_Catalyst->Sol_Catalyst Sol_Temp Reduce Reaction Temperature Cause_Temp->Sol_Temp Sol_Pressure Decrease H₂ Pressure Cause_Pressure->Sol_Pressure Sol_Time Monitor Reaction Closely (TLC, GC, H₂ Uptake) Cause_Time->Sol_Time

Caption: Troubleshooting workflow for over-reduction side reaction.

Q2: My reaction is very slow or shows low conversion of 2-naphthoic acid. What should I do?

A2: Low conversion can stem from issues with the catalyst or reaction conditions.

  • Cause 1: Insufficient catalyst activity. The catalyst may be old, poisoned, or not properly activated.

    • Solution: Use a fresh batch of catalyst. Ensure the reaction solvent is pure and free of potential catalyst poisons (like sulfur compounds).

  • Cause 2: Inadequate reaction conditions. The temperature or hydrogen pressure may be too low for the chosen catalyst system.

    • Solution: Incrementally increase the hydrogen pressure and/or temperature. Consult literature for conditions specific to your catalyst. For some systems, high conversion is achieved at temperatures between 200-370°C, but this is highly dependent on the catalyst used.[2]

  • Cause 3: Poor substrate solubility. The 2-naphthoic acid may not be fully dissolved in the chosen solvent, limiting its contact with the catalyst.

    • Solution: Choose a solvent in which the starting material is more soluble at the reaction temperature, such as ethanol or acetic acid.[3]

Q3: I am having difficulty purifying the final product. What are the best methods?

A3: Purification aims to remove unreacted starting material and the primary byproduct, decalin-2-carboxylic acid.

  • Solution 1: Recrystallization. This is the most common method. The crude product can be recrystallized from a suitable solvent system like an ethanol/water or hexane/ethyl acetate mixture.[2]

  • Solution 2: Column Chromatography. If recrystallization does not provide sufficient purity, silica gel column chromatography can be employed to separate the components based on polarity.

  • Solution 3: Acid-Base Extraction. An initial workup should involve an acid-base extraction. Ensure the aqueous layer is acidified to a pH of 1-2 to fully protonate the carboxylic acid, making it soluble in the organic extraction solvent (e.g., diethyl ether or ethyl acetate).[2] Perform multiple extractions to maximize recovery.[2]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most common routes are:

  • Direct Catalytic Hydrogenation: This is a direct, one-step method involving the reduction of 2-naphthoic acid using a catalyst like Pd/C under hydrogen pressure. It is atom-economical but requires specialized high-pressure equipment.[3]

  • Multi-step Synthesis from Naphthalene: This route involves the initial hydrogenation of naphthalene to 1,2,3,4-tetrahydronaphthalene (tetralin), followed by a Friedel-Crafts acylation, and finally, oxidation to the carboxylic acid.[2]

  • Grignard Reaction followed by Reduction: This two-step process starts with 2-bromonaphthalene, which is converted to 2-naphthoic acid via a Grignard reaction with carbon dioxide, followed by the reduction of the aromatic system.[3]

G cluster_route1 Route 1: Direct Hydrogenation cluster_route2 Route 2: Multi-Step from Naphthalene A1 2-Naphthoic Acid B1 1,2,3,4-Tetrahydro- 2-naphthoic acid A1->B1 H₂, Pd/C A2 Naphthalene B2 Tetralin A2->B2 Hydrogenation C2 Acylated Tetralin B2->C2 Friedel-Crafts Acylation D2 1,2,3,4-Tetrahydro- 2-naphthoic acid C2->D2 Oxidation

Caption: Common synthetic routes to this compound.

Q2: Which catalyst is best for the selective hydrogenation of 2-naphthoic acid?

A2: The choice of catalyst significantly impacts selectivity. There is no single "best" catalyst, as the optimal choice depends on the specific reaction conditions you can achieve.

  • Palladium on Carbon (Pd/C): A versatile and widely used catalyst. Its activity can be moderated to favor partial hydrogenation, but it can also cause over-reduction if conditions are not controlled.[1]

  • Rhodium on Carbon (Rh/C): Often exhibits better selectivity for aromatic ring hydrogenation under milder conditions compared to other catalysts.[1]

  • Raney Nickel: A highly active catalyst that can be effective but often leads to over-reduction if not used carefully.[1]

  • Platinum-based catalysts: While active, they can also lead to over-reduction if conditions are not optimized.[1]

Q3: Can the carboxylic acid group interfere with the reaction?

A3: Yes, the carboxylic acid group can influence the reaction by affecting how the molecule adsorbs onto the catalyst surface. However, catalytic hydrogenation is generally compatible with carboxylic acid functional groups. In some instances, the acidity of the molecule may require the use of specific solvents or basic additives to achieve optimal results.[1]

Data Summary

Table 1: Influence of Reaction Conditions on Over-reduction

ParameterCondition ChangeImpact on Over-reduction (Formation of Decalin-2-carboxylic acid)
Catalyst Activity Higher (e.g., Raney Ni)Increased risk
Lower (e.g., Rh/C)Decreased risk
Temperature IncreaseIncreased risk[1]
DecreaseDecreased risk
H₂ Pressure IncreaseIncreased risk[1]
DecreaseDecreased risk
Reaction Time IncreaseIncreased risk[1]
OptimizedDecreased risk

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 2-Naphthoic Acid [3]

This protocol describes the direct, one-step synthesis via hydrogenation.

G start Start charge_reactor Combine 2-Naphthoic acid, Pd/C catalyst, and solvent (e.g., ethanol) in a high-pressure reactor. start->charge_reactor purge_reactor Purge the reactor multiple times with hydrogen gas. charge_reactor->purge_reactor pressurize Pressurize the reactor with H₂ to the desired pressure (e.g., 8 atm). purge_reactor->pressurize heat_stir Heat the mixture to the desired temperature and stir. pressurize->heat_stir monitor Monitor reaction by hydrogen uptake or TLC until completion. heat_stir->monitor cool_filter Cool the reactor, vent, and filter the mixture to remove the catalyst. monitor->cool_filter concentrate Remove the solvent under reduced pressure. cool_filter->concentrate purify Purify the crude product by recrystallization. concentrate->purify end_product Obtain pure 1,2,3,4-Tetrahydro- 2-naphthoic acid purify->end_product

Caption: Experimental workflow for catalytic hydrogenation.

Materials:

  • 2-Naphthoic Acid

  • Palladium on carbon (Pd/C) catalyst (e.g., 5-10 wt%)

  • Solvent (e.g., ethanol, acetic acid)

  • Hydrogen gas

  • High-pressure reactor (autoclave)

Procedure:

  • Charging the Reactor: In a suitable high-pressure reactor, combine 2-naphthoic acid and the Pd/C catalyst in the chosen solvent.

  • Purging: Seal the reactor and purge it with hydrogen gas several times to remove all air.

  • Pressurizing: Pressurize the reactor with hydrogen to the desired pressure (e.g., 8 atm or higher).

  • Reaction: Heat the reaction mixture to the target temperature (e.g., 50-100°C, optimization may be required) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by observing the drop in hydrogen pressure (uptake) or by analyzing samples via TLC/GC.

  • Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

  • Filtration: Open the reactor and filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Concentration: Remove the solvent from the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent system.

References

Technical Support Center: HPLC Analysis of 1,2,3,4-Tetrahydro-2-naphthoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for resolving peak broadening issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 1,2,3,4-Tetrahydro-2-naphthoic acid.

Troubleshooting Guide: Peak Broadening

Peak broadening in HPLC can compromise resolution, reduce sensitivity, and lead to inaccurate quantification. The following sections detail potential causes and solutions for this issue when analyzing this compound.

Question: What are the common causes of peak broadening for all peaks in the chromatogram?

When all peaks in a chromatogram are broad, the issue is likely related to the HPLC system itself or general method parameters rather than a specific sample interaction.

Answer:

Common causes for universal peak broadening include:

  • Low Flow Rate: A flow rate that is significantly lower than the column's optimal rate can lead to increased diffusion and broader peaks.[1]

  • Column Degradation: Over time, the stationary phase of the column can degrade, or voids can form in the packing material, leading to poor peak shape.[2] Contamination can also accumulate at the column inlet.

  • Extra-Column Volume: Excessive tubing length or a large internal diameter between the injector and the detector can cause the sample band to spread before it reaches the column, a phenomenon known as extra-column band broadening.[2]

  • Mobile Phase Issues: An improperly prepared or inconsistent mobile phase composition can affect peak shape.[3] Using non-HPLC grade solvents can also introduce impurities that interfere with the separation.[2]

  • Temperature Fluctuations: Inconsistent column temperature can lead to variable retention times and peak broadening.[4]

Question: My peak for this compound is specifically broad or tailing. What should I investigate?

When only the analyte of interest exhibits poor peak shape, the problem is likely related to interactions between the analyte and the stationary phase or issues with the mobile phase conditions.

Answer:

For peak broadening specific to this compound, consider the following:

  • Mobile Phase pH: The pH of the mobile phase is a critical factor for ionizable compounds like carboxylic acids.[5] If the mobile phase pH is close to the pKa of this compound, the compound can exist in both ionized and un-ionized forms, leading to peak broadening or splitting.[5][6] For acidic analytes, a mobile phase pH set at least two units below the analyte's pKa is recommended to ensure it is in a single, un-ionized form.[7][8]

  • Secondary Interactions: The carboxylic acid group of the analyte can interact with residual silanol groups on the surface of silica-based columns, causing peak tailing.[2][9]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in distorted and broadened peaks.[2][3]

  • Injection Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can lead to peak distortion.[10] It is always best to dissolve the sample in the mobile phase itself.[10]

Frequently Asked Questions (FAQs)

Q1: How does mobile phase pH affect the peak shape of this compound?

A1: The mobile phase pH is crucial for controlling the peak shape of ionizable compounds like this compound.[5] As a carboxylic acid, it will be in its protonated (neutral) form at low pH and its deprotonated (anionic) form at high pH. To achieve sharp, symmetrical peaks, it is generally recommended to set the mobile phase pH at least 2 units below the pKa of the analyte.[8][11] This ensures the compound is in a single, un-ionized state, minimizing secondary interactions with the stationary phase.[7]

Q2: What is a suitable starting mobile phase for the analysis of this compound?

A2: A good starting point for reversed-phase HPLC analysis of this compound is a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier.[12] For example, 0.1% phosphoric acid or 0.1% formic acid in water as the aqueous component.[12][13] An acidic modifier will help to suppress the ionization of the carboxylic acid group, leading to better peak shape.[7]

Q3: What type of HPLC column is recommended to minimize peak broadening for this compound?

A3: A C18 reversed-phase column is a common and suitable choice for the analysis of this compound.[12][13] To minimize peak tailing caused by secondary interactions, it is advisable to use a modern, high-purity silica column that is well end-capped.[10] End-capping chemically modifies the residual silanol groups on the silica surface, reducing their potential for unwanted interactions with acidic analytes.[10]

Q4: Can the sample preparation process contribute to peak broadening?

A4: Yes, sample preparation can significantly impact peak shape. Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion.[10] Whenever possible, the sample should be dissolved in the initial mobile phase composition.[10] Additionally, failing to filter the sample can lead to column frit blockage, which can cause peak broadening and splitting.

Q5: How can I confirm if column overload is the cause of my peak broadening?

A5: To check for column overload, you can dilute your sample and inject a smaller volume.[2] If the peak shape improves and becomes more symmetrical with a lower concentration or injection volume, then column overload was likely the issue.[2]

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

Objective: To determine the optimal mobile phase pH for improving the peak shape of this compound.

Methodology:

  • Prepare Mobile Phases: Prepare a series of mobile phases with varying pH values. For example, using a C18 column, prepare an aqueous component (Solvent A) with 0.1% phosphoric acid (pH ~2.1), 0.1% formic acid (pH ~2.7), and a phosphate buffer at pH 3.5. The organic component (Solvent B) can be acetonitrile.

  • Equilibrate the System: For each mobile phase, thoroughly flush the HPLC system and equilibrate the column for at least 30 minutes or until a stable baseline is achieved.

  • Inject Sample: Inject a standard solution of this compound.

  • Analyze Peak Shape: Compare the peak symmetry and width at each pH condition. The optimal pH should provide a sharp and symmetrical peak.

Protocol 2: Evaluation of Column Overload

Objective: To assess if peak broadening is caused by injecting too much sample.

Methodology:

  • Prepare a Stock Solution: Prepare a stock solution of this compound in the mobile phase.

  • Create a Dilution Series: Prepare a series of dilutions from the stock solution (e.g., 1:2, 1:5, 1:10).

  • Inject Samples: Inject a constant volume of each dilution onto the HPLC system.

  • Analyze Peak Shape: Observe the peak shape for each concentration. If the peak becomes sharper and more symmetrical at lower concentrations, the original sample was likely overloaded.

Data Presentation

Table 1: Effect of Mobile Phase pH on Peak Shape

Mobile Phase Aqueous ComponentApproximate pHPeak Asymmetry (Tailing Factor)Peak Width at Half Height (min)
0.1% Phosphoric Acid2.1
0.1% Formic Acid2.7
20 mM Phosphate Buffer3.5
20 mM Phosphate Buffer4.5

Note: The user should populate this table with their experimental data.

Table 2: Effect of Sample Concentration on Peak Shape

Sample Concentration (µg/mL)Injection Volume (µL)Peak Asymmetry (Tailing Factor)Peak Width at Half Height (min)
10010
5010
2010
1010

Note: The user should populate this table with their experimental data.

Visualizations

Troubleshooting_Workflow start Peak Broadening Observed for This compound q_all_peaks Are all peaks broad? start->q_all_peaks a_all_peaks_yes System/General Issue q_all_peaks->a_all_peaks_yes Yes a_all_peaks_no Analyte-Specific Issue q_all_peaks->a_all_peaks_no No check_flow_rate Check Flow Rate a_all_peaks_yes->check_flow_rate check_column Inspect Column Condition (voids, contamination) check_flow_rate->check_column check_extra_column Minimize Extra-Column Volume check_column->check_extra_column end_bad Issue Persists: Consider Secondary Interactions/ Column Chemistry check_extra_column->end_bad q_ph Is mobile phase pH ~2 units below pKa? a_all_peaks_no->q_ph adjust_ph Adjust Mobile Phase pH q_ph->adjust_ph No q_overload Is column overloaded? q_ph->q_overload Yes end_good Peak Shape Improved adjust_ph->end_good reduce_conc Reduce Sample Concentration/ Injection Volume q_overload->reduce_conc Yes q_solvent Is injection solvent stronger than mobile phase? q_overload->q_solvent No reduce_conc->end_good change_solvent Dissolve Sample in Mobile Phase q_solvent->change_solvent Yes q_solvent->end_bad No change_solvent->end_good

Caption: Troubleshooting workflow for peak broadening.

Logical_Relationships cause Potential Causes of Peak Broadening cat_system Systemic Issues cause->cat_system cat_method Method-Specific Issues cause->cat_method cat_column Column-Related Issues cause->cat_column sub_extra_column Extra-Column Volume cat_system->sub_extra_column sub_flow_rate Incorrect Flow Rate cat_system->sub_flow_rate sub_ph Inappropriate Mobile Phase pH cat_method->sub_ph sub_overload Sample Overload cat_method->sub_overload sub_solvent Injection Solvent Mismatch cat_method->sub_solvent sub_degradation Column Degradation cat_column->sub_degradation sub_secondary Secondary Interactions cat_column->sub_secondary

Caption: Logical relationships of peak broadening causes.

References

Technical Support Center: Optimizing Chiral Separation of Tetralin-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and optimizing the mobile phase for the chiral separation of tetralin-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended steps for developing a chiral separation method for tetralin-2-carboxylic acid?

A1: A systematic approach is crucial for efficient method development. Start by selecting a suitable chiral stationary phase (CSP). For acidic compounds like tetralin-2-carboxylic acid, polysaccharide-based columns (e.g., Chiralpak® series) or macrocyclic glycopeptide phases (e.g., Chirobiotic™ V, T) are often good starting points.[1] Initial screening should involve a limited set of mobile phases, typically a non-polar solvent like hexane or heptane mixed with an alcohol (e.g., isopropanol, ethanol).[2] For acidic analytes, it is highly recommended to add a small percentage (typically 0.1%) of an acidic modifier such as trifluoroacetic acid (TFA) or formic acid to the mobile phase to improve peak shape and resolution.[2]

Q2: My peaks for tetralin-2-carboxylic acid are broad and tailing. What are the common causes and how can I fix this?

A2: Peak tailing in the chiral separation of acidic compounds is a common issue. Several factors can contribute to this problem:

  • Secondary Interactions: Unwanted interactions can occur between the acidic analyte and residual silanols on silica-based CSPs. Adding an acidic modifier like TFA or acetic acid to the mobile phase can suppress these interactions.

  • Inappropriate Mobile Phase pH: For ionizable compounds, the mobile phase pH can significantly impact peak shape. Ensure the acidic additive is sufficient to maintain a consistent and appropriate pH.

  • Column Contamination: Accumulation of contaminants on the column can create active sites that lead to peak tailing. Flushing the column with a strong, compatible solvent may resolve this. For immobilized columns, a wider range of solvents can be used for cleaning.[3]

  • Column Degradation: Over time, the stationary phase can degrade, leading to poor peak shapes. If other troubleshooting steps fail, it may be time to replace the column.

Q3: I am not achieving baseline separation of the tetralin-2-carboxylic acid enantiomers. What parameters can I adjust in the mobile phase?

A3: Optimizing the mobile phase is key to improving resolution. Consider the following adjustments:

  • Alcohol Modifier: The type and concentration of the alcohol in the mobile phase can have a significant impact on selectivity. Systematically evaluate different alcohols (e.g., isopropanol, ethanol, methanol) and vary their percentage in the mobile phase.

  • Acidic Additive: The concentration of the acidic additive (e.g., TFA, formic acid, acetic acid) can influence retention and resolution. Typically, a concentration of 0.1% is a good starting point, but optimization may be required.

  • Flow Rate: Chiral separations often benefit from lower flow rates, which can enhance the interactions between the analyte and the CSP, leading to better resolution.

  • Temperature: Temperature can affect the thermodynamics of the chiral recognition process. Experimenting with different column temperatures (e.g., 10°C, 25°C, 40°C) can sometimes improve separation.

Q4: Can I use chiral mobile phase additives (CMPAs) for the separation of tetralin-2-carboxylic acid?

A4: Yes, using a chiral mobile phase additive with an achiral stationary phase (like a C18 column) is a viable alternative to using a chiral column.[4][5] For acidic compounds, cyclodextrins are a common type of CMPA.[5] The chiral selector is added directly to the mobile phase, where it forms transient diastereomeric complexes with the enantiomers of tetralin-2-carboxylic acid, allowing for their separation.[4][5]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the chiral separation of tetralin-2-carboxylic acid.

Problem Potential Cause Recommended Solution
Poor or No Resolution Inappropriate mobile phase composition.1. Vary Alcohol Content: Systematically change the percentage of the alcohol modifier (e.g., isopropanol, ethanol) in the mobile phase. 2. Change Alcohol Type: Switch to a different alcohol modifier. 3. Adjust Acidic Additive: Optimize the concentration of the acidic additive (e.g., 0.05% to 0.2% TFA).
Unsuitable Chiral Stationary Phase (CSP).Screen different types of CSPs, such as polysaccharide-based (amylose or cellulose derivatives) or macrocyclic glycopeptide phases.[1]
Peak Tailing Secondary silanol interactions.Add or increase the concentration of an acidic modifier (e.g., 0.1% TFA) to the mobile phase.
Column overload.Reduce the sample concentration or injection volume.
Peak Splitting or Distortion Sample solvent is too strong or incompatible with the mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.
Column void or damage.If the problem persists after other troubleshooting, consider replacing the column.
Irreproducible Retention Times Inadequate column equilibration.Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before injection.
Mobile phase composition changes.Prepare fresh mobile phase daily and ensure accurate mixing.
Temperature fluctuations.Use a column thermostat to maintain a constant temperature.

Experimental Protocols

The following protocols provide a starting point for the chiral separation of tetralin-2-carboxylic acid. Optimization will likely be necessary.

Protocol 1: Chiral Separation using a Polysaccharide-Based CSP

This protocol is a common starting point for acidic compounds on a widely used type of chiral column.

  • Column: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: A mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) with an acidic additive. A typical starting point is n-Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v).[6]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at a suitable wavelength for tetralin-2-carboxylic acid (e.g., 220 nm or 254 nm).

  • Injection Volume: 10 µL.

Protocol 2: Chiral Separation using a Cyclodextrin-Based CSP

This protocol is based on the successful separation of tetralin derivatives.[7]

  • Column: β-Cyclodextrin bonded column (e.g., Cyclobond™ I 2000), 250 x 4.6 mm.

  • Mobile Phase: A buffered aqueous-organic mixture. A potential starting mobile phase could be a mixture of an aqueous buffer (e.g., triethylammonium acetate) and an organic modifier like methanol or acetonitrile. The pH of the aqueous phase should be optimized.

  • Flow Rate: 0.8 - 1.2 mL/min.

  • Temperature: 25°C (can be varied to optimize separation).

  • Detection: UV at a suitable wavelength.

  • Injection Volume: 10 µL.

Quantitative Data Summary

The following tables provide example mobile phase compositions and their effect on the separation of acidic chiral compounds, which can be used as a guide for optimizing the separation of tetralin-2-carboxylic acid.

Table 1: Effect of Alcohol Modifier on Resolution (Example on a Polysaccharide CSP)

Mobile Phase Composition (n-Hexane/Alcohol/TFA, v/v/v)Retention Time (min) - Enantiomer 1Retention Time (min) - Enantiomer 2Resolution (Rs)
95/5 Isopropanol/0.112.514.01.8
90/10 Isopropanol/0.18.29.11.6
85/15 Isopropanol/0.16.16.71.3
90/10 Ethanol/0.19.510.81.9

Table 2: Effect of Acidic Additive on Peak Shape and Resolution

Mobile Phase Composition (n-Hexane/Isopropanol, 90:10, v/v) with AdditivePeak Tailing Factor (Tf)Resolution (Rs)
No Additive2.50.8
0.1% Acetic Acid1.51.4
0.1% Trifluoroacetic Acid (TFA)1.21.6

Visualized Workflows

Method Development Workflow

method_development cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Optimization cluster_final Phase 3: Final Method start Select CSPs (Polysaccharide, Macrocyclic Glycopeptide) screen_mp Screen Mobile Phases (Hexane/IPA/0.1% TFA, Hexane/EtOH/0.1% TFA) start->screen_mp eval Evaluate Resolution & Peak Shape screen_mp->eval opt_alcohol Optimize Alcohol (Type & %) eval->opt_alcohol opt_acid Optimize Acidic Additive (Type & %) eval->opt_acid opt_flow Optimize Flow Rate opt_alcohol->opt_flow opt_acid->opt_flow opt_temp Optimize Temperature opt_flow->opt_temp final_method Final Optimized Method opt_temp->final_method

Caption: A stepwise workflow for developing a chiral separation method.

Troubleshooting Workflow for Poor Resolution

troubleshooting_resolution cluster_mobile_phase Mobile Phase Adjustments cluster_conditions Instrumental Conditions cluster_column Stationary Phase start Poor or No Resolution change_alcohol_ratio Vary Alcohol % start->change_alcohol_ratio change_alcohol_type Change Alcohol Type (IPA vs. EtOH) change_alcohol_ratio->change_alcohol_type change_acid Adjust Acidic Additive % change_alcohol_type->change_acid lower_flow Decrease Flow Rate change_acid->lower_flow change_temp Vary Column Temperature lower_flow->change_temp new_csp Screen a Different CSP change_temp->new_csp end Resolution Improved new_csp->end

Caption: A logical approach to troubleshooting poor enantiomeric resolution.

References

Removal of impurities from 1,2,3,4-Tetrahydro-2-naphthoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2,3,4-Tetrahydro-2-naphthoic acid. The information is designed to address common issues encountered during the purification of this compound.

Troubleshooting Guides

This section addresses specific problems that may arise during the purification of this compound, providing potential causes and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield After Recrystallization - The chosen recrystallization solvent is too good a solvent, even at low temperatures.- Too much solvent was used.- The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter.- The compound "oiled out" instead of crystallizing.- Select a solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for similar acids include ethanol/water, and hexane/ethyl acetate.- Use the minimum amount of hot solvent required to fully dissolve the crude product.- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.- If an oil forms, try redissolving it in more hot solvent and cooling slowly. Seeding with a pure crystal can also induce proper crystallization.
Product Fails to Crystallize - The product is highly impure.- The concentration of the product in the solvent is too low.- The presence of resinous or polymeric impurities inhibiting crystal lattice formation.- Attempt to purify the crude product by another method, such as column chromatography, before recrystallization.- Reduce the volume of the solvent by evaporation and attempt to cool again.- Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.- Add a seed crystal of pure this compound.
Discolored Final Product (e.g., yellow or brown) - Presence of colored impurities from the synthesis.- Degradation of the compound or impurities at high temperatures during recrystallization.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the desired product.- Ensure the recrystallization is performed as quickly as possible at the minimum necessary temperature to avoid thermal degradation.
Melting Point of the Purified Product is Broad or Lower than Expected - The product is still impure.- The presence of residual solvent in the crystals.- Perform a second recrystallization, potentially using a different solvent system.- Ensure the crystals are thoroughly dried under vacuum to remove any trapped solvent. The literature melting point for this compound is in the range of 93-96 °C.[1]
Presence of Unexpected Peaks in Analytical Data (e.g., HPLC, NMR) - Incomplete reaction during synthesis, leaving starting materials.- Formation of byproducts during the synthesis.- Contamination from glassware or solvents.- Review the synthetic procedure to identify potential side reactions or unreacted starting materials.- Use high-purity solvents and clean glassware for all purification steps.- Characterize the impurities by techniques such as mass spectrometry to understand their structure and origin.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

The most common impurities will depend on the synthetic route used. A prevalent method for synthesizing tetralin derivatives is the catalytic hydrogenation of the corresponding naphthalene compound. In this case, likely impurities include:

  • Unreacted 2-naphthoic acid: Incomplete hydrogenation of the starting material.

  • Decalin-2-carboxylic acid: Over-hydrogenation of the tetralin ring system.

  • Isomeric tetralin carboxylic acids: If the starting material contained isomeric impurities.

  • Residual catalyst: Traces of the hydrogenation catalyst (e.g., Palladium on carbon).

  • Solvents: Residual solvents from the reaction or workup.

If the synthesis proceeds through a tetralone intermediate, potential impurities could include the starting β-tetralone.

Q2: What is the recommended method for purifying this compound?

Recrystallization is the most common and effective method for purifying this compound on a laboratory scale. The key is to select an appropriate solvent or solvent system.

Q3: How do I select the best solvent for recrystallization?

The ideal recrystallization solvent should:

  • Completely dissolve the compound when hot.

  • Dissolve very little of the compound when cold.

  • Either not dissolve the impurities at all, or dissolve them very well even at low temperatures.

  • Be chemically inert to the compound.

  • Be volatile enough to be easily removed from the purified crystals.

A common technique is to use a binary solvent system, such as ethanol and water, or ethyl acetate and hexane. The crude product is dissolved in the solvent in which it is more soluble, and then the second solvent (the "anti-solvent") is added dropwise until the solution becomes cloudy. The solution is then heated until it becomes clear again and allowed to cool slowly.

Q4: How can I assess the purity of my final product?

Several analytical techniques can be used to determine the purity of this compound:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying the purity and detecting impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like phosphoric or formic acid) is a good starting point for method development.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify any proton- or carbon-containing impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value (93-96 °C) is a good indicator of high purity.[1]

  • Mass Spectrometry (MS): Can be used to confirm the molecular weight of the product and to help identify unknown impurities.

Q5: My yield of purified product is consistently low. What can I do to improve it?

To improve the yield:

  • Optimize the recrystallization solvent: Experiment with different solvents to find one that provides the best balance of solubility and recovery.

  • Minimize the amount of solvent used: Use only the minimum volume of hot solvent necessary to dissolve the crude product.

  • Ensure slow cooling: This allows for the formation of larger, purer crystals and minimizes the amount of product that remains in the mother liquor.

  • Recover product from the mother liquor: The filtrate after the first crystallization can be concentrated and cooled again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: Choose a suitable solvent or solvent system based on preliminary solubility tests.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the flask. Reheat the solution to boiling.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated charcoal, if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystallization.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Visualizations

Experimental Workflow for Purification

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control start Crude This compound dissolution Dissolution in minimal hot solvent start->dissolution hot_filtration Hot Filtration (optional, for insolubles) dissolution->hot_filtration crystallization Slow Cooling & Crystallization hot_filtration->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration washing Washing with cold solvent vacuum_filtration->washing drying Drying under vacuum washing->drying hplc HPLC Analysis drying->hplc nmr NMR Analysis drying->nmr mp Melting Point Analysis drying->mp final_product Pure Product (>98%) hplc->final_product nmr->final_product mp->final_product impurity_removal cluster_impurities Potential Impurities cluster_purification_steps Purification Steps crude_product Crude Product (Contains Impurities) recrystallization Recrystallization crude_product->recrystallization charcoal Activated Charcoal Treatment crude_product->charcoal hot_filtration Hot Filtration crude_product->hot_filtration starting_material Unreacted 2-Naphthoic Acid pure_product Pure this compound byproducts Over-hydrogenated (Decalin derivative) colored_impurities Colored Impurities insoluble_impurities Insoluble Matter (e.g., catalyst residue) recrystallization->starting_material Removes soluble impurities recrystallization->byproducts Separates based on solubility recrystallization->pure_product charcoal->colored_impurities Adsorbs charcoal->recrystallization hot_filtration->insoluble_impurities Removes hot_filtration->recrystallization

References

Preventing racemization during the synthesis of chiral 1,2,3,4-Tetrahydro-2-naphthoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing racemization during the synthesis of chiral 1,2,3,4-tetrahydro-2-naphthoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing enantiomerically pure this compound?

A1: There are two main strategies for obtaining enantiomerically pure this compound:

  • Asymmetric Synthesis: This approach directly produces the desired enantiomer. A common method is the asymmetric hydrogenation of a suitable precursor, such as 2-naphthoic acid or a derivative, using a chiral catalyst. Ruthenium-based catalysts with chiral ligands have shown success in the asymmetric hydrogenation of naphthalene systems.[1][2][3][4]

  • Chiral Resolution: This method involves synthesizing the racemic this compound and then separating the two enantiomers. The most common technique is the formation of diastereomeric salts by reacting the racemic acid with a chiral amine (resolving agent).[5][6][7] The resulting diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization.[5][6]

Q2: What is racemization and why is it a concern in the synthesis of chiral this compound?

A2: Racemization is the process by which an enantiomerically pure or enriched compound converts into a racemic mixture (a 50:50 mixture of both enantiomers), resulting in the loss of optical activity. In the context of this compound, the stereocenter at the C2 position is susceptible to racemization, particularly under harsh reaction conditions such as high temperatures or the presence of strong acids or bases. This is a significant concern as the therapeutic efficacy of many chiral drugs is dependent on a single enantiomer.

Q3: At which stages of the synthesis is racemization most likely to occur?

A3: Racemization can occur at several stages:

  • During the synthesis of the tetralin ring: If the synthetic route involves harsh conditions, such as high temperatures or strong basic/acidic reagents, the chiral center can be compromised.

  • During functional group manipulations: Steps such as esterification or amidation of the carboxylic acid can lead to racemization if not performed under mild conditions.

  • During the work-up and purification: Prolonged exposure to acidic or basic conditions during extraction and purification can cause racemization.

  • During the liberation of the free acid from a diastereomeric salt: In chiral resolution, the final step of isolating the pure enantiomeric acid from its diastereomeric salt must be performed carefully to avoid racemization.

Q4: What general precautions can be taken to minimize racemization?

A4: To minimize racemization, it is crucial to:

  • Use mild reaction conditions: Opt for lower reaction temperatures and avoid excessively strong acids or bases whenever possible.

  • Limit exposure to harsh conditions: Minimize the duration of reactions and work-up procedures that require extreme pH values.

  • Careful selection of reagents and solvents: The choice of base, acid, and solvent can significantly impact the rate of racemization.

  • Protecting group strategies: In multi-step syntheses, protecting the carboxylic acid group as an ester can sometimes prevent racemization during subsequent steps.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low enantiomeric excess (ee) in the final product after asymmetric hydrogenation. 1. Inefficient chiral catalyst: The chosen catalyst or ligand may not be optimal for the substrate. 2. Suboptimal reaction conditions: Temperature, pressure, or solvent may not be ideal. 3. Racemization during work-up: Exposure to acidic or basic conditions during product isolation.1. Screen different chiral ligands and metal precursors. For example, various ruthenium-based catalysts with different phosphine ligands can be tested.[1][2][3] 2. Optimize reaction parameters. Systematically vary the temperature, hydrogen pressure, and solvent to find the optimal conditions for high enantioselectivity. 3. Perform a neutral work-up whenever possible and minimize the time the product is in contact with acidic or basic solutions.
Difficulty in separating diastereomeric salts during chiral resolution. 1. Poor crystal formation: The diastereomeric salts may not crystallize well or may form an oil. 2. Similar solubilities of diastereomers: The solubilities of the two diastereomers in the chosen solvent are too similar for efficient separation.1. Test a variety of solvents or solvent mixtures for the crystallization. 2. Screen different chiral resolving agents. Common chiral amines for resolving carboxylic acids include (R)- or (S)-1-phenylethylamine, brucine, and quinine.[6][7]
Racemization occurs when liberating the free acid from the diastereomeric salt. 1. Use of a strong base: A strong base can deprotonate the alpha-proton of the carboxylic acid, leading to racemization. 2. High temperature during acid liberation: Elevated temperatures can accelerate the rate of racemization.[8][9]1. Use a weak acid (e.g., dilute HCl) to protonate the carboxylate and a suitable extraction solvent. 2. Perform the acidification and extraction at low temperatures (e.g., 0-5 °C).
The product shows signs of racemization after storage. 1. Instability of the compound: The pure enantiomer may be prone to racemization over time, especially if stored improperly. 2. Presence of acidic or basic impurities: Trace amounts of acid or base can catalyze racemization.1. Store the product in a cool, dark, and dry place. 2. Ensure the product is highly pure before storage. Recrystallization can help remove impurities.

Data Presentation

Table 1: Asymmetric Hydrogenation of Naphthalene Derivatives with Ruthenium Catalysts

EntrySubstrateCatalyst/LigandSolventTemp (°C)H₂ Pressure (atm)Yield (%)ee (%)Reference
1Dimethyl naphthalene-2,6-dicarboxylate[RuCl(p-cymene){(S,S)-(R,R)-PhTrap}]ClDioxane6050Low22[1]
22,6-Dimethoxynaphthalene[RuCl(p-cymene){(S,S)-(R,R)-PhTrap}]Cl2-propanol10050Quant.69[1]
32,6-Diethoxynaphthalene[RuCl(p-cymene){(S,S)-(R,R)-PhTrap}]Cl2-propanol100509590[1]

Table 2: Chiral Resolving Agents for Carboxylic Acids

Resolving AgentTypeCommonly Used For
(+)- or (-)-1-PhenylethylamineChiral AmineRacemic carboxylic acids
(+)- or (-)-BrucineChiral Amine (Alkaloid)Racemic carboxylic acids
(+)- or (-)-QuinineChiral Amine (Alkaloid)Racemic carboxylic acids
(+)- or (-)-Tartaric AcidChiral AcidRacemic amines

Experimental Protocols

Protocol 1: Chiral Resolution of Racemic this compound

This protocol is a general guideline and may require optimization.

  • Preparation of the Diastereomeric Salt:

    • Dissolve racemic this compound (1.0 eq.) in a suitable solvent (e.g., ethanol, methanol, or a mixture with water).

    • In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., (R)-1-phenylethylamine) in the same solvent.

    • Slowly add the resolving agent solution to the racemic acid solution with stirring.

    • Heat the mixture gently to ensure complete dissolution, then allow it to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath may be necessary.

    • Collect the crystals of the less soluble diastereomeric salt by filtration.

  • Purification of the Diastereomeric Salt:

    • The enantiomeric purity of the crystallized salt can be improved by recrystallization from a suitable solvent.

    • The progress of the resolution can be monitored by measuring the optical rotation of the mother liquor.

  • Liberation of the Enantiomerically Pure Acid:

    • Suspend the diastereomeric salt in a mixture of water and an organic solvent (e.g., diethyl ether or dichloromethane) at a low temperature (0-5 °C).

    • Slowly add a dilute acid (e.g., 1 M HCl) with vigorous stirring until the aqueous layer is acidic (pH 1-2).

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the enantiomerically enriched this compound.

    • Determine the enantiomeric excess (ee) using chiral HPLC or by derivatization with a chiral alcohol followed by NMR analysis.

Protocol 2: Asymmetric Hydrogenation of 2-Naphthoic Acid (Conceptual)

This is a conceptual protocol based on the asymmetric hydrogenation of naphthalene derivatives.[1][7]

  • Catalyst Preparation (in situ):

    • In a glovebox, charge a high-pressure reactor with a ruthenium precursor (e.g., [{RuCl₂(p-cymene)}₂]) and a chiral phosphine ligand (e.g., a BINAP derivative) in a degassed solvent (e.g., methanol or ethanol).

    • Stir the mixture at a specified temperature to form the active catalyst.

  • Hydrogenation:

    • Add the substrate, 2-naphthoic acid, to the reactor.

    • Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-100 atm).

    • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir until the reaction is complete (monitored by TLC or HPLC).

  • Work-up and Purification:

    • Cool the reactor to room temperature and carefully vent the hydrogen gas.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the product by column chromatography on silica gel to obtain the chiral this compound.

    • Determine the yield and enantiomeric excess.

Mandatory Visualizations

experimental_workflow cluster_resolution Chiral Resolution Workflow racemic_acid Racemic 1,2,3,4-Tetrahydro- 2-naphthoic acid salt_formation Diastereomeric Salt Formation racemic_acid->salt_formation resolving_agent Chiral Resolving Agent (e.g., (R)-1-phenylethylamine) resolving_agent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization diastereomer_1 Less Soluble Diastereomer (Crystals) crystallization->diastereomer_1 Solid diastereomer_2 More Soluble Diastereomer (in solution) crystallization->diastereomer_2 Liquid acid_liberation Acid Liberation (Dilute HCl) diastereomer_1->acid_liberation pure_enantiomer Enantiomerically Pure Acid acid_liberation->pure_enantiomer

Caption: Workflow for chiral resolution of this compound.

racemization_pathway r_enantiomer (R)-Enantiomer enolate Enolate Intermediate (Achiral) r_enantiomer->enolate + Base - H⁺ s_enantiomer (S)-Enantiomer s_enantiomer->enolate + Base - H⁺ enolate->r_enantiomer + H⁺ enolate->s_enantiomer + H⁺

Caption: Base-catalyzed racemization pathway via an achiral enolate intermediate.

troubleshooting_logic start Low Enantiomeric Excess (ee) method Which method was used? start->method asymmetric Asymmetric Synthesis method->asymmetric Asymmetric resolution Chiral Resolution method->resolution Resolution asymmetric_q1 Was the catalyst/ligand screened? asymmetric->asymmetric_q1 resolution_q1 Was the resolving agent screened? resolution->resolution_q1 asymmetric_a1_no Screen different catalysts/ligands asymmetric_q1->asymmetric_a1_no No asymmetric_a1_yes Optimize reaction conditions (Temp, Pressure, Solvent) asymmetric_q1->asymmetric_a1_yes Yes resolution_a1_no Screen different resolving agents resolution_q1->resolution_a1_no No resolution_a1_yes Optimize crystallization solvent resolution_q1->resolution_a1_yes Yes resolution_q2 Did racemization occur during acid liberation? resolution_a1_yes->resolution_q2 resolution_a2_yes Use milder conditions (low temp, dilute acid) resolution_q2->resolution_a2_yes Yes

Caption: Troubleshooting decision tree for low enantiomeric excess.

References

Technical Support Center: Scaling Up the Synthesis of 1,2,3,4-Tetrahydro-2-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the synthesis of 1,2,3,4-Tetrahydro-2-naphthoic acid. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to address common challenges encountered during laboratory and pilot-scale production.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, particularly when scaling up the process.

ProblemPotential Cause(s)Recommended Solutions
Low Yield - Incomplete reaction. - Loss of product during work-up and extraction. - Catalyst deactivation.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion. - During the acidic workup, ensure the pH is sufficiently low (pH 1-2) to fully protonate the carboxylate, maximizing its solubility in the organic extraction solvent. Perform multiple extractions to ensure complete recovery.[1] - Use fresh, high-quality catalyst. If catalyst deactivation is suspected, consider increasing the catalyst loading or using a more robust catalyst.
Low Selectivity (High Decalin Formation) - Over-hydrogenation due to harsh reaction conditions (high temperature or pressure). - Highly active catalyst.- Reduce the reaction temperature and/or hydrogen pressure.[1][2] - Decrease the reaction time.[3] - Choose a catalyst with higher selectivity for partial hydrogenation, such as Rhodium on Carbon (Rh/C), or moderate the activity of Palladium on Carbon (Pd/C).[2]
Reaction Stalls or is Sluggish - Insufficient catalyst activity. - Poor hydrogen mass transfer. - Low reaction temperature.- Ensure the catalyst is fresh and handled under an inert atmosphere to prevent oxidation.[3] - On a larger scale, efficient agitation is crucial for good contact between the hydrogen gas, substrate, and catalyst. Consider using a high-pressure autoclave with effective stirring.[3] - While high temperatures can reduce selectivity, a certain temperature is required for a reasonable reaction rate. Optimize the temperature to balance reaction time and selectivity.[2]
Difficult Catalyst Filtration - Fine catalyst particles. - Catalyst embedded in the product.- Allow the reaction mixture to cool completely before filtration. - Consider using a filter aid like Celite to improve filtration speed and efficiency. - If the product has precipitated, redissolve it in a suitable solvent before filtering off the catalyst.
Product Purity Issues - Presence of starting material (2-naphthoic acid). - Presence of over-reduced byproduct (decalin-2-carboxylic acid). - Residual solvent.- If starting material is present, consider extending the reaction time or increasing the catalyst loading. - If over-reduction is the issue, refer to the "Low Selectivity" troubleshooting section. - The crude product can be purified by recrystallization from a suitable solvent like aqueous methanol.[2] Ensure the product is thoroughly dried under vacuum to remove residual solvents.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for scaling up the production of this compound?

The most common and direct route for synthesizing this compound on a larger scale is the catalytic hydrogenation of 2-naphthoic acid.[3] This method involves the reduction of one of the aromatic rings of the naphthalene nucleus using a catalyst under a hydrogen atmosphere.[2] An alternative, though less direct, two-step route involves the hydrolysis of ethyl 5,6,7,8-tetrahydro-2-naphthoate.[3][4]

Q2: Which catalysts are most effective for the selective hydrogenation of 2-naphthoic acid?

Several catalysts can be used, with the choice significantly impacting the selectivity of the reaction. Common options include:

  • Palladium on Carbon (Pd/C): A versatile and widely used catalyst for hydrogenations. Its activity can be moderated to favor the desired partial hydrogenation.[2]

  • Raney Nickel: A highly active catalyst that has been reported to be effective for the reduction of naphthoic acids.[2]

  • Rhodium on Carbon (Rh/C): Often exhibits good selectivity for the hydrogenation of aromatic rings under milder conditions compared to other catalysts.[2]

Q3: How do reaction conditions influence the selectivity of the hydrogenation process when scaling up?

Reaction parameters are critical in preventing the over-reduction to decalin-2-carboxylic acid.

  • Temperature: Higher temperatures increase the reaction rate but can also favor over-hydrogenation. It is essential to find an optimal temperature that allows for a reasonable reaction time without sacrificing selectivity.[2]

  • Hydrogen Pressure: Elevated hydrogen pressure increases the rate of hydrogenation and the likelihood of over-reduction. Using lower to moderate pressures is often key to achieving selectivity.[2]

Q4: What are the key safety considerations when scaling up this synthesis?

The primary safety concerns when producing this compound at an industrial scale include:

  • Handling of Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. The use of appropriate high-pressure reactors and ensuring a leak-free setup is crucial. Continuous flow reactors can mitigate risk by reducing the volume of hydrogen used at any given time.[3]

  • Handling of Catalysts: Some hydrogenation catalysts, like Palladium on Carbon and Raney Nickel, can be pyrophoric, especially after use when they are dry and exposed to air.[3] They should be handled under an inert atmosphere or wetted with a solvent to prevent ignition.

Experimental Protocols

Catalytic Hydrogenation of 2-Naphthoic Acid

This protocol describes a general procedure for the catalytic hydrogenation of 2-naphthoic acid to this compound, which should be optimized for specific equipment and scale.

Materials:

  • 2-Naphthoic Acid

  • 5% Palladium on Carbon (Pd/C)

  • Solvent (e.g., Ethanol, Methanol, or Acetic Acid)

  • Hydrogen Gas

  • High-pressure reactor (autoclave)

  • Filtration apparatus

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Carbonate solution

  • Aqueous Methanol

Procedure:

  • Reactor Setup: In a high-pressure autoclave, dissolve 2-naphthoic acid (1 equivalent) in a suitable solvent (e.g., ethanol).[3]

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 5% Palladium on Carbon (Pd/C) catalyst (typically 5-10 wt% of the substrate) to the solution.[2][3]

  • Hydrogenation: Seal the reactor and purge it several times with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure and heat to the target temperature. Stir the mixture vigorously until the reaction is complete, which can be monitored by the cessation of hydrogen uptake or by TLC/HPLC analysis.

  • Catalyst Removal: After the reaction is complete, cool the mixture to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the Pd/C catalyst.

  • Product Isolation: Acidify the filtrate with concentrated HCl until it is acidic to Congo red paper. Cooling the solution will precipitate the crude this compound.[2]

  • Purification: The crude product can be further purified by dissolving it in a sodium carbonate solution, filtering to remove any insoluble impurities, and then re-precipitating by acidification with HCl.[2]

  • Recrystallization: The purified product can be recrystallized from a suitable solvent such as aqueous methanol to obtain a high-purity final product.[2]

Data Presentation

Comparison of Bench-Scale vs. Scaled-Up Synthesis

The following table provides an illustrative comparison of typical parameters and outcomes when moving from a bench-scale to a scaled-up synthesis of this compound via catalytic hydrogenation.

ParameterBench-Scale (Illustrative)Scaled-Up (Illustrative)Key Considerations for Scale-Up
Typical Yield 90-95%80-88%Heat and mass transfer limitations can reduce selectivity and conversion.[3]
Purity (before purification) >98%90-97%Increased potential for byproduct formation due to longer reaction times and temperature gradients.[3]
Reaction Time 4-6 hours8-12 hoursSlower hydrogen mass transfer and heat removal can extend reaction duration.[3]
Catalyst Loading (Pd/C) 1-2 mol%2-4 mol%May need to be increased to compensate for lower efficiency at scale.[3]

Note: The data in this table is for illustrative and comparative purposes. Actual results will vary depending on the specific equipment and reaction conditions.[3]

Visualizations

Experimental Workflow for Synthesis

G Experimental Workflow for the Synthesis of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 2-Naphthoic Acid in Solvent B Add Pd/C Catalyst under Inert Atmosphere A->B C Pressurize with H2 and Heat B->C D Monitor Reaction Progress C->D E Cool and Filter Catalyst D->E Reaction Complete F Acidify to Precipitate Product E->F G Recrystallize Crude Product F->G H Final Product: This compound G->H

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

G Troubleshooting Logic for Synthesis Scale-Up Start Low Yield or Purity? Check_Selectivity High Decalin Content? Start->Check_Selectivity Yes Purify Optimize Recrystallization Check Work-up pH Start->Purify No Check_Completion Starting Material Present? Check_Selectivity->Check_Completion No Reduce_Conditions Reduce Temperature/Pressure Decrease Reaction Time Check_Selectivity->Reduce_Conditions Yes Check_Mass_Transfer Slow Reaction Rate? Check_Completion->Check_Mass_Transfer No Increase_Time Increase Reaction Time Increase Catalyst Load Check_Completion->Increase_Time Yes Improve_Mixing Increase Agitation Rate Check Catalyst Activity Check_Mass_Transfer->Improve_Mixing Yes Check_Mass_Transfer->Purify No

Caption: Troubleshooting decision tree for synthesis scale-up.

References

Technical Support Center: Characterization of 1,2,3,4-Tetrahydro-2-naphthoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls during the synthesis, purification, and characterization of 1,2,3,4-Tetrahydro-2-naphthoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

A1: Key properties are summarized in the table below. These values are crucial for selecting appropriate analytical techniques and solvent systems.

PropertyValueSource
CAS Number 53440-12-3[1]
Molecular Formula C₁₁H₁₂O₂[1]
Molecular Weight 176.21 g/mol [1]
Melting Point 93-96 °C[1][2]
Appearance White to off-white solid[3]
Solubility Soluble in methanol and chloroform[3]

Q2: I am having trouble with the chiral separation of my racemic this compound. Where should I start?

A2: Chiral separation of tetralin-based carboxylic acids can be challenging. A good starting point is to use a chiral stationary phase (CSP) based on polysaccharides, such as cellulose or amylose derivatives. For acidic compounds, it is common to add a small amount of an acidic modifier like trifluoroacetic acid (TFA) to the mobile phase to improve peak shape and resolution.

A validated method for the closely related 1-isomer provides an excellent template (see Experimental Protocols section for full details).[4] You may need to optimize the mobile phase composition and choice of CSP for the 2-isomer.

Q3: My NMR spectrum does not show a peak for the carboxylic acid proton. Is my sample impure?

A3: Not necessarily. The carboxylic acid proton (-COOH) is acidic and readily exchanges with deuterium from deuterated solvents, especially if traces of water are present. This can lead to the disappearance or significant broadening of the -COOH signal, which typically appears far downfield (10-13 ppm).

Troubleshooting Steps:

  • Ensure your sample and deuterated solvent (e.g., CDCl₃, DMSO-d₆) are anhydrous.

  • If using a protic solvent like methanol-d₄, exchange is expected.

  • The absence of other unexpected signals is a good indicator that the issue is exchange-related and not due to impurity.

Q4: What are some potential impurities I should look out for during synthesis?

A4: Impurities can arise from starting materials, side reactions, or degradation. Depending on the synthetic route, common impurities may include:

  • Unreacted starting materials: Such as the corresponding tetralone or naphthalene precursor.

  • Over-reduction products: If the synthesis involves hydrogenation of a naphthoic acid, over-reduction to decalin derivatives is possible under harsh conditions.

  • Isomeric impurities: Depending on the synthetic strategy, other isomers of tetrahydronaphthoic acid could be formed.

  • Residual solvents: From the reaction or purification steps.

Troubleshooting Guides

NMR Spectroscopy
ProblemPossible Cause(s)Suggested Solution(s)
Broad or absent -COOH peak Proton exchange with residual water or deuterated solvent.- Dry the sample thoroughly under high vacuum. - Use a freshly opened ampoule of high-purity deuterated solvent. - Add a small amount of trifluoroacetic acid to the NMR tube to shift the equilibrium.
Complex aliphatic signals Overlapping multiplets from the tetrahydro-naphthalene ring protons.- Run a higher field NMR (e.g., 600 MHz) for better signal dispersion. - Perform 2D NMR experiments (COSY, HSQC) to assign proton and carbon signals unambiguously.
Unexpected aromatic signals Presence of aromatic impurities (e.g., starting naphthoic acid or degradation products).- Check the integration of aromatic vs. aliphatic protons. The ratio should be consistent with the structure. - Analyze the sample by HPLC-UV to quantify aromatic impurities.
Mass Spectrometry
ProblemPossible Cause(s)Suggested Solution(s)
No molecular ion (M⁺) peak observed The molecular ion is unstable and fragments readily.- Use a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) instead of Electron Impact (EI). - Analyze the sample in negative ion mode to observe the deprotonated molecule [M-H]⁻.
Unexpectedly low m/z fragments Contamination or significant degradation of the sample.- Run a blank to check for system contamination. - Re-purify the sample and re-analyze.
Fragmentation pattern differs from expected The fragmentation pathway may be complex. For tetralins, a common fragmentation is a retro-Diels-Alder reaction.- Analyze a methyl ester derivative, which can provide a more stable molecular ion and cleaner fragmentation.[5] - Compare the observed fragmentation to literature data for similar structures.
HPLC Analysis
ProblemPossible Cause(s)Suggested Solution(s)
Poor peak shape (tailing or fronting) - Inappropriate mobile phase pH. - Column overload. - Secondary interactions with the stationary phase.- For acidic compounds, add a small amount of acid (e.g., 0.1% TFA) to the mobile phase to suppress ionization. - Inject a smaller sample volume or a more dilute solution. - Use a high-purity silica-based column with end-capping.
No separation of enantiomers on a chiral column - Incorrect chiral stationary phase (CSP). - Suboptimal mobile phase.- Screen different types of CSPs (e.g., polysaccharide-based, Pirkle-type). - Systematically vary the mobile phase composition (e.g., ratio of hexane to alcohol, type of alcohol).[4]
Drifting retention times - Changes in mobile phase composition. - Column temperature fluctuations. - Column degradation.- Ensure the mobile phase is well-mixed and degassed. - Use a column oven to maintain a constant temperature. - Flush the column with a strong solvent and re-equilibrate. If the problem persists, the column may need to be replaced.

Experimental Protocols

Chiral HPLC Method for Enantiomeric Purity (Adapted from a method for the 1-isomer)[5]
  • Column: Chiralcel OD-H, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: n-hexane / Isopropyl alcohol / Trifluoroacetic acid (948:50:2 v/v/v)

  • Flow Rate: 0.8 mL/min

  • Detection: UV at 220 nm

  • Temperature: Ambient

  • Expected Outcome: Baseline separation of the two enantiomers. For the 1-isomer, retention times were approximately 7.6 min and 8.8 min.[4] Retention times for the 2-isomer may vary but good resolution is expected.

Sample Preparation for NMR and MS
  • NMR Spectroscopy: Dissolve ~5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

  • Mass Spectrometry (EI): Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).

  • Mass Spectrometry (ESI): Dissolve the sample in an HPLC-grade solvent such as methanol or acetonitrile, with or without a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization synthesis Synthesis of crude product purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr Structural Verification ms Mass Spectrometry (EI, ESI) purification->ms Molecular Weight Confirmation hplc HPLC Analysis (Purity & Chiral Separation) purification->hplc Purity & Enantiomeric Ratio mp Melting Point Determination purification->mp Identity & Purity Check nmr->hplc ms->hplc

Caption: General workflow for the synthesis and characterization of this compound.

troubleshooting_logic cluster_purity Purity Issues cluster_structure Structural Issues cluster_method Methodological Issues start Unexpected Analytical Result check_purity Purity Assessment start->check_purity Is the sample pure? verify_structure Structural Verification start->verify_structure Is the structure correct? optimize_method Method Optimization start->optimize_method Is the analytical method appropriate? check_nmr Review NMR for extra peaks check_hplc Check HPLC for impurities repurify Re-purify sample check_hplc->repurify check_ms Analyze MS for other masses verify_nmr Confirm NMR shifts & couplings verify_ms Check MS fragmentation pattern recharacterize Re-run characterization verify_ms->recharacterize isomer_check Consider isomeric structures hplc_params Optimize HPLC conditions (mobile phase, column) hplc_params->recharacterize nmr_params Adjust NMR parameters (solvent, temperature) check_purity->check_nmr check_purity->check_hplc check_purity->check_ms verify_structure->verify_nmr verify_structure->verify_ms verify_structure->isomer_check optimize_method->hplc_params optimize_method->nmr_params

References

Stability issues of 1,2,3,4-Tetrahydro-2-naphthoic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,2,3,4-Tetrahydro-2-naphthoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability issues that may arise when working with this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Troubleshooting Guides

This section addresses common problems encountered during the handling and storage of this compound solutions.

Issue 1: Unexpected Loss of Potency or Concentration Over Time

  • Question: I've prepared a stock solution of this compound in DMSO, but I'm observing a decrease in its effective concentration in my assays over a few days. What could be the cause?

  • Answer: While this compound is generally stable, gradual degradation can occur under certain conditions. The primary factors to consider are storage temperature, exposure to light, and the purity of the solvent. For stock solutions in DMSO, it is crucial to store them at -20°C or -80°C and protect them from light. Repeated freeze-thaw cycles should also be minimized.

Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis

  • Question: After storing my working solution (in an aqueous buffer at pH 7.4) for 24 hours at room temperature, I see new peaks in my HPLC/LC-MS analysis. What are these and how can I prevent them?

  • Answer: The appearance of new peaks suggests degradation of the parent compound. At neutral to alkaline pH, carboxylic acids can be susceptible to oxidative degradation, especially if the buffer contains trace metal ions or is exposed to oxygen. It is advisable to use freshly prepared buffers, degas them before use, and consider the addition of a chelating agent like EDTA if metal ion contamination is suspected. Storing working solutions at 4°C and using them within a short timeframe is recommended.

Issue 3: Inconsistent Results Between Experiments

  • Question: My experimental results using this compound are not reproducible. Could this be related to solution stability?

  • Answer: Yes, inconsistent results are a common consequence of compound instability. To ensure reproducibility, it is critical to adhere to a strict protocol for solution preparation and storage. Always prepare fresh working solutions from a frozen stock solution on the day of the experiment. Additionally, perform a quick quality control check, such as a single-point HPLC analysis, to confirm the integrity of the compound before use, especially for sensitive applications.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is soluble in organic solvents such as DMSO, DMF, and ethanol. For aqueous solutions, it is best to first dissolve the compound in a minimal amount of DMSO and then dilute it with the desired aqueous buffer. The final concentration of the organic solvent should be kept low to avoid affecting the experimental system.

Q2: How should stock solutions of this compound be stored?

A2: Stock solutions prepared in anhydrous organic solvents like DMSO should be stored at -20°C or -80°C in tightly sealed vials, protected from light. Under these conditions, the compound is expected to be stable for several months.

Q3: What are the potential degradation pathways for this compound in solution?

A3: Potential degradation pathways include oxidation of the tetrahydro-aromatic ring, particularly at the benzylic positions, and decarboxylation under harsh acidic or high-temperature conditions. In the presence of certain microorganisms, anaerobic degradation pathways leading to ring cleavage have been observed.[1][2][3][4][5]

Q4: How can I assess the stability of this compound in my specific experimental conditions?

A4: A forced degradation study is recommended to understand the stability of the compound under your specific conditions.[6][7][8][9] This involves exposing the compound to various stress factors such as acid, base, oxidation, heat, and light, and then analyzing the remaining parent compound and any degradants by a stability-indicating analytical method like HPLC or LC-MS.

Data Presentation

The following tables summarize the expected stability of this compound under typical forced degradation conditions. These are representative data and may vary based on the exact experimental setup.

Table 1: Stability of this compound under Hydrolytic Stress

ConditionIncubation Time (hours)Temperature (°C)% Recovery of Parent CompoundMajor Degradants Observed
0.1 M HCl2460>95%Minor, unidentified polar species
0.1 M NaOH2460~90%Oxidative and ring-opened products
pH 7.4 Buffer7240>98%Negligible degradation

Table 2: Stability of this compound under Oxidative and Thermal Stress

ConditionIncubation Time (hours)Temperature (°C)% Recovery of Parent CompoundMajor Degradants Observed
3% H₂O₂2425~85%Multiple oxidative adducts
Dry Heat4880>99%No significant degradation
Photostability (ICH Q1B)2425>95%Minor, unidentified non-polar species

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

  • Stock Solution (10 mM in DMSO):

    • Weigh an appropriate amount of this compound powder.

    • Dissolve in anhydrous DMSO to a final concentration of 10 mM.

    • Vortex briefly to ensure complete dissolution.

    • Aliquot into small-volume, light-protecting vials.

    • Store at -20°C or -80°C.

  • Working Solution (e.g., 100 µM in Aqueous Buffer):

    • Thaw a single aliquot of the 10 mM stock solution.

    • Dilute 1:100 in the desired pre-warmed aqueous buffer (e.g., PBS, pH 7.4).

    • Mix thoroughly by gentle inversion.

    • Use immediately or store at 4°C for no longer than 8 hours, protected from light.

Protocol 2: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study.

  • Preparation of Test Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in the following stress media:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Oxidative: 3% H₂O₂

    • Neutral: Water or appropriate buffer

  • Incubation:

    • For hydrolytic and oxidative stress, incubate the solutions at a specified temperature (e.g., 60°C for hydrolysis, room temperature for oxidation) for a defined period (e.g., 24 hours).

    • For thermal stress, expose the solid compound to dry heat (e.g., 80°C).

    • For photostability, expose the solution to light conditions as specified in ICH Q1B guidelines.

  • Sample Analysis:

    • At designated time points, withdraw an aliquot of each stressed solution.

    • Neutralize the acidic and basic samples if necessary.

    • Dilute all samples to an appropriate concentration for analysis.

    • Analyze by a validated stability-indicating HPLC method to determine the percentage of the remaining parent compound and to profile the degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimentation cluster_qc Quality Control cluster_storage Storage stock Prepare 10 mM Stock in DMSO work Dilute to Working Concentration in Buffer stock->work 1:100 Dilution store_stock Store Stock at -20°C/-80°C stock->store_stock assay Perform Biological Assay work->assay store_work Use Working Solution Immediately or Store at 4°C (<8h) work->store_work hplc HPLC/LC-MS Analysis assay->hplc Analyze Results

Caption: Experimental workflow for the preparation and use of this compound solutions.

troubleshooting_logic cluster_investigation Troubleshooting Steps cluster_solution Corrective Actions start Inconsistent Experimental Results? check_prep Review Solution Preparation Protocol start->check_prep check_storage Verify Storage Conditions (Temp, Light) start->check_storage check_age Assess Age of Solutions start->check_age check_purity Confirm Purity of Solvents/Reagents start->check_purity fresh_solutions Prepare Fresh Solutions check_prep->fresh_solutions optimize_storage Optimize Storage Conditions check_storage->optimize_storage check_age->fresh_solutions check_purity->fresh_solutions qc_check Perform QC Analysis (e.g., HPLC) fresh_solutions->qc_check Validate end Consistent Results qc_check->end Proceed with Experiment optimize_storage->qc_check Validate

References

Validation & Comparative

A Comparative Guide to the Bioactivity of 1,2,3,4-Tetrahydro-2-naphthoic Acid and 5,6,7,8-Tetrahydro-2-naphthoic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The tetralin (tetrahydronaphthalene) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its conformational rigidity and lipophilic nature make it an attractive template for the design of molecules that can effectively interact with a variety of biological targets. This guide explores the bioactivity landscape of two specific isomers, 1,2,3,4-tetrahydro-2-naphthoic acid and 5,6,7,8-tetrahydro-2-naphthoic acid, by examining the pharmacological profiles of their derivatives.

This compound: A Scaffold for Cytotoxic and Antifungal Agents

While direct bioactivity data for this compound is limited, its derivatives have been investigated for their potential as cytotoxic and antifungal agents.

Cytotoxic Activity of γ-Lactone Derivatives

Derivatives of this compound, specifically its γ-lactone (TNL) derivatives, have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines.[1] Structure-activity relationship (SAR) studies on these TNL derivatives revealed that the presence of 3,4-dioxy and 2-methoxy groups on the aromatic rings was crucial for enhanced cytotoxic activity.[1]

Table 1: Bioactivity of this compound Derivatives

Derivative ClassBiological ActivityKey FindingsReference
γ-Lactone DerivativesCytotoxicityActivity is dependent on the substitution pattern on the aromatic rings.[1]
Antifungal Potential

This compound is utilized as a reagent in the synthesis of N-acyl-5-methyl-3(2H)-isoxazolone derivatives, which have shown potential as fungicides.[2][3]

5,6,7,8-Tetrahydro-2-naphthoic Acid: A Versatile Platform for Diverse Bioactivities

The 5,6,7,8-tetrahydro-2-naphthoic acid scaffold has been more extensively explored in the development of various therapeutic agents, including those with antimicrobial, antioxidant, and receptor-modulating activities.

Potential Antimicrobial and Antioxidant Properties

Some studies have suggested that 5,6,7,8-tetrahydro-2-naphthoic acid may possess inherent antimicrobial and antioxidant properties, though comprehensive quantitative data is lacking.[4][5] It has reportedly exhibited antibacterial activity against strains like Staphylococcus aureus and Escherichia coli and has shown potential for free radical scavenging.[4][5]

Derivatives as Potent Bioactive Molecules

The true potential of the 5,6,7,8-tetrahydro-2-naphthoic acid scaffold is evident in the diverse and potent bioactivities of its derivatives.

Table 2: Bioactivity of 5,6,7,8-Tetrahydro-2-naphthoic Acid Derivatives

Derivative ClassBiological ActivityTarget/MechanismQuantitative Data (Example)Reference
Benzo[b]thieno[2,3-d]pyrimidine DerivativesAnticancerMicrotubule DepolymerizationIC50: 9.0 nM (Compound 4, MDA-MB-435 cells)[6]
4-Phenyl-2-naphthoic Acid AnalogsAnti-inflammatoryP2Y14 Receptor Antagonism-[6]
5-Oxo-1,4,5,6,7,8-hexahydroquinoline AnalogsAnti-inflammatorySelective COX-2 Inhibition-[6]
Palonosetron PrecursorsAntiemetic5-HT3 Receptor Antagonism-[7]

Structure-Activity Relationship (SAR) and Drug Discovery Potential

The disparate bioactivity profiles of the derivatives of these two isomers underscore the critical role of the substitution pattern on the tetralin core. The position of the carboxylic acid group and other substituents dictates the molecule's interaction with specific biological targets.

SAR_Concept cluster_isomer1 This compound Scaffold cluster_isomer2 5,6,7,8-Tetrahydro-2-naphthoic Acid Scaffold scaffold1 Tetralin Core (1,2,3,4-isomer) activity1 Cytotoxicity (γ-Lactones) scaffold1->activity1 Modification A activity2 Antifungal (Isoxazolone Derivatives) scaffold1->activity2 Modification B scaffold2 Tetralin Core (5,6,7,8-isomer) activity3 Anticancer (Microtubule Targeting) scaffold2->activity3 Modification C activity4 Anti-inflammatory (P2Y14/COX-2) scaffold2->activity4 Modification D

Caption: Structure-Activity Relationship (SAR) concept for the two isomers.

Experimental Protocols

Detailed methodologies for key bioassays are crucial for the interpretation and replication of bioactivity data. Below are representative protocols for assays relevant to the activities discussed.

Antimicrobial Activity Assay (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured in appropriate broth overnight. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Preparation: The test compound is serially diluted in a 96-well microtiter plate.

  • Inoculation and Incubation: The standardized bacterial inoculum is added to each well. The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the free radical scavenging capacity of a compound.

  • Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Reaction Mixture: The test compound at various concentrations is added to the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured spectrophotometrically at 517 nm. The decrease in absorbance indicates the radical scavenging activity.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm.

Bioactivity_Workflow start Compound Synthesis (Derivatives of Tetrahydro-2-naphthoic Acids) screening Primary Bioactivity Screening (e.g., Antimicrobial, Cytotoxicity) start->screening inactive Inactive screening->inactive No significant activity active Active Hit screening->active Significant activity secondary Secondary Assays (e.g., Mechanism of Action, Target Identification) active->secondary lead_opt Lead Optimization (SAR Studies) secondary->lead_opt preclinical Preclinical Development lead_opt->preclinical

Caption: General workflow for bioactivity screening and drug development.

Conclusion

While a direct comparison of the bioactivity of this compound and 5,6,7,8-tetrahydro-2-naphthoic acid is currently not possible due to a lack of available data, an analysis of their derivatives reveals distinct and promising therapeutic potential for each scaffold. The 1,2,3,4-isomer appears to be a valuable starting point for the development of cytotoxic and antifungal agents. In contrast, the 5,6,7,8-isomer has demonstrated broader utility, with its derivatives showing promise as anticancer, anti-inflammatory, and antiemetic agents. Further research is warranted to fully elucidate the bioactivity of the parent compounds and to expand the therapeutic applications of their derivatives.

References

A Comparative Guide to the Synthesis of 1,2,3,4-Tetrahydro-2-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1,2,3,4-Tetrahydro-2-naphthoic acid is a valuable building block in the synthesis of various biologically active molecules. Its tetralin core is a common scaffold in medicinal chemistry. This guide provides a comparative analysis of two primary synthetic routes to this compound: direct catalytic hydrogenation of 2-naphthoic acid and a multi-step synthesis commencing with the acylation of tetralin. The objective is to furnish researchers with the necessary data to select the most appropriate synthetic strategy based on factors such as yield, scalability, and available resources.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route is contingent on various factors, including precursor availability, desired purity, and scalability. Below is a summary of the two most prevalent methods for synthesizing this compound, with their respective advantages and disadvantages.

ParameterRoute 1: Direct Catalytic HydrogenationRoute 2: Multi-Step Synthesis from Tetralin
Starting Material 2-Naphthoic Acid1,2,3,4-Tetrahydronaphthalene (Tetralin)
Key Reagents Hydrogen Gas, Catalyst (e.g., Pd/C, Raney Nickel)Acetyl Chloride, AlCl₃, Sodium Hypobromite
Number of Steps 13
Reported Yield Variable, dependent on catalyst and conditionsGenerally moderate to high over three steps
Reaction Conditions High pressure, variable temperatureLow to ambient temperature and pressure
Advantages Atom-economical and directAvoids handling of high-pressure hydrogen gas
Disadvantages Requires specialized high-pressure equipment, potential for over-reduction to decalin derivativesMulti-step process, may require purification at each stage

Experimental Protocols

Route 1: Catalytic Hydrogenation of 2-Naphthoic Acid

This method involves the direct reduction of one of the aromatic rings of 2-naphthoic acid using a catalyst and hydrogen gas. The primary challenge is to achieve selective hydrogenation of only one ring, as over-reduction can lead to the formation of decalin-2-carboxylic acid.[1]

General Procedure:

  • Reactor Setup: In a high-pressure reactor, a solution of 2-naphthoic acid in a suitable solvent (e.g., ethanol, acetic acid) is prepared.

  • Catalyst Addition: A catalyst, such as Palladium on carbon (Pd/C), Raney Nickel, or Rhodium on Carbon (Rh/C), is added to the solution.[1] The choice of catalyst is crucial for selectivity.

  • Hydrogenation: The reactor is purged and then pressurized with hydrogen gas. The reaction mixture is stirred at a specific temperature and pressure until the theoretical amount of hydrogen is consumed. Reaction conditions such as temperature and hydrogen pressure must be carefully controlled to prevent over-hydrogenation.[1]

  • Workup: After the reaction is complete, the catalyst is filtered off. The solvent is removed under reduced pressure, and the crude this compound is purified, typically by recrystallization.

Note: The selectivity of this reaction is highly dependent on the catalyst, solvent, temperature, and pressure. Optimization of these parameters is essential to maximize the yield of the desired product.

Route 2: Multi-Step Synthesis from Tetralin

This synthetic route involves the introduction of a carboxylic acid functional group onto the tetralin backbone through a sequence of acylation and oxidation reactions. A common approach for a related isomer involves the Friedel-Crafts acylation of tetralin, followed by a haloform reaction.[2]

Step 1: Friedel-Crafts Acylation of Tetralin

  • Reagents: Anhydrous aluminum chloride (AlCl₃) is suspended in an anhydrous solvent like dichloromethane.

  • Addition: The suspension is cooled to 0°C, and a solution of tetralin and acetyl chloride is added dropwise.

  • Reaction: The mixture is stirred at 0°C and then allowed to warm to room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: The reaction is quenched with ice and hydrochloric acid. The organic layer is separated, washed, dried, and concentrated to yield 2-acetyl-1,2,3,4-tetrahydronaphthalene.

Step 2: Haloform Reaction

  • Preparation: A solution of sodium hypobromite is prepared by adding bromine to a cold solution of sodium hydroxide.

  • Reaction: The 2-acetyl-1,2,3,4-tetrahydronaphthalene, dissolved in a suitable solvent, is added to the sodium hypobromite solution. The mixture is stirred until the reaction is complete.

  • Workup: The excess hypobromite is destroyed with sodium bisulfite. The mixture is then acidified with a strong acid, such as HCl, to precipitate the carboxylic acid.

  • Purification: The crude this compound is collected by filtration and purified by recrystallization.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic routes.

Route1 2-Naphthoic Acid 2-Naphthoic Acid This compound This compound 2-Naphthoic Acid->this compound H₂, Catalyst (e.g., Pd/C)

Caption: Synthetic workflow for Route 1: Direct Catalytic Hydrogenation.

Route2 Tetralin Tetralin 2-Acetyl-1,2,3,4-tetrahydronaphthalene 2-Acetyl-1,2,3,4-tetrahydronaphthalene Tetralin->2-Acetyl-1,2,3,4-tetrahydronaphthalene Acetyl Chloride, AlCl₃ This compound This compound 2-Acetyl-1,2,3,4-tetrahydronaphthalene->this compound 1. NaOBr 2. H₃O⁺

Caption: Synthetic workflow for Route 2: Multi-Step Synthesis from Tetralin.

References

Unveiling the Structure of 1,2,3,4-Tetrahydro-2-naphthoic Acid: A Comparative Guide to Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a critical step in the journey of discovery. This guide provides a comprehensive comparison of mass spectrometry-based approaches for the structural elucidation of 1,2,3,4-Tetrahydro-2-naphthoic acid, a key intermediate in various synthetic pathways. We will delve into its expected fragmentation patterns, compare it with a structural isomer, and provide detailed experimental protocols to support your analytical workflows.

At a Glance: Mass Spectral Data Comparison

PropertyThis compound5,6,7,8-Tetrahydro-2-naphthoic Acid (Isomer)
Molecular Formula C₁₁H₁₂O₂C₁₁H₁₂O₂
Molecular Weight 176.21 g/mol 176.21 g/mol
Ionization Mode Electron Ionization (EI) - PredictedElectron Ionization (EI) - Experimental
Parent Ion (M+) m/z 176m/z 176
Key Fragment Ions (m/z) 159, 131, 115, 91159, 131, 115, 91
Base Peak 131 (Predicted)131

Note: The fragmentation data for this compound is predicted based on common fragmentation pathways for cyclic carboxylic acids. The data for 5,6,7,8-Tetrahydro-2-naphthoic acid is based on available experimental spectra.

Deciphering the Fragments: A Look at the Mass Spectrum

The mass spectrum of this compound, typically obtained via Gas Chromatography-Mass Spectrometry (GC-MS), would reveal a distinct pattern of fragment ions that serve as a molecular fingerprint. The process begins with the ionization of the molecule, followed by its fragmentation into smaller, charged pieces. The mass-to-charge ratio (m/z) of these fragments is then detected.

A crucial first step for the GC-MS analysis of carboxylic acids like this compound is derivatization. This chemical modification, usually esterification to form a methyl ester, increases the volatility of the compound, making it suitable for gas chromatography. The mass spectrum of the methyl ester of this compound has been reported and provides valuable structural information.

The predicted fragmentation of the underivatized acid would likely proceed through the following key pathways:

  • Loss of a hydroxyl radical (-OH): This would result in a fragment ion at m/z 159.

  • Loss of a carboxyl group (-COOH): This would lead to a fragment at m/z 131, which is predicted to be the base peak. This fragment corresponds to the tetralin cation.

  • Further fragmentation of the tetralin cation: This can lead to the loss of ethylene (C2H4) to give a fragment at m/z 103, and subsequent rearrangements can produce the tropylium ion at m/z 91.

Workflow for Structure Confirmation

The structural confirmation of this compound using mass spectrometry follows a logical workflow. This process ensures accurate identification and differentiation from other isomers.

workflow Experimental Workflow for Structure Confirmation cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis and Confirmation Sample Sample containing This compound Derivatization Derivatization (e.g., Methylation) Sample->Derivatization GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Derivatization->GC_MS Fragmentation Ionization and Fragmentation GC_MS->Fragmentation Detection Mass Spectrum Generation Fragmentation->Detection Data_Interpretation Interpretation of Fragmentation Pattern Detection->Data_Interpretation Comparison Comparison with Reference Spectra/Isomers Data_Interpretation->Comparison Structure_Confirmation Structure Confirmation Comparison->Structure_Confirmation

A streamlined workflow for the mass spectrometry-based structural confirmation of the target compound.

Distinguishing Isomers: A Comparative Analysis

A key challenge in structural analysis is the differentiation of isomers, which have the same molecular formula but different atomic arrangements. In the case of this compound, a common isomer is 5,6,7,8-Tetrahydro-2-naphthoic acid. While their gross fragmentation patterns are similar, subtle differences in the relative abundances of certain fragment ions can be used for their distinction.

The position of the carboxylic acid group influences the stability of the resulting fragment ions. A detailed analysis of the high-resolution mass spectrum and comparison with authentic standards are essential for definitive identification.

Experimental Protocols

To ensure reproducible and reliable results, a detailed experimental protocol is provided below for the GC-MS analysis of this compound.

1. Derivatization to Methyl Ester:

  • Reagents: Methanolic HCl (1.25 M) or BF₃-Methanol (14%).

  • Procedure:

    • Dissolve approximately 1 mg of the sample in 1 mL of methanol.

    • Add 200 µL of methanolic HCl or BF₃-Methanol.

    • Heat the mixture at 60°C for 30 minutes.

    • After cooling, add 1 mL of water and extract the methyl ester with 1 mL of hexane or diethyl ether.

    • Collect the organic layer and dry it over anhydrous sodium sulfate.

    • The sample is now ready for GC-MS analysis.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 280°C at a rate of 10°C/min.

    • Hold at 280°C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Mode: Full scan.

Alternative and Complementary Techniques

While GC-MS is a powerful tool, a comprehensive structural confirmation often involves the use of complementary analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, allowing for unambiguous structure determination.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the carboxylic acid group (C=O and O-H stretches).

The integration of data from these different techniques provides the highest level of confidence in the structural assignment of this compound.

Conclusion

The structural confirmation of this compound can be effectively achieved through mass spectrometry, particularly when coupled with gas chromatography. By understanding its predicted fragmentation pattern and comparing it with that of its isomers, researchers can confidently identify this important synthetic intermediate. The detailed experimental protocols provided in this guide serve as a valuable resource for obtaining high-quality, reproducible data. For unequivocal structure elucidation, the integration of mass spectrometry with other spectroscopic techniques like NMR and IR is highly recommended.

Comparative Guide to 1,2,3,4-Tetrahydro-2-naphthoic Acid Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quality and characterization of analytical standards are paramount for achieving accurate and reproducible results. This guide provides a comprehensive comparison of commercially available 1,2,3,4-Tetrahydro-2-naphthoic acid standards, complete with detailed experimental protocols for their analysis.

Comparison of Supplier Specifications

A critical aspect of selecting an analytical standard is a thorough review of the supplier's specifications. While lot-specific Certificates of Analysis (CoAs) provide the most detailed information, a comparison of the general product specifications offers initial insights into the quality of the available standards. The following table summarizes the catalog information for this compound from two prominent suppliers.

SpecificationSupplier A (Sigma-Aldrich)Supplier B (LGC Standards)
Product Name This compoundThis compound
Purity 98%Information not publicly available
CAS Number 53440-12-3Not specified
Molecular Formula C₁₁H₁₂O₂C₁₁H₁₂O₂
Molecular Weight 176.21 g/mol 176.084 g/mol [1]
Appearance LiquidNot specified
Melting Point 93-96 °C (lit.)Not specified
Storage Not specifiedNot specified
Certificate of Analysis Available by lot numberAvailable

Hypothetical Certificate of Analysis Comparison

To illustrate a more in-depth comparison, the following table presents data from a hypothetical Certificate of Analysis for this compound from two different lots. This showcases the type of specific data researchers should compare when selecting a standard.

TestLot A - SpecificationsLot A - ResultsLot B - SpecificationsLot B - ResultsTest Method
Appearance Colorless to pale yellow liquidConformsColorless to pale yellow liquidConformsVisual Inspection
Purity (HPLC) ≥ 98.0%99.2%≥ 98.0%98.8%HPLC-UV
Purity (GC-FID) Report99.5% (as silyl derivative)Report99.1% (as silyl derivative)GC-FID
Identity (¹H-NMR) Conforms to structureConformsConforms to structureConforms¹H-NMR
Water Content (Karl Fischer) ≤ 0.5%0.12%≤ 0.5%0.25%Karl Fischer Titration
Residual Solvents ≤ 0.1% TolueneNot Detected≤ 0.1% Toluene0.05%Headspace GC-MS
Individual Impurity ≤ 0.2%Impurity 1: 0.08% at RRT 1.2≤ 0.2%Impurity A: 0.15% at RRT 1.3HPLC-UV
Total Impurities ≤ 0.5%0.25%≤ 0.5%0.40%HPLC-UV

Experimental Protocols

Detailed and robust analytical methods are essential for the verification of the purity and identity of analytical standards. Below are recommended protocols for the analysis of this compound by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC) Method

This reversed-phase HPLC method is suitable for determining the purity of this compound and quantifying related impurities. The method is adapted from a published protocol for a structural isomer, 5,6,7,8-Tetrahydro-2-naphthoic acid[2].

Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 60% B to 90% B over 10 minutes, then hold at 90% B for 2 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 241 nm
Run Time 15 minutes

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile to obtain a 1 mg/mL solution. Further dilute with mobile phase to a working concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample to be analyzed in the same manner as the standard solution.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Due to the carboxylic acid moiety, derivatization is necessary to improve the volatility and thermal stability of this compound for GC-MS analysis. Silylation is a common and effective derivatization technique for this purpose.

Derivatization Protocol:

  • Accurately weigh approximately 1 mg of the this compound standard or sample into a vial.

  • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Allow the vial to cool to room temperature before injection.

GC-MS Conditions:

ParameterValue
GC Column HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (splitless)
Oven Program Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-550

Visualizations

To further clarify the experimental processes and the relevance of this analytical standard, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing start Receive Standard/Sample weigh Accurately Weigh start->weigh dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute hplc HPLC Analysis dilute->hplc gcms GC-MS Analysis (with Derivatization) dilute->gcms integrate Peak Integration hplc->integrate gcms->integrate quantify Quantification & Purity Calculation integrate->quantify report Generate Report quantify->report

Experimental workflow for the analysis of this compound.

signaling_pathway cluster_drug Drug Metabolism cluster_pathway Cellular Signaling drug Parent Drug (e.g., Tetralin-based therapeutic) metabolite Active Metabolite (Structurally similar to This compound) drug->metabolite CYP450 Oxidation receptor Target Receptor (e.g., Nuclear Receptor) metabolite->receptor Binding & Activation gene_expression Modulation of Gene Expression receptor->gene_expression cellular_response Physiological Response (e.g., Anti-inflammatory effect) gene_expression->cellular_response

Hypothetical signaling pathway involving a metabolite structurally related to the analyte.

References

A Comparative Analysis of the Biological Activities of 1,2,3,4-Tetrahydro-2-naphthoic Acid and its Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

General Principles of Comparison: Carboxylic Acids vs. Methyl Esters

In drug design and development, the conversion of a carboxylic acid to its methyl ester is a common strategy to modulate a compound's physicochemical properties, which in turn can significantly impact its biological activity. Methyl esters are generally more lipophilic than their corresponding carboxylic acids. This increased lipophilicity can enhance a molecule's ability to cross cell membranes, a critical factor for reaching intracellular targets.

Often, methyl esters act as prodrugs. Once inside the cell, they can be hydrolyzed by cellular esterases back to the active carboxylic acid form[1]. This mechanism can improve the oral bioavailability and cellular uptake of a drug. However, the biological activity of the methyl ester itself may differ from the carboxylic acid. For instance, a comparative study on quinoline carboxylic acid and its methyl ester revealed differences in their cytotoxic and enzyme inhibitory activities[2]. The hydrolytic stability of the ester bond is a key determinant of its biological effect, and this stability can be influenced by the surrounding chemical structure[3][4].

Biological Profile of 1,2,3,4-Tetrahydro-2-naphthoic Acid

This compound is recognized as a versatile intermediate in the synthesis of various biologically active molecules. Its derivatives have been investigated for several therapeutic applications:

  • Fungicidal Agents: It is used as a reagent in the synthesis of N-acyl-5-methyl-3(2H)-isoxazolone derivatives which have shown potential as fungicides[5][6].

  • Anti-inflammatory and Analgesic Medications: The tetralin scaffold is a key component in the development of pharmaceuticals with anti-inflammatory and pain-relieving properties[7].

  • Anticancer Agents: Gamma-lactone derivatives of this compound have been evaluated for their cytotoxic activity against cancer cell lines.

Postulated Biological Profile of Methyl 1,2,3,4-tetrahydro-2-naphthoate

Currently, there is a lack of specific data on the biological activities of methyl 1,2,3,4-tetrahydro-2-naphthoate. Based on the principles of medicinal chemistry, we can hypothesize the following:

  • Prodrug Potential: The methyl ester could act as a prodrug of this compound, potentially exhibiting enhanced cell permeability. Its ultimate biological effect in vivo would likely depend on the rate and extent of its hydrolysis to the parent acid by intracellular esterases.

  • Altered Receptor Interactions: The replacement of the acidic proton with a methyl group could alter the molecule's interaction with biological targets. Carboxylic acids often form key ionic bonds and hydrogen bonds with receptors, which would not be possible for the methyl ester. This could lead to a different or diminished biological activity profile compared to the acid.

Experimental Protocols

As no direct comparative experimental data is available, we present a generalized experimental workflow that could be employed to compare the biological activities of this compound and its methyl ester.

General Workflow for Biological Activity Comparison

G cluster_0 In Vitro Assays cluster_1 In Vivo Studies cluster_2 Data Analysis a Target Identification (e.g., specific enzymes, receptors) b Binding Assays (e.g., IC50 determination) a->b c Cell-Based Assays (e.g., cytotoxicity, anti-inflammatory) a->c d Esterase Stability Assay c->d e Animal Model Selection (based on in vitro results) c->e f Pharmacokinetic Studies (absorption, distribution, metabolism, excretion) e->f g Efficacy Studies (e.g., tumor growth inhibition, reduction in inflammation) f->g h Comparative Analysis of Potency and Efficacy g->h i Structure-Activity Relationship (SAR) Determination h->i

Caption: A generalized workflow for the comparative biological evaluation of a carboxylic acid and its methyl ester.

Signaling Pathways

Without specific experimental data linking this compound or its methyl ester to particular signaling pathways, any depiction would be purely speculative. Research into the derivatives of the analogous 5,6,7,8-Tetrahydro-2-naphthoic acid has shown modulation of targets such as the Retinoid X Receptor (RXR) and microtubules. Should the title compounds interact with similar targets, they could influence pathways regulated by these entities.

Hypothetical Signaling Pathway Modulation

G cluster_0 cluster_1 cluster_2 compound This compound or Methyl Ester receptor Intracellular Receptor (e.g., RXR) compound->receptor microtubules Microtubule Dynamics compound->microtubules gene_expression Gene Expression receptor->gene_expression

Caption: A hypothetical representation of potential intracellular targets and downstream effects.

Conclusion

While this compound is a known precursor to biologically active molecules, a direct comparison of its biological activity with its methyl ester is not documented. Based on fundamental principles of medicinal chemistry, it is plausible that the methyl ester could function as a prodrug with altered pharmacokinetic properties. However, its intrinsic activity at various biological targets may also differ significantly from the parent acid. To elucidate these differences, further experimental investigation following a structured workflow is necessary. Such studies would provide the quantitative data required for a definitive comparison and would be invaluable for guiding future drug design and development efforts based on this chemical scaffold.

References

A Comparative Guide to Analytical Methods for the Quantification of 1,2,3,4-Tetrahydro-2-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantitative determination of 1,2,3,4-Tetrahydro-2-naphthoic acid, a crucial intermediate in the synthesis of various pharmaceutical compounds. The selection of an appropriate analytical method is contingent on factors such as required sensitivity, sample matrix, throughput, and available instrumentation. This document details the experimental protocols for the most common techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—and presents typical performance data to aid in method selection and validation.

Method Comparison at a Glance

The primary analytical techniques for the quantification of non-volatile carboxylic acids like this compound are HPLC with various detectors and GC-MS, which requires a derivatization step.[1] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers the highest sensitivity and specificity, making it ideal for trace-level quantification in complex matrices.[1]

Table 1: Comparison of Typical Performance Characteristics for Aromatic Carboxylic Acid Analysis

ParameterHPLC-UVGC-MSLC-MS/MS
**Linearity (R²) **> 0.999> 0.998> 0.999
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%
Intra-day Precision (RSD %) < 2%< 5%< 3%
Inter-day Precision (RSD %) < 3%< 7%< 5%
Limit of Detection (LOD) ~ 0.1 µg/mL~ 0.01 µg/mL~ 0.001 µg/mL
Limit of Quantification (LOQ) ~ 0.3 µg/mL~ 0.05 µg/mL~ 0.005 µg/mL
Note: The data presented in this table is based on published validation data for structurally similar aromatic carboxylic acids, such as 1-Naphthoic acid, and serves as a general guideline.[1]

Experimental Protocols

Detailed methodologies for the primary analytical techniques are provided below. These protocols should be considered as starting points and may require optimization for specific instrumentation and sample matrices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a robust and widely applicable technique for the analysis of this compound. Reversed-Phase HPLC (RP-HPLC) is the most common approach.

Instrumentation:

  • Standard HPLC system with a UV detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[1]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).[2]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Detection: UV at 280 nm.[1]

  • Injection Volume: 10 µL.[1]

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase.

  • Sample Solution: Dissolve the sample in a suitable solvent to achieve a concentration within the calibration range.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity, particularly for complex matrices, but requires derivatization to increase the volatility of the carboxylic acid.[1] Silylation is a common derivatization method for acidic compounds.[3]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

Derivatization Protocol (Silylation):

  • Evaporate a measured aliquot of the sample extract to dryness under a stream of nitrogen.

  • Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

Chromatographic Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.

Sample Preparation:

  • Extraction: Perform a liquid-liquid extraction of the acidified sample with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Drying: Evaporate the organic extract to dryness under a gentle stream of nitrogen.

  • Derivatization: Follow the derivatization protocol described above.

  • Reconstitution: Reconstitute the derivatized sample in a suitable solvent (e.g., hexane) before injection.

Visualizing the Workflow and Logic

To better illustrate the experimental processes and decision-making involved, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis start Sample extraction Liquid-Liquid Extraction start->extraction drying Evaporation to Dryness extraction->drying reconstitution_hplc Reconstitution in Mobile Phase drying->reconstitution_hplc derivatization Derivatization (Silylation) drying->derivatization hplc_injection HPLC Injection reconstitution_hplc->hplc_injection hplc_analysis Chromatographic Separation & UV Detection hplc_injection->hplc_analysis hplc_data Data Acquisition & Quantification hplc_analysis->hplc_data reconstitution_gcms Reconstitution in Hexane derivatization->reconstitution_gcms gcms_injection GC-MS Injection reconstitution_gcms->gcms_injection gcms_analysis Separation & Mass Spectrometry gcms_injection->gcms_analysis gcms_data Data Acquisition & Quantification gcms_analysis->gcms_data

Caption: General experimental workflow for HPLC and GC-MS analysis.

method_selection decision decision start Define Analytical Requirements sensitivity Required Sensitivity? start->sensitivity matrix Sample Matrix Complexity? sensitivity->matrix High sensitivity->matrix Low to Moderate throughput High Throughput Needed? matrix->throughput Complex matrix->throughput Simple hplc HPLC-UV throughput->hplc Yes throughput->hplc No gcms GC-MS throughput->gcms No lcmsms LC-MS/MS throughput->lcmsms Yes

Caption: Logical flow for selecting an appropriate analytical method.

References

Comparative Guide to Antibody Cross-Reactivity for 1,2,3,4-Tetrahydro-2-naphthoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of antibody cross-reactivity for 1,2,3,4-Tetrahydro-2-naphthoic acid and its derivatives. Understanding antibody specificity is crucial for the development of accurate and reliable immunoassays for therapeutic drug monitoring, pharmacokinetic studies, and diagnostic applications. Due to the limited availability of specific cross-reactivity data for antibodies raised against this compound, this guide presents a framework for evaluation, including detailed experimental protocols and hypothetical comparative data based on structurally similar compounds.

Principles of Antibody Specificity for Small Molecules

Small molecules like this compound are generally not immunogenic on their own. To produce antibodies, they must first be conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). This complex, known as an immunogen, can then elicit an immune response.

The resulting antibodies will primarily recognize the structure of the small molecule (the hapten), but their specificity can vary. Cross-reactivity occurs when these antibodies bind to molecules that are structurally similar to the target analyte, which can lead to inaccurate measurements in an immunoassay. Therefore, characterizing the cross-reactivity profile is a critical step in antibody validation. The most common method for this is the competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Comparative Cross-Reactivity Data

The following table presents hypothetical, yet plausible, cross-reactivity data for a polyclonal antibody raised against this compound. The data is derived from a competitive ELISA format, where the concentration of each analog required to inhibit 50% of the signal (IC50) is determined.

Cross-reactivity is calculated using the formula:

% Cross-reactivity = (IC50 of this compound / IC50 of competing compound) x 100%

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
This compound (Hypothetical Image)25100%
1,2,3,4-Tetrahydro-1-naphthoic acid (Hypothetical Image)15016.7%
5,6,7,8-Tetrahydro-2-naphthoic acid (Hypothetical Image)20012.5%
2-Naphthoic acid (Hypothetical Image)8003.1%
Naproxen (Hypothetical Image)> 10,000< 0.25%
Benzoic acid (Hypothetical Image)> 10,000< 0.25%

Interpretation of Data:

This hypothetical data suggests that the antibody is highly specific for this compound. It shows some cross-reactivity with its structural isomers, which is expected. The fully aromatic 2-Naphthoic acid shows significantly lower cross-reactivity, indicating that the saturated ring is a key part of the epitope recognized by the antibody. Compounds with more significant structural differences, like Naproxen and Benzoic acid, show negligible cross-reactivity.

Experimental Protocols

Hapten Synthesis and Immunogen Preparation

To generate antibodies, this compound must be conjugated to a carrier protein. The carboxylic acid group is the most common site for conjugation.

  • Activation of Carboxylic Acid: The carboxylic acid group of this compound is activated using a carbodiimide crosslinker, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) to form a more stable NHS-ester.

  • Conjugation to Carrier Protein: The activated hapten is then reacted with the amine groups on a carrier protein (e.g., KLH for immunization or BSA for assay development) to form a stable amide bond.

  • Purification: The resulting conjugate is purified by dialysis to remove unreacted hapten and crosslinking reagents.

Hapten_Conjugation Hapten 1,2,3,4-Tetrahydro- 2-naphthoic acid Activated_Hapten Activated Hapten (NHS-ester) Hapten->Activated_Hapten Activation EDC_NHS EDC / NHS EDC_NHS->Activated_Hapten Immunogen Immunogen (Hapten-KLH) Activated_Hapten->Immunogen Conjugation Carrier_Protein Carrier Protein (e.g., KLH) Carrier_Protein->Immunogen Purification Purification (Dialysis) Immunogen->Purification Final_Immunogen Purified Immunogen Purification->Final_Immunogen

Caption: Workflow for Hapten Conjugation to a Carrier Protein.

Competitive ELISA Protocol for Cross-Reactivity Testing

This protocol is designed to determine the specificity of the antibody by measuring its binding to various structural analogs of the target analyte.[1][2][3][4]

  • Coating: ELISA plates are coated with a hapten-protein conjugate (e.g., this compound-BSA) in a coating buffer and incubated overnight at 4°C.[1] This conjugate should use a different carrier protein than the one used for immunization to avoid antibodies against the carrier itself.

  • Washing: The plates are washed with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound conjugate.

  • Blocking: The remaining protein-binding sites on the plate are blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.[1]

  • Competition: A fixed, predetermined concentration of the primary antibody is pre-incubated with varying concentrations of the free target analyte (for the standard curve) or the potential cross-reacting compounds.

  • Incubation: 100 µL of the antibody/analyte mixture is added to the coated and blocked wells and incubated for 1-2 hours at room temperature. During this step, the free analyte in the solution competes with the coated analyte for binding to the antibody.[5]

  • Washing: The plates are washed again to remove unbound antibodies and analytes.

  • Secondary Antibody: A horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) is added to each well and incubated for 1 hour. This antibody binds to the primary antibody that is captured on the plate.

  • Washing: A final wash step is performed to remove any unbound secondary antibody.

  • Detection: A substrate solution (e.g., TMB) is added to each well. The HRP enzyme catalyzes a color change.[3]

  • Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., 2N H2SO4), which changes the color from blue to yellow.

  • Reading: The absorbance is read at 450 nm using a microplate reader. The signal intensity is inversely proportional to the concentration of free analyte in the sample.

Competitive_ELISA cluster_plate ELISA Plate Well cluster_solution In Solution Coating 1. Coat with Hapten-BSA Blocking 2. Block Coating->Blocking Wash Incubation 4. Add Ab/Analyte Mix Blocking->Incubation Wash Detection 5. Add Secondary Ab & Substrate Incubation->Detection Wash Readout Measure Absorbance (Signal is inversely proportional to analyte conc.) Detection->Readout Stop & Read Antibody Primary Antibody Competition 3. Pre-incubation: Competition for Ab binding Antibody->Competition Analyte Free Analyte (Standard or Cross-reactant) Analyte->Competition Competition->Incubation

Caption: Workflow of a Competitive ELISA for Cross-Reactivity.

Comparison with Alternative Methods

While immunoassays are powerful tools, other analytical techniques can be used to quantify this compound and its derivatives.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is considered the gold standard for small molecule quantification. It offers very high specificity and sensitivity and can distinguish between isomers. However, it requires expensive equipment and has a lower throughput compared to ELISA.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Similar to LC-MS, this method provides high specificity but may require derivatization of the carboxylic acid to make it volatile.

The choice of method depends on the specific application. For high-throughput screening or routine monitoring, a well-validated ELISA can be more cost-effective and faster. For confirmatory analysis or in cases where high cross-reactivity is a concern, LC-MS/MS is the preferred method.

Conclusion

The development of specific antibodies against this compound is a feasible but rigorous process. A thorough characterization of antibody cross-reactivity against structurally related compounds is essential to ensure the reliability of any resulting immunoassay. The competitive ELISA format is the standard method for this evaluation. Researchers should carefully assess the potential for cross-reactivity with known metabolites and structurally similar drugs to avoid analytical errors. When high specificity is required, chromatographic methods should be considered as an alternative or complementary technique.

References

Spectroscopic comparison of 1-naphthoic acid and 2-naphthoic acid isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the spectroscopic differentiation of 1-naphthoic acid and 2-naphthoic acid for researchers, scientists, and drug development professionals. This guide provides a detailed comparison of their spectral properties, supported by experimental data and standardized protocols.

The isomeric pair of 1-naphthoic acid and 2-naphthoic acid, while structurally similar, exhibit distinct spectroscopic signatures that allow for their unambiguous identification and characterization. Their differentiation is crucial in various fields, including organic synthesis, medicinal chemistry, and material science, where the specific substitution pattern on the naphthalene ring dictates the molecule's chemical and biological properties. This guide presents a side-by-side comparison of their Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometric (MS) data.

Structural Comparison

The fundamental difference between 1-naphthoic acid and 2-naphthoic acid lies in the position of the carboxylic acid group on the naphthalene ring system. In 1-naphthoic acid, the carboxyl group is attached to the C1 (alpha) position, which is subject to peri-strain from the hydrogen at the C8 position. In contrast, the carboxyl group in 2-naphthoic acid is located at the C2 (beta) position, a less sterically hindered environment. This seemingly subtle structural variance leads to notable differences in their electronic distribution and, consequently, their spectroscopic behavior.

G cluster_1 1-Naphthoic Acid cluster_2 2-Naphthoic Acid 1-naphthoic 1-naphthoic 2-naphthoic 2-naphthoic

Figure 1: Molecular structures of 1-naphthoic acid and 2-naphthoic acid.

Spectroscopic Data Comparison

The following sections provide a detailed comparison of the key spectroscopic data for 1-naphthoic acid and 2-naphthoic acid.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy, which probes the electronic transitions within a molecule, reveals differences in the conjugation and electronic environment of the two isomers.

Parameter 1-Naphthoic Acid 2-Naphthoic Acid
λmax (in Ethanol) 293 nm[1]~285 nm, ~330 nm
log ε (at λmax in Ethanol) 3.9[1]~4.0, ~3.5

Note: Data for 2-naphthoic acid is estimated from the spectral data available from the NIST WebBook. The spectrum shows two distinct absorption maxima.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For both naphthoic acid isomers, the spectra are dominated by the characteristic absorptions of the carboxylic acid group and the aromatic naphthalene ring. However, subtle differences in the fingerprint region can be used for differentiation.

Vibrational Mode 1-Naphthoic Acid (cm⁻¹) 2-Naphthoic Acid (cm⁻¹)
O-H stretch (carboxylic acid) ~3000 (broad)~3000 (broad)
C=O stretch (carboxylic acid) ~1680~1685
C=C stretch (aromatic) ~1600, ~1580, ~1510~1625, ~1595, ~1500
C-H bend (aromatic) ~800-700~850-750
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structural arrangement of atoms in a molecule. The chemical shifts of the protons (¹H NMR) and carbon atoms (¹³C NMR) are highly sensitive to their local electronic environment, providing a clear distinction between the two isomers.

Proton 1-Naphthoic Acid (δ, ppm) 2-Naphthoic Acid (δ, ppm)
COOH ~11.57 (s, 1H)~11.9 (s, 1H)
Aromatic H 8.38 – 7.89 (m, 2H), 7.68 – 7.55 (m, 1H), 7.47 (t, J = 11.6, 4.2 Hz, 2H)[2]8.68 (s, 1H), 8.12-7.90 (m, 3H), 7.65-7.55 (m, 2H)
Carbon 1-Naphthoic Acid (δ, ppm) 2-Naphthoic Acid (δ, ppm)
C=O 172.5172.8
Aromatic C 133.8, 130.2, 129.3, 128.5135.8, 132.5, 129.6, 128.4, 128.2, 127.8, 126.9, 125.3

Note: The complexity of the aromatic region in both ¹H and ¹³C NMR spectra arises from the different chemical environments of the protons and carbons on the naphthalene ring.

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. Both 1-naphthoic acid and 2-naphthoic acid have the same molecular weight, and therefore, their molecular ion peaks will appear at the same m/z value. However, differences in their fragmentation patterns can be observed.

Parameter 1-Naphthoic Acid 2-Naphthoic Acid
Molecular Ion (M⁺) m/z 172m/z 172
Major Fragments m/z 155, 127m/z 155, 127

Note: While the major fragments are the same, the relative intensities of these fragments may differ between the two isomers under identical ionization conditions.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

UV-Vis Spectroscopy
  • Solution Preparation: Prepare a stock solution of the naphthoic acid isomer in spectroscopic grade ethanol of a known concentration (e.g., 1 mg/mL). From the stock solution, prepare a series of dilutions to obtain concentrations that give absorbance values within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement: Record the UV-Vis spectrum from 200 to 400 nm using a 1 cm path length quartz cuvette. Use spectroscopic grade ethanol as the blank.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax) and the corresponding absorbance value. Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the finely ground naphthoic acid isomer (1-2 mg) with approximately 100-200 mg of dry, FTIR-grade potassium bromide (KBr).[3] Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Instrumentation: Use an FTIR spectrometer.

  • Measurement: Record the IR spectrum in the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known values for functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the naphthoic acid isomer in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Measurement: Acquire the ¹H and ¹³C NMR spectra.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Reference the spectra to the TMS signal (0 ppm). Integrate the ¹H NMR signals to determine the relative number of protons.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile and thermally stable compounds like naphthoic acids, gas chromatography-mass spectrometry (GC-MS) is a suitable technique.

  • Ionization: Use a suitable ionization method, such as electron ionization (EI).

  • Mass Analysis: The ionized molecules and their fragments are separated based on their mass-to-charge ratio by a mass analyzer.

  • Detection: The detector records the abundance of each ion.

  • Data Analysis: The resulting mass spectrum shows the relative abundance of ions as a function of their m/z ratio. Identify the molecular ion peak and the major fragment ions.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of 1- and 2-naphthoic acid.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample 1- or 2-Naphthoic Acid Dissolution Dissolution in Solvent (e.g., Ethanol, CDCl3) Sample->Dissolution KBr_Pellet Preparation of KBr Pellet Sample->KBr_Pellet MS Mass Spectrometry Sample->MS UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis NMR NMR Spectroscopy (1H and 13C) Dissolution->NMR FTIR FTIR Spectroscopy KBr_Pellet->FTIR UV_Data λmax, Molar Absorptivity UV_Vis->UV_Data IR_Data Vibrational Frequencies FTIR->IR_Data NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data MS_Data m/z of Molecular Ion and Fragments MS->MS_Data Identification Isomer Identification and Structural Confirmation UV_Data->Identification IR_Data->Identification NMR_Data->Identification MS_Data->Identification

Figure 2: Experimental workflow for the spectroscopic comparison of naphthoic acid isomers.

Conclusion

The spectroscopic techniques of UV-Vis, IR, NMR, and Mass Spectrometry provide a powerful and complementary suite of tools for the definitive identification and differentiation of 1-naphthoic acid and 2-naphthoic acid. The distinct electronic and steric environments of the carboxylic acid group in the two isomers give rise to unique spectral fingerprints, enabling researchers to confidently characterize these important chemical entities. This guide provides the foundational data and protocols to facilitate such analyses in a research and development setting.

References

Safety Operating Guide

Proper Disposal of 1,2,3,4-Tetrahydro-2-naphthoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 1,2,3,4-Tetrahydro-2-naphthoic acid is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound, grounded in available safety data. Adherence to these procedures will help minimize risks and promote environmental responsibility.

Key Safety and Hazard Information

Before handling this compound, it is imperative to be familiar with its hazard classifications and the required personal protective equipment (PPE). The following table summarizes essential safety data compiled from safety data sheets (SDS).

Hazard Classification & Precautionary Measures
Hazard Statements H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1]
Signal Word Warning[1]
Personal Protective Equipment (PPE) Eyeshields, Gloves, Dust mask type N95 (US)
Storage Keep containers tightly closed in a dry, cool and well-ventilated place.[2]
In case of Exposure Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] Skin: Wash with plenty of soap and water.[2] Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1][2]

Disposal Workflow

The disposal of this compound must be managed as hazardous waste. The following diagram outlines the decision-making and operational workflow for its proper disposal.

start Start: Handling of This compound ppe Wear Appropriate PPE: - Safety Goggles - Chemical-resistant Gloves - Lab Coat start->ppe waste_classification Classify as Hazardous Waste ppe->waste_classification waste_segregation Segregate Waste waste_classification->waste_segregation solid_waste Solid Waste: - Contaminated labware - Unused reagent waste_segregation->solid_waste Solid liquid_waste Liquid Waste: - Solutions containing the acid waste_segregation->liquid_waste Liquid containerization_solid Place in a labeled, sealed hazardous waste container for solids solid_waste->containerization_solid containerization_liquid Place in a labeled, sealed hazardous waste container for liquids liquid_waste->containerization_liquid storage Store in a designated hazardous waste accumulation area containerization_solid->storage containerization_liquid->storage disposal Arrange for pickup by a licensed hazardous waste disposal service storage->disposal end End: Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol

The proper disposal of this compound requires a systematic approach to ensure safety and regulatory compliance. The following steps provide a clear workflow for its responsible management.

1. Waste Classification and Segregation:

  • Classification: Due to its hazardous properties, this compound and any materials contaminated with it must be classified as hazardous waste. It should not be disposed of in regular trash or down the drain.

  • Segregation: Keep this waste stream separate from other chemical waste to avoid unintended reactions.

2. Containerization:

  • Solid Waste: Place unused or waste this compound, along with any contaminated items such as weighing paper, gloves, or wipers, into a designated, durable, and sealable container compatible with organic solids and acids (e.g., high-density polyethylene).

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible container for liquid hazardous waste.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.

3. Management of Spills:

  • In the event of a small spill, ensure the area is well-ventilated, and personnel are wearing appropriate PPE.

  • Contain the spill and absorb the material with an inert absorbent (e.g., vermiculite, dry sand).

  • Carefully sweep or scoop up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • For large spills, evacuate the area and immediately contact your institution's Environmental Health and Safety (EHS) department.

4. Final Disposal:

  • The ultimate disposal of this compound waste must be conducted through a licensed hazardous waste disposal company.[2]

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

Important Note on Neutralization: While this compound is a carboxylic acid and could theoretically be neutralized with a base, specific, validated experimental protocols for its neutralization for disposal purposes are not readily available in the searched literature. In the absence of such protocols, in-lab neutralization is not recommended. Attempting to neutralize the compound without a validated procedure could lead to unforeseen reactions or incomplete neutralization, posing a safety risk. Therefore, the recommended and safest course of action is to dispose of the chemical waste through a certified hazardous waste disposal service. Always consult with your institution's EHS department for guidance on specific waste disposal procedures.

References

Personal protective equipment for handling 1,2,3,4-Tetrahydro-2-naphthoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1,2,3,4-Tetrahydro-2-naphthoic acid (CAS: 53440-12-3). Adherence to these protocols is vital for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[1][2] It is known to cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[2][3][4]

Hazard ClassificationGHS CodeSignal WordPrecautionary Statements
Skin IrritationH315WarningP264, P280, P302+P352
Eye IrritationH319WarningP280, P305+P351+P338
Specific Target Organ Toxicity (Single Exposure) - Respiratory SystemH335WarningP261, P271, P304+P340

Data sourced from multiple safety data sheets.[3][4]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound. Facilities should be equipped with an eyewash station and a safety shower.[5][6]

Protection TypeSpecificationRationale
Eye/Face Protection Tight-sealing safety goggles or eyeshields.[1] A face shield is also recommended.[1]To prevent serious eye irritation from splashes or dust.[2][3]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).[1][7]To prevent skin contact and irritation.[2]
Skin & Body Protection Protective clothing, such as a lab coat or a chemical-resistant apron.[1][6][7]To protect skin from accidental contact.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[1][7] If ventilation is inadequate or irritation occurs, a dust mask (Type N95, US) or a NIOSH/MSHA-approved respirator is required.[1]To prevent respiratory tract irritation from dust or aerosols.[2][3]

Operational and Handling Protocols

Procedural Steps for Safe Handling:

  • Ventilation: Always handle this compound in a well-ventilated area or a designated chemical fume hood.[1][7]

  • Avoid Contact: Prevent contact with eyes, skin, and clothing.[1] Do not breathe in dust, fumes, or vapors.[1][2][3]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[2] Do not eat, drink, or smoke in the work area.[1]

  • Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.[1][2][5] The substance should be stored locked up.[3]

Spill Management and Disposal Plan

Spills and waste must be managed as hazardous materials.[7]

Small Spill Cleanup Protocol:

  • Ensure the area is well-ventilated.

  • Wearing the appropriate PPE, vacuum or carefully sweep up the spilled material.[5]

  • Place the material into a suitable, sealed, and clearly labeled container for hazardous waste disposal.[7]

  • Clean the spill area thoroughly. Collect all cleaning materials as hazardous waste.[7]

Large Spill Response:

  • In the event of a large spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[7]

Waste Disposal:

  • Classification: This compound must be treated as hazardous waste.[7] Do not dispose of it down the drain or in regular trash.[7]

  • Containment: Use a compatible, dedicated container (e.g., high-density polyethylene or glass) for waste.[7]

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate GHS hazard pictograms.[7]

  • Final Disposal: Arrange for pickup and disposal through a licensed hazardous waste disposal company, coordinated by your institution's EHS department.[2][7]

Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound.

cluster_prep Preparation Phase cluster_handling Handling & Experimental Phase cluster_cleanup Post-Handling & Disposal Phase cluster_emergency Emergency / Spill Response A Review Safety Data Sheet (SDS) B Verify Fume Hood / Ventilation A->B C Don Appropriate PPE B->C D Handle Chemical in Fume Hood C->D Proceed E Avoid Dust Inhalation & Contact D->E F Perform Experiment E->F G Segregate Waste into Labeled Hazardous Waste Container F->G Complete J Spill Occurs F->J If Spill H Decontaminate Work Area G->H I Remove PPE & Wash Hands H->I K Evacuate Area (if large spill) J->K L Notify EHS / Follow Spill Protocol K->L

Caption: PPE Selection and Safe Handling Workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.